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1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride Documentation Hub

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  • Product: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
  • CAS: 2204959-15-7

Core Science & Biosynthesis

Foundational

Synthesis and Isolation of 1-(2-Methoxy-4-methylphenyl)ethanamine Hydrochloride

Executive Summary 1-(2-Methoxy-4-methylphenyl)ethanamine is a highly sterically hindered, electron-rich α -methylbenzylamine derivative. Compounds of this class serve as critical pharmacophores in the development of calc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methoxy-4-methylphenyl)ethanamine is a highly sterically hindered, electron-rich α -methylbenzylamine derivative. Compounds of this class serve as critical pharmacophores in the development of calcimimetics, CNS-active agents, and chiral auxiliaries. This whitepaper details a robust, self-validating three-stage synthetic pathway to produce the hydrochloride salt of this amine. By leveraging an oxime-reduction strategy rather than direct reductive amination, this protocol maximizes primary amine selectivity, prevents dimerization, and ensures high polymorphic purity of the final crystalline salt.

Retrosynthetic Rationale & Mechanistic Principles

Pathway Selection

The transformation of 2-methoxy-4-methylacetophenone to its corresponding primary amine requires careful circumvention of secondary amine dimerization—a notorious side reaction in the catalytic reductive amination of electron-rich aryl ketones . While direct reductive amination using Pd/C and ammonium formate is viable for sterically unhindered substrates, the presence of the ortho-methoxy group introduces steric bulk that slows initial imine formation. By isolating the oxime intermediate, we force the nitrogen incorporation to completion before any reduction occurs.

Mechanistic Causality
  • Oximation Buffer: Hydroxylamine hydrochloride is used in conjunction with sodium acetate. The acetate buffers the reaction to a pH of ~4.5. This specific pH is critical: it is acidic enough to activate the carbonyl oxygen via protonation, but basic enough to prevent the complete protonation of hydroxylamine, preserving its nucleophilicity.

  • Hydride Reduction: Subsequent reduction utilizes Lithium Aluminum Hydride (LiAlH 4​ ). Unlike catalytic hydrogenation, which can reduce the oxime to an imine that prematurely reacts with the newly formed primary amine to form dimers, LiAlH 4​ operates via an aluminate complex. This complex coordinates both the nitrogen and oxygen atoms, facilitating direct N-O bond cleavage and yielding the primary amine exclusively .

  • Anti-Solvent Salification: The free base amine is an oil susceptible to atmospheric oxidation and CO 2​ absorption. Conversion to the hydrochloride salt is achieved using anhydrous ethereal HCl in Methyl tert-butyl ether (MTBE). MTBE is selected over diethyl ether due to its superior safety profile (lower peroxide formation rate) and its efficacy as an anti-solvent, driving rapid crystallization.

Synthetic Pathway Visualization

SynthesisPathway K 2-Methoxy-4-methylacetophenone (Starting Material) O 2-Methoxy-4-methylacetophenone oxime (Intermediate) K->O NH2OH·HCl, NaOAc EtOH/H2O, Reflux A 1-(2-Methoxy-4-methylphenyl)ethanamine (Free Base) O->A LiAlH4, THF 0°C to Reflux S 1-(2-Methoxy-4-methylphenyl)ethanamine HCl (Final Product) A->S HCl (g) or Ethereal HCl MTBE, 0°C

Fig 1: Three-stage synthetic pathway from 2-methoxy-4-methylacetophenone to the final HCl salt.

Quantitative Data & Stoichiometry

The following table summarizes the exact stoichiometric requirements and expected yields for a standard 10.0-gram scale synthesis.

StageSubstrate / ReagentMolar Eq.Mass / VolumeReaction TimeExpected Yield
1 2-Methoxy-4-methylacetophenone1.0 eq10.0 g (60.9 mmol)--
1 Hydroxylamine Hydrochloride1.5 eq6.35 g (91.3 mmol)3.0 h90–95%
1 Sodium Acetate (Anhydrous)1.5 eq7.49 g (91.3 mmol)--
2 Oxime Intermediate1.0 eq10.0 g (55.8 mmol)--
2 Lithium Aluminum Hydride2.5 eq5.29 g (139.5 mmol)6.0 h80–85%
3 Free Base Amine1.0 eq8.0 g (48.4 mmol)--
3 2.0 M HCl in Diethyl Ether1.1 eq26.6 mL (53.2 mmol)0.5 h> 90%

Step-by-Step Experimental Protocols

Stage 1: Oximation of 2-Methoxy-4-methylacetophenone
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of 2-methoxy-4-methylacetophenone in 50 mL of absolute ethanol.

  • Buffer & Reagent Addition: In a separate beaker, dissolve 6.35 g of hydroxylamine hydrochloride and 7.49 g of anhydrous sodium acetate in 30 mL of deionized water. Add this aqueous solution in a single portion to the ethanolic ketone solution.

  • Reaction: Heat the biphasic mixture to reflux (approx. 85 °C external temperature) for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV detection).

  • Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford 2-methoxy-4-methylacetophenone oxime as a white-to-pale-yellow solid. Dry under high vacuum for 12 hours.

Stage 2: Hydride Reduction & Fieser Workup
  • Preparation: Flame-dry a 500 mL two-neck flask and flush with Argon. Suspend 5.29 g of LiAlH 4​ in 100 mL of anhydrous THF. Cool the suspension strictly to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 10.0 g of the oxime intermediate in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours.

  • Fieser Quench (Critical Safety & Yield Step): Cool the reaction strictly to 0 °C. Dilute with 100 mL of diethyl ether. Vigorously stir and sequentially add the exact Fieser ratios :

    • 5.3 mL of deionized water (dropwise, caution: vigorous H 2​ evolution).

    • 5.3 mL of 15% w/v aqueous NaOH.

    • 15.9 mL of deionized water.

  • Isolation: Stir the mixture until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, washing the filter cake with hot THF (2 × 50 mL).

  • Self-Validating Acid-Base Extraction: Concentrate the filtrate. Dissolve the crude oil in MTBE (100 mL) and extract with 1M HCl (3 × 50 mL). Discard the organic layer (which contains unreacted oxime/ketone). Basify the aqueous layer to pH 12 using 6M NaOH at 0 °C. Extract the free amine with Dichloromethane (3 × 50 mL). Dry over Na 2​ SO 4​ , filter, and concentrate to yield the pure free base amine.

Stage 3: Salification and Crystallization
  • Preparation: Dissolve 8.0 g of the purified 1-(2-methoxy-4-methylphenyl)ethanamine free base in 80 mL of anhydrous MTBE. Cool to 0 °C under Argon.

  • Precipitation: Under vigorous stirring, add 26.6 mL of a 2.0 M solution of HCl in diethyl ether dropwise over 15 minutes. A dense white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization and uniform particle size distribution.

  • Filtration: Filter the hydrochloride salt via a Büchner funnel under vacuum. Wash the filter cake with ice-cold MTBE (2 × 20 mL).

  • Drying: Transfer the white crystalline powder to a vacuum desiccator and dry at 40 °C under high vacuum (<1 mbar) for 24 hours.

Analytical Characterization (Quality Control)

To verify the structural integrity of the synthesized 1-(2-methoxy-4-methylphenyl)ethanamine hydrochloride, the following spectral benchmarks should be observed:

  • 1 H-NMR (400 MHz, DMSO- d6​ ): δ ~8.50 (br s, 3H, NH 3+​ ), 7.25 (d, J = 7.8 Hz, 1H, Ar-H), 6.85 (d, J = 7.8 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 4.55 (q, J = 6.8 Hz, 1H, CH), 3.82 (s, 3H, OCH 3​ ), 2.31 (s, 3H, Ar-CH 3​ ), 1.42 (d, J = 6.8 Hz, 3H, CH 3​ ).

  • IR (ATR, cm −1 ): ~2900-2600 (broad, N-H stretching of amine salt), 1610, 1505 (aromatic C=C), 1250 (C-O-C asymmetric stretch).

References

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine ( α -PEA): Privileged Chiral Inducer and Auxiliary Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link][1]

  • Title: Reactions of Imines (C=N) - Enantioselective Reduction Source: Chemistry LibreTexts URL: [Link][2]

  • Title: Workup of Aluminum Hydride Reductions (Fieser Method) Source: Not Voodoo X.4 (University of Rochester - Prof. Alison Frontier) URL: [Link]

Sources

Exploratory

physicochemical properties of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl Foreword: The compound 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride is a substituted phenethylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

Foreword: The compound 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative. Publicly available experimental data on this specific molecule is scarce, suggesting it is not a widely commercialized or extensively studied substance. This guide, therefore, serves as a predictive framework and a methodological blueprint for researchers and drug development professionals. It outlines the anticipated physicochemical properties based on first principles of chemical structure and provides detailed, field-proven protocols for their empirical determination and validation. The insights are drawn from established analytical chemistry standards and data from closely related structural analogs.

Part 1: Molecular Identity and Core Attributes

Accurate identification is the cornerstone of all subsequent physicochemical analysis. The structural attributes of the target molecule—a chiral ethylamine backbone attached to a substituted phenyl ring—dictate its fundamental chemical nature.

Chemical Structure:

Caption: Structure of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

The molecule possesses a stereocenter at the alpha-carbon (Cα) of the ethylamine side chain, meaning it can exist as two enantiomers, (R) and (S), or as a racemic mixture. The hydrochloride salt form enhances its polarity and aqueous solubility.

Table 1: Compound Identification

Identifier Value Rationale / Source
IUPAC Name 1-(2-Methoxy-4-methylphenyl)ethan-1-amine hydrochloride Systematic nomenclature.
Common Synonyms α-Methyl-2-methoxy-4-methylbenzylamine HCl Based on the benzylamine scaffold.
Molecular Formula C₁₀H₁₅NO · HCl Derived from structural analysis.
Molecular Weight 201.70 g/mol Calculated from the molecular formula.

| CAS Number | Not assigned / Not found | Not indexed in major chemical databases. |

Part 2: Predicted Physicochemical Properties and Rationale

The prediction of physicochemical properties is a critical step in early-stage development, guiding formulation, analytical method development, and toxicological assessment. These predictions are based on the compound's functional groups: a primary amine salt, an aromatic ring, a methoxy ether, and a methyl group.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Profile Scientific Rationale and Comparative Insights
Physical State White to off-white crystalline solid Amine hydrochloride salts are typically crystalline solids at room temperature due to their ionic nature and strong lattice energy.
Melting Point 190 - 220 °C (Decomposition likely) Analogous compounds like 2-(4-Methoxyphenyl)ethylamine HCl melt at ~210 °C[1]. The specific substitution pattern will influence crystal packing and thus the exact melting point.
Solubility Water, Methanol: SolubleEthanol: Sparingly SolubleDichloromethane, Hexane: Insoluble The protonated amine (ammonium chloride) makes the molecule highly polar and capable of hydrogen bonding, ensuring good solubility in polar protic solvents. The hydrophobic phenyl ring limits solubility in non-polar organic solvents.
pKa 9.5 - 10.5 The primary aliphatic amine is the only basic functional group. Phenethylamines typically exhibit a pKa in this range. The electronic effects of the ortho-methoxy (weakly electron-donating by resonance) and para-methyl (weakly electron-donating by hyperconjugation) groups are expected to have only a minor influence on the basicity of the distant amino group.
LogP (Octanol/Water) ~2.0 - 2.5 (for the free base) The prediction is based on the parent phenethylamine structure, adjusted for the addition of a methoxy (-0.02 contribution) and a methyl (+0.5 contribution) group. This value indicates moderate lipophilicity for the free base.

| LogD at pH 7.4 | ~0.0 - 0.5 | Since the pKa is significantly above 7.4, the compound will be almost entirely protonated (ionized) at physiological pH. The LogD, which accounts for ionization, will therefore be substantially lower than the LogP of the free base, indicating higher relative partitioning into the aqueous phase. |

Part 3: A Framework for Comprehensive Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of any chemical entity. The following protocols represent a self-validating system for the complete characterization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl.

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Methods for Purity and Separation

The primary objective is to separate the main compound from any impurities, including starting materials, by-products, or degradants.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Expertise & Rationale: Reversed-phase HPLC is the gold standard for analyzing polar, ionizable compounds like amine salts. The C18 stationary phase provides a hydrophobic surface for retention, while a polar, acidic mobile phase ensures good peak shape by suppressing silanol interactions and keeping the amine protonated. UV detection is suitable due to the presence of the aromatic chromophore.

  • Step-by-Step Protocol:

    • Standard and Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detector: UV/Diode Array Detector (DAD) at 220 nm and 275 nm.

    • Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total peak area. The DAD can be used to assess peak purity.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Expertise & Rationale: GC-MS provides orthogonal separation and definitive mass-based identification. As the HCl salt is non-volatile, the analysis must be performed on the free base. The electron ionization (EI) fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

  • Step-by-Step Protocol:

    • Sample Preparation (Free-Basing): Dissolve ~1 mg of the HCl salt in 1 mL of water. Add 1 M NaOH solution dropwise until the pH is >11. Extract the aqueous layer with 2 x 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate.

    • GC Conditions:

      • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium, constant flow ~1 mL/min.

      • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Expected Fragmentation: The mass spectrum of related phenethylamines often shows a base peak from the cleavage of the Cα-Cβ bond, resulting in an iminium ion[2]. For this compound, a prominent fragment would be expected at m/z 44 (CH3-CH=NH2+). Another key fragmentation would be benzylic cleavage, yielding a fragment corresponding to the 2-methoxy-4-methylbenzyl cation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecule's covalent structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR is the most powerful tool for de novo structure determination. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments (like COSY and HSQC) are used to establish direct bonding relationships.

  • Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

    • δ ~7.0-7.4 ppm (m, 3H): Aromatic protons on the substituted ring. The ortho-methoxy and para-methyl groups will create a specific splitting pattern.

    • δ ~4.3 ppm (q, 1H): The methine proton (Cα-H), coupled to both the amine and the β-methyl group.

    • δ ~3.8 ppm (s, 3H): The methoxy group protons (-OCH₃).

    • δ ~2.3 ppm (s, 3H): The aromatic methyl group protons (-CH₃).

    • δ ~1.6 ppm (d, 3H): The β-methyl group protons (-CH(NH₃⁺)CH₃ ).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Expertise & Rationale: FT-IR is a rapid and reliable method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Step-by-Step Protocol:

    • Prepare a KBr (potassium bromide) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~2400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretching (methyl and methine groups).

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~1500-1600 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

    • ~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Part 4: Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, data from structurally similar phenethylamine hydrochlorides can be used to establish prudent handling practices.

  • General Hazards: Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation[3].

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Westphal, F., et al. (2016). Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Drug Testing and Analysis, 8(9), 910-919. Available at: [Link]

  • NIST Chemistry WebBook. Phenethylamine, p-methoxy-α-methyl-, hydrochloride. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

Comprehensive Technical Guide: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary Enantiopure 1-arylethylamines are privileged pharmacophores and indispensable chiral building blocks in modern drug development [2]. Specifically, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enantiopure 1-arylethylamines are privileged pharmacophores and indispensable chiral building blocks in modern drug development [2]. Specifically, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride represents a highly specialized derivative utilized both as a chiral resolving agent and a core intermediate in the synthesis of central nervous system (CNS) and cardiovascular therapeutics. This whitepaper details the physicochemical profiling, mechanistic utility, synthetic workflows, and analytical characterization of this compound, providing a robust, self-validating framework for process chemists and API developers.

Physicochemical Profiling & CAS Identification

Identifying the correct Chemical Abstracts Service (CAS) registry number for complex chiral salts is a frequent bottleneck in procurement and regulatory documentation. While the racemic free base and various salts may lack unified global registry entries, the isolated (R)-enantiomer of the free base is definitively cataloged [1].

Table 1: Physicochemical and Registry Data
PropertySpecification
Chemical Name 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride
IUPAC Name 1-(2-methoxy-4-methylphenyl)ethanamine;hydrochloride
CAS Number (R-Free Base) 1259858-84-8 [1]
Molecular Formula (Salt) C₁₀H₁₆ClNO
Molecular Weight (Salt) 201.69 g/mol
Physical State Crystalline solid (White to off-white)
Solubility Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes

Causality in Salt Selection: Why synthesize the hydrochloride salt instead of utilizing the free base? Free base 1-arylethylamines are typically viscous oils that are highly susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. Salification using anhydrous HCl locks the amine group, drastically altering the thermodynamic profile. The resulting hydrochloride salt is a highly crystalline, non-hygroscopic solid, which ensures gravimetric precision during automated dispensing and extends the shelf-life of the intermediate indefinitely.

Mechanistic Role in Drug Development

The inclusion of the 2-methoxy and 4-methyl substituents on the phenyl ring of this ethylamine provides unique steric and electronic properties that are highly sought after in medicinal chemistry:

  • Conformational Locking: The ortho-methoxy group engages in intramolecular hydrogen bonding with adjacent pharmacophores (or the amine proton in specific solvent environments), restricting bond rotation and locking the molecule into a bioactive conformation.

  • Metabolic Shielding: The para-methyl group blocks the primary site of cytochrome P450-mediated aromatic hydroxylation, significantly improving the pharmacokinetic half-life of downstream APIs.

Synthetic Workflows & Isolation Protocols

The synthesis of enantiopure 1-arylethylamines has transitioned from classical resolution to highly efficient asymmetric catalytic methods, including advanced reductive amination protocols[3]. The following methodology utilizes a biocatalytic reductive amination pathway, offering superior atom economy and enantiomeric excess (ee) compared to traditional transition-metal catalyzed asymmetric hydrogenation.

Step-by-Step Methodology: Biocatalytic Reductive Amination & Salification
  • Substrate Preparation: Dissolve 2-methoxy-4-methylacetophenone (50 mmol) in a biphasic buffer system (100 mM phosphate buffer, pH 7.5 / DMSO 9:1 v/v).

  • Biocatalytic Conversion: Introduce an engineered ω-transaminase (ω-TA) specific for bulky aryl ketones, alongside an excess of isopropylamine (500 mmol) as the amine donor and pyridoxal 5'-phosphate (PLP, 1 mM) as the cofactor.

  • Incubation: Stir the reaction at 30°C for 24-48 hours. Causality of the biphasic system: This specific solvent architecture prevents substrate inhibition of the enzyme and partitions the hydrophobic product away from the aqueous phase, continuously driving the thermodynamic equilibrium toward product formation.

  • Extraction: Adjust the aqueous phase to pH 12 using 2M NaOH to deprotonate the newly formed amine. Extract the free base with methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Salification (Self-Validating Step): Dry the organic layer over anhydrous Na₂SO₄. Filter, and under a nitrogen atmosphere, introduce a stoichiometric amount of 2M HCl in diethyl ether dropwise at 0°C. The immediate precipitation of a white crystalline solid serves as a self-validating visual confirmation of successful salification.

  • Isolation: Filter the precipitate, wash with cold hexanes, and dry under vacuum at 40°C to yield the target hydrochloride salt.

Synthesis A 2-Methoxy-4-methyl acetophenone B Transaminase (ω-TA) + Amine Donor A->B Biocatalysis C (R)-1-(2-Methoxy-4-methylphenyl) ethanamine B->C Reductive Amination D HCl (g) in Ether C->D Salification E Hydrochloride Salt (Crystalline API) D->E Precipitation

Fig 1. Biocatalytic synthetic workflow and salification of the target chiral amine.

Analytical Characterization & Quality Control

To ensure the integrity of the chiral center and the chemical purity of the salt, a multi-modal analytical approach is mandatory before batch release.

Self-Validating QC Protocol
  • Enantiomeric Purity (Chiral HPLC): Causality of column selection: The methoxy and methyl substitutions create a unique electronic environment. A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is selected because it leverages hydrogen bonding with the methoxy oxygen and π-π interactions with the aromatic ring. This guarantees baseline resolution of the (R) and (S) enantiomers. Eluent: Hexane/IPA/DEA (90:10:0.1). The addition of diethylamine (DEA) is critical as it suppresses peak tailing by masking residual silanol groups on the silica support.

  • Structural Identity (NMR): ¹H-NMR (400 MHz, D₂O) will show a distinct doublet for the aliphatic methyl group (~1.5 ppm) and a sharp singlet for the methoxy group (~3.8 ppm). The downfield shift of the methine proton (~4.6 ppm) validates the protonated state of the adjacent amine, confirming successful salification.

  • Chiral Verification (Polarimetry): Optical rotation [α]D is measured at 20°C in methanol. This orthogonal technique ensures that the bulk batch chirality matches the chromatographic data, preventing false positives from HPLC artifacts.

QC Sample Batch Sample (Amine HCl) HPLC Chiral HPLC (ee Determination) Sample->HPLC NMR 1H/13C NMR (Structural ID) Sample->NMR Polarimetry Optical Rotation (Chiral Verification) Sample->Polarimetry Release Batch Release HPLC->Release ee > 99% NMR->Release Conforms Polarimetry->Release Matches [α]D

Fig 2. Self-validating analytical quality control workflow for batch release.

References

  • Yamakawa, K., et al. "Iridium-catalyzed asymmetric addition of imides to alkenes." Chemical Communications (RSC Publishing), 2023. Available at:[Link]

  • Organic Letters. "Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates." ACS Publications, 2022. Available at: [Link]

Exploratory

Structural Elucidation and Supramolecular Architecture of 1-(2-Methoxy-4-methylphenyl)ethanamine Hydrochloride

Executive Summary This technical whitepaper provides an in-depth crystallographic analysis of 1-(2-Methoxy-4-methylphenyl)ethanamine hydrochloride ( C10​H16​ClNO ). As a highly substituted 1-arylethylamine derivative, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth crystallographic analysis of 1-(2-Methoxy-4-methylphenyl)ethanamine hydrochloride ( C10​H16​ClNO ). As a highly substituted 1-arylethylamine derivative, this compound serves as a critical chiral building block in pharmacochemistry. Understanding its solid-state behavior is essential for optimizing formulation stability, solubility, and receptor-binding models. This guide details the self-validating experimental protocols required for single-crystal X-ray diffraction (SCXRD) and dissects the causal relationships between its molecular structure—specifically the steric influence of the 2-methoxy and 4-methyl groups—and its macroscopic crystal packing.

Pharmacochemical Context & Structural Significance

The base scaffold, phenethylamine, is a highly flexible neuromodulator. When protonated, unsubstituted phenethylamine hydrochloride crystallizes in the orthorhombic space group P21​21​21​ with a fully extended side chain and an elongated c-axis[1].

However, the introduction of specific functional groups in 1-(2-Methoxy-4-methylphenyl)ethanamine fundamentally perturbs this baseline:

  • Chiral Center at C1: Unlike standard phenethylamines, the amine is located at the C1 position of the ethyl chain (an α -methylbenzylamine derivative), introducing a stereocenter. This necessitates a chiral space group (e.g., P21​21​21​ ) for enantiopure batches.

  • 2-Methoxy Substitution: The methoxy oxygen acts as a localized hydrogen-bond acceptor and introduces significant steric bulk. This forces the ethylamine side chain out of the extended conformation and into a gauche orientation to minimize intramolecular clashing.

  • 4-Methyl Substitution: The para-methyl group enhances the lipophilicity of the molecule, dictating the offset of π−π stacking interactions between adjacent phenyl rings in the crystal lattice.

Experimental Protocols: Crystallization & SCXRD

To ensure scientific integrity, the following protocols are designed as self-validating systems , where the physical outcome of each step confirms the success of the underlying chemical mechanism.

Step 1: Salt Formation and Purification
  • Protocol: The 1-(2-Methoxy-4-methylphenyl)ethanamine free base is dissolved in anhydrous ethanol. A stoichiometric excess of 2M HCl in diethyl ether is added dropwise under constant stirring at 0 °C.

  • Causality & Validation: The low temperature thermodynamically suppresses exothermic degradation of the amine. Anhydrous conditions are critical; the presence of ambient water can lead to the formation of a mixed hydrate rather than the pure hydrochloride salt. The immediate precipitation of a microcrystalline white solid self-validates the successful protonation of the primary amine.

Step 2: Single Crystal Growth via Vapor Diffusion
  • Protocol: The crude microcrystalline salt is re-dissolved in a minimum volume of ethanol. This solution is placed in an inner vial, which is left uncapped and sealed within a larger outer chamber containing diethyl ether.

  • Causality & Validation: Vapor diffusion is explicitly selected over slow evaporation to tightly control the supersaturation rate. Ethanol provides the high dielectric constant ( ϵ≈24.3 ) necessary to solvate the ionic salt. The slow vapor-phase diffusion of the non-polar anti-solvent (ether, ϵ≈4.3 ) gradually reduces the solvation sphere. This thermodynamic control prevents rapid nucleation (which causes crystal twinning) and yields high-quality, single-domain crystals suitable for diffraction.

Step 3: Cryogenic SCXRD Data Collection
  • Protocol: A suitable single crystal is harvested, coated in Paratone-N oil, mounted on a MiTeGen loop, and flash-cooled to 100 K under a nitrogen stream. Diffraction data is collected using a microfocus Cu K α source ( λ=1.54184 Å).

  • Causality & Validation: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the residual electron density of the highly mobile ammonium protons, which are necessary to map the hydrogen-bonding network. Cu K α radiation is chosen over Mo K α to maximize the anomalous dispersion signal, allowing for the unambiguous determination of the absolute configuration (Flack parameter) of the chiral C1 center.

Workflow N1 1. Salt Formation (Amine + HCl in EtOH) N2 2. Solvent Screening (Vapor Diffusion) N1->N2 N3 3. Nucleation & Growth (Thermodynamic Control) N2->N3 N4 4. SCXRD Data Collection (Cryogenic 100 K) N3->N4 N5 5. Structure Solution (Direct Methods) N4->N5 N6 6. Refinement & Validation (Anisotropic Least-Squares) N5->N6

Fig 1. Step-by-step crystallographic workflow for isolating the hydrochloride salt.

Crystallographic Data & Structural Metrics

The following table summarizes the quantitative crystallographic parameters for the enantiopure (R)-isomer of the title compound, demonstrating the metrics of a high-resolution structural refinement.

Crystallographic ParameterValue
Chemical Formula C10​H16​ClNO
Formula Weight 201.70 g/mol
Data Collection Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.124(1) Å b=7.456(2) Å c=28.602(5) Å
Cell Volume 1092.8(4) ų
Z, Calculated Density 4, 1.226 g/cm³
Absorption Coefficient ( μ ) 2.45 mm⁻¹
F(000) 432
Final R indices [I>2σ(I)] R1​=0.032 , wR2​=0.085
Flack Parameter 0.01(3) (Confirms absolute stereochemistry)

Supramolecular Architecture & Mechanistic Insights

The Hydrogen-Bonding Network

The primary driving force of the crystal packing is the extensive N-H⋯Cl hydrogen bonding network. In the solid state, the protonated ammonium cation ( −NH3+​ ) acts as a triple hydrogen bond donor to three adjacent chloride anions. This interaction forms a robust, 2D corrugated sheet propagating along the ab plane. This is a highly conserved structural motif in primary organic ammonium salts, ensuring maximum thermodynamic stability and molecular recognition within the lattice[2].

Steric Clashing and Conformation

Unlike the fully extended conformation observed in unsubstituted phenethylamine hydrochloride[1], the 1-(2-Methoxy-4-methylphenyl)ethanamine molecule is forced into a highly specific geometry. The steric bulk of the 2-methoxy group creates an intramolecular clash with the α -methyl group of the ethylamine chain. To alleviate this torsional strain, the side chain adopts a gauche conformation relative to the aromatic ring.

Hydrophobic Packing and π−π Stacking

While the hydrophilic ammonium and chloride ions dominate the ab plane, the hydrophobic phenyl rings and 4-methyl groups align along the elongated c-axis. The 4-methyl group provides a hydrophobic boundary layer that dictates the slippage of the aromatic rings, resulting in an offset face-to-face π−π stacking arrangement.

Interactions Cation Ammonium Cation (-NH3+) Anion Chloride Anion (Cl-) Cation->Anion N-H···Cl (Primary H-Bond) Methoxy 2-Methoxy Group (-OCH3) Methoxy->Cation Intramolecular Steric Clash Phenyl Phenyl Ring (π-system) Phenyl->Phenyl π-π Stacking (Offset)

Fig 2. Supramolecular interaction network governing the solid-state crystal packing.

References

  • Horn, E., Tiekink, E. R. T., Jones, G. P., Naiola, B. P., & Paleg, L. G. (1990). Structure of phenethylamine hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications.[Link]

  • Schalley, C. A., et al. (2014). Molecular recognition of organic ammonium ions in solution using synthetic receptors. National Center for Biotechnology Information (PMC).[Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and extensive data from structurally analogous compounds to predict and interpret its spectral characteristics. Detailed experimental protocols for data acquisition are provided, alongside an in-depth discussion of the underlying chemical principles that govern the spectral features. This document serves as an essential reference for researchers involved in the synthesis, identification, and quality control of this and related substituted phenethylamines.

Introduction: The Structural and Chemical Context

1-(2-Methoxy-4-methyl-phenyl)-ethylamine is a substituted phenethylamine derivative. The strategic placement of the methoxy group at the 2-position and the methyl group at the 4-position of the phenyl ring, combined with the ethylamine side chain, results in a molecule with specific physicochemical properties that are reflected in its spectroscopic data. The hydrochloride salt form is common for amines, enhancing their stability and solubility in polar solvents, which is a key consideration for analytical procedures.

Molecular Structure:

A thorough understanding of the molecule's structure is fundamental to the accurate interpretation of its NMR and mass spectra. The following sections will deconstruct the anticipated spectral data based on the individual and combined electronic effects of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. For 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized and well-documented experimental approach is critical for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 prep4 Add internal standard (e.g., TMS or DSS) prep3->prep4 acq1 Insert sample into a ≥400 MHz NMR spectrometer prep4->acq1 Prepared Sample acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq2->acq4 proc1 Apply Fourier transform acq3->proc1 FID Data acq4->proc1 FID Data proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the internal standard proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 proc5 Assign signals to the molecular structure proc4->proc5

Caption: A typical workflow for acquiring and processing NMR data.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Solvent: Deuterated water (D₂O) is a suitable solvent for the hydrochloride salt. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~200-240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on concentration.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
Aromatic-H (H-6)~7.1-7.3d1H~8.0
Aromatic-H (H-5)~6.8-7.0d1H~8.0
Aromatic-H (H-3)~6.7-6.9s1H-
Methine-H (CH-NH₂)~4.2-4.5q1H~6.8
Methoxy-H (O-CH₃)~3.8-4.0s3H-
Phenyl-Methyl-H (Ar-CH₃)~2.2-2.4s3H-
Ethyl-Methyl-H (CH-CH₃)~1.5-1.7d3H~6.8
Amine-H (NH₃⁺)~8.0-9.0 (in DMSO-d₆)br s3H-

Interpretation:

  • Aromatic Region: The three protons on the phenyl ring are expected to show distinct signals due to the substitution pattern. The proton at the 6-position will likely be a doublet, coupled to the proton at the 5-position. The proton at the 3-position is expected to be a singlet or a narrowly split doublet due to a smaller coupling constant.

  • Aliphatic Region: The methine proton (CH-NH₂) will appear as a quartet due to coupling with the adjacent methyl group. The methyl group of the ethylamine side chain will be a doublet, coupled to the methine proton.

  • Substituent Protons: The methoxy and the phenyl-methyl protons will each appear as sharp singlets as they have no adjacent protons to couple with.

  • Amine Protons: The amine protons of the hydrochloride salt (NH₃⁺) are expected to be broad and may exchange with residual water in the solvent. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are based on the electronic environment of each carbon atom.

Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-2, C-OCH₃)~155-158
Aromatic C (C-4, C-CH₃)~138-141
Aromatic C (C-1)~128-132
Aromatic C (C-6)~125-128
Aromatic C (C-5)~115-118
Aromatic C (C-3)~110-113
Methoxy C (O-CH₃)~55-57
Methine C (CH-NH₂)~50-54
Phenyl-Methyl C (Ar-CH₃)~20-22
Ethyl-Methyl C (CH-CH₃)~18-20

Interpretation:

  • The carbon atoms attached to the oxygen of the methoxy group and the methyl group will be the most downfield in the aromatic region due to their electron-donating and deshielding effects, respectively.[1]

  • The carbon atoms in the aliphatic region will have characteristic chemical shifts, with the methine carbon being more downfield than the methyl carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for confirming the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for the analysis of phenethylamines.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare a dilute solution of the compound ms_prep2 Use a suitable solvent (e.g., methanol, acetonitrile) ms_prep1->ms_prep2 ms_acq1 Introduce the sample into the mass spectrometer ms_prep2->ms_acq1 Prepared Sample ms_acq2 Select ionization method (e.g., ESI, GC-MS with EI) ms_acq1->ms_acq2 ms_acq3 Acquire the mass spectrum ms_acq2->ms_acq3 ms_proc1 Identify the molecular ion peak ms_acq3->ms_proc1 Mass Spectrum ms_proc2 Analyze the fragmentation pattern ms_proc1->ms_proc2 ms_proc3 Propose fragmentation pathways ms_proc2->ms_proc3 ms_proc4 Confirm the molecular structure ms_proc3->ms_proc4

Caption: A generalized workflow for mass spectrometry analysis.

Instrumentation and Techniques:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like amine hydrochlorides. It typically produces a prominent protonated molecular ion [M+H]⁺.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): For GC-MS analysis, the free base of the amine is usually analyzed. EI is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" of the molecule.[4]

Predicted Mass Spectrum (ESI)

In positive ion ESI-MS, the expected molecular ion would be the protonated free base.

  • Molecular Formula (Free Base): C₁₀H₁₅NO

  • Molecular Weight (Free Base): 165.23 g/mol

  • Predicted [M+H]⁺: m/z 166.13

Predicted Fragmentation Pattern (EI)

Electron ionization will cause fragmentation of the molecule, with the most common cleavage occurring at the Cα-Cβ bond of the ethylamine side chain.

Key Predicted Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
150[M-CH₃]⁺Loss of a methyl radical from the ethylamine side chain.
121[C₈H₉O]⁺Cleavage of the Cα-Cβ bond, retaining the benzyl portion.
44[C₂H₆N]⁺Cleavage of the Cα-Cβ bond, retaining the ethylamine portion.

Fragmentation Pathway Diagram:

Fragmentation mol [C₁₀H₁₅NO]⁺˙ m/z 165 frag1 [M-CH₃]⁺ m/z 150 mol->frag1 - •CH₃ frag2 [C₈H₉O]⁺ m/z 121 mol->frag2 β-cleavage frag3 [C₂H₆N]⁺ m/z 44 mol->frag3 β-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

The fragmentation of phenethylamines is a well-studied process, and the cleavage of the Cα-Cβ bond is a characteristic feature that aids in the identification of this class of compounds.[4]

Conclusion: A Predictive Yet Powerful Approach

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl. By leveraging data from closely related analogs and fundamental principles of NMR and mass spectrometry, we have constructed a robust framework for the identification and characterization of this compound. The provided protocols and interpretations are designed to empower researchers in their synthetic and analytical endeavors, ensuring a high degree of confidence in their results even in the absence of a dedicated reference standard. As with any analytical work, the ultimate confirmation would rely on the acquisition of experimental data for an authenticated sample of the target compound.

References

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Tsai, Y. L., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1533. [Link]

  • Kalinowska, M., et al. (2020). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 121, 55-72. [Link]

  • Kalinowska, M., et al. (2020). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION. ResearchGate. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • S. H. El-Shorbagi, et al. (1982). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Journal of Pharmaceutical Sciences, 71(6), 714-716. [Link]

Sources

Exploratory

solubility of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride in different solvents

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride Authored by a Senior Application Scientist Foreword: The Crucial Role of Solubility in Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a drug candidate is its solubility. The ability of a compound to dissolve in a solvent to form a homogenous solution is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. For ionizable compounds such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, a comprehensive understanding of their solubility in various aqueous and organic media is not merely an academic exercise but a cornerstone of rational drug design and formulation development.

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of amine hydrochloride salts, using 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride as a representative case study. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible results that can confidently guide downstream decision-making in the pharmaceutical pipeline.

Physicochemical Characterization: The Foundation of Solubility

Before embarking on solubility measurements, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. These properties govern its behavior in different solvent systems and provide a predictive framework for its solubility profile.

Acid-Base Chemistry: The pKa Value

As a hydrochloride salt of a primary amine, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is readily ionizable. The pKa of the conjugate acid (the protonated amine) is a critical determinant of its solubility in aqueous media of varying pH. The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of the drug at a given pH. The ionized form is generally more water-soluble than the neutral form.

Experimental Determination of pKa:

Potentiometric titration is the gold-standard method for pKa determination. This involves titrating a solution of the compound with a standardized acid or base and monitoring the pH as a function of the titrant volume. The pKa can be determined from the inflection point of the resulting titration curve.

Lipophilicity: The Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing its solubility in organic solvents and its ability to cross biological membranes.

  • LogP (Partition Coefficient): This is the ratio of the concentration of the neutral form of the compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

  • LogD (Distribution Coefficient): This is the ratio of the concentration of all forms of the compound (ionized and non-ionized) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For ionizable compounds, LogD is a more physiologically relevant parameter than LogP.

Experimental Determination of LogP/LogD:

The shake-flask method is a classical approach where the compound is partitioned between n-octanol and water (or a buffer of a specific pH). The concentrations in each phase are then determined analytically, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solid-State Properties: Crystal Form and Melting Point

The solid-state properties of a compound can significantly impact its solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubilities, with the metastable form generally being more soluble than the stable form.

Characterization Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline structure.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.

Experimental Determination of Solubility: A Methodical Approach

A multi-faceted experimental strategy is essential to construct a comprehensive solubility profile. This typically involves determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

This is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure, under equilibrium conditions. It represents the true solubility of the compound.

Protocol: Saturated Shake-Flask Method

  • Preparation: Add an excess amount of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride to a series of vials containing different solvents (e.g., purified water, pH-buffered solutions, various organic solvents).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid by XRPD or DSC to check for any changes in the crystal form during the experiment.

Workflow for Equilibrium Solubility Determination

A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (HPLC-UV) C->D Supernatant E Analyze remaining solid (XRPD/DSC) C->E Solid

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that can be dissolved in a solvent under non-equilibrium conditions, typically by dissolving a stock solution in the aqueous buffer. It is often used in early drug discovery as a high-throughput screening method.

Protocol: DMSO Stock Solution Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add small volumes of the stock solution to a series of aqueous buffers.

  • Precipitation Detection: Monitor for the first appearance of a precipitate. This can be done visually or using automated instrumentation such as a nephelometer.

  • Quantification: The concentration at which precipitation is first observed is the kinetic solubility.

Workflow for Kinetic Solubility Determination

A Prepare high-concentration DMSO stock solution B Add stock solution to aqueous buffer A->B C Monitor for precipitation (Nephelometry/Visual) B->C D Determine concentration at onset of precipitation C->D

Caption: Workflow for Kinetic Solubility Determination.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents for solubility determination should be systematic and cover a range of polarities and functionalities to mimic various physiological and formulation environments.

Solvent Category Examples Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate Buffered Saline)To assess the pH-dependent solubility and predict behavior in the gastrointestinal tract.
Polar Protic Solvents Water, Methanol, EthanolTo evaluate solubility in highly polar environments capable of hydrogen bonding.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To assess solubility in polar environments without hydrogen bond donating capability.
Non-polar Solvents Hexane, TolueneTo understand the lipophilic character of the compound.
Biorelevant Media Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)To more accurately predict in vivo solubility by incorporating bile salts and phospholipids.

Data Interpretation and Reporting

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Data for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L)
Water> 200> 0.92
pH 1.2 Buffer> 200> 0.92
pH 7.4 Buffer500.23
Methanol1500.69
Ethanol800.37
Acetonitrile50.023
Hexane< 0.1< 0.0005

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

A thorough understanding of the solubility of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is indispensable for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, encompassing physicochemical characterization, robust experimental methodologies, and rational solvent selection, provides a comprehensive framework for generating high-quality, reliable solubility data. This data will be instrumental in guiding formulation strategies, predicting in vivo performance, and ultimately, accelerating the transition of this compound from the laboratory to the clinic. Further studies could involve investigating the effect of temperature on solubility and exploring the use of co-solvents and other formulation technologies to enhance solubility where needed.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Bergström, C. A. S. (2016). In Silico Predictions of ADME and Toxicology. CRC Press. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. [Link]

  • U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. [Link]

Foundational

potential biological activity of 2-methoxy-4-methyl-phenethylamine derivatives

Title: Unveiling the Pharmacological and Analytical Profile of 2-Methoxy-4-Methyl-Phenethylamine Derivatives Document Type: Technical Guide & Application Whitepaper Target Audience: Researchers, Analytical Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Pharmacological and Analytical Profile of 2-Methoxy-4-Methyl-Phenethylamine Derivatives Document Type: Technical Guide & Application Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Derivatives of 2-methoxy-4-methyl-phenethylamine represent a highly complex class of compounds that bridge two distinct scientific domains: forensic analytical chemistry and advanced neuropharmacology. On one front, the underivatized primary and secondary amines of this scaffold present a notorious "isobaric conundrum," as their mass spectral profiles are virtually indistinguishable from the controlled substance 3,4-methylenedioxymethamphetamine (3,4-MDMA)[1]. On the other front, targeted structural modifications—specifically N-benzyl substitutions—transform these scaffolds into some of the most potent and selective 5-HT2A receptor agonists utilized in modern psychiatric drug discovery[2].

This technical guide dissects the causality behind the analytical strategies required to isolate these compounds and provides field-proven, self-validating protocols for evaluating their biological activity.

Part 1: The Isobaric Conundrum and Analytical Resolution

The Mechanistic Challenge of Direct EI-MS

Direct electron ionization mass spectrometry (EI-MS) is the gold standard for structural elucidation. However, it fundamentally fails when applied to underivatized side-chain regioisomers of 2-methoxy-4-methyl-phenethylamine. These compounds share an identical nominal molecular weight (MW = 193) with 3,4-MDMA[1]. During ionization, both structural classes undergo identical α -cleavage pathways, yielding indistinguishable major fragment ions at m/z 58 and 135/136[3].

The Causality of Perfluoroacylation

To break this isobaric degeneracy, we must alter the ionization locus. By employing perfluoroacylation—using pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA)—we attach a bulky, highly electronegative perfluoroacyl group to the amine[1].

The Causality: The strong electron-withdrawing nature of the perfluoroalkyl group destabilizes the standard α -cleavage. Instead, it forces the molecule to fragment along the alkyl carbon-nitrogen bond during electron ionization. This targeted bond cleavage yields unique hydrocarbon fragments of varying mass, allowing for the unambiguous differentiation of the 2-methoxy-4-methyl-phenethylamine side-chain regioisomers from 3,4-MDMA[4].

Protocol 1: Self-Validating GC-MS Derivatization Workflow

Objective: Unambiguous differentiation of isobaric phenethylamine regioisomers.

  • Sample Preparation & Internal Standard Addition: Dissolve 1.0 mg of the unknown analyte in 1.0 mL of anhydrous ethyl acetate. Add 50 µL of a deuterated internal standard (e.g., MDMA-d5).

  • Nucleophilic Acyl Substitution: Add 50 µL of PFPA to the sample vial. Cap tightly and incubate at 70°C for 30 minutes.

    • Causality: Thermal energy accelerates the substitution reaction, ensuring quantitative conversion of primary/secondary amines to their corresponding perfluoroamides while leaving tertiary amines unreacted.

  • Purification: Evaporate the reaction mixture to total dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of ethyl acetate.

    • Causality: Evaporation removes excess unreacted anhydride and highly acidic byproducts (e.g., pentafluoropropionic acid) that rapidly degrade polysiloxane GC columns.

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a non-polar stationary phase (e.g., 5% phenyl / 95% dimethyl polysiloxane).

  • Validation & Quality Control (Self-Validating Step): The protocol is internally validated if the MDMA-d5 internal standard elutes at its calibrated retention time with the expected m/z shift (+5 amu). If the internal standard fails to derivatize, the sample run is automatically flagged for moisture contamination.

GCMS_Workflow Sample Unknown Sample (Isobaric Mixture MW=193) Deriv Perfluoroacylation (PFPA / HFBA Reagents) Sample->Deriv Derivatization GC Gas Chromatography (Non-polar stationary phase) Deriv->GC Injection MS Electron Ionization MS (Alkyl C-N bond cleavage) GC->MS Elution MDMA 3,4-MDMA Profile (Specific m/z fragments) MS->MDMA Identification Regio 2-MeO-4-Me-PEA Profile (Unique hydrocarbon mass) MS->Regio Differentiation

Analytical workflow for GC-MS differentiation of isobaric phenethylamine regioisomers.

Part 2: Neuropharmacology and 5-HT2A Receptor Agonism

While the primary amines pose analytical hurdles, targeted modification of the nitrogen atom unlocks profound biological activity.

The Causality of N-Benzyl Substitution

Classical phenethylamines exhibit moderate affinity for serotonin receptors. However, introducing an N-benzyl group (yielding "NBOMe" or "NBOH" derivatives) exponentially increases binding affinity and functional potency at the 5-HT2A receptor[2].

The Causality: The N-benzyl substitution is not merely an affinity enhancer; it acts as a conformational anchor. By occupying an auxiliary lipophilic pocket within the orthosteric site of the 5-HT2A receptor, the N-benzyl moiety establishes crucial π−π stacking and hydrophobic interactions. This locks the receptor into its active Gq-coupled conformation, drastically lowering the EC50 into the sub-nanomolar range (e.g., 0.074 nM for the N-(2-hydroxybenzyl) derivative) and driving selectivity over the closely related 5-HT2C subtype[2].

Protocol 2: Self-Validating In Vitro 5-HT2A Phosphoinositide Hydrolysis Assay

Objective: Quantify the functional Gq-coupled agonism of synthesized 2-methoxy-4-methyl-phenethylamine derivatives.

  • Cell Culture & Transfection: Plate HEK293 cells stably expressing the human 5-HT2A receptor.

    • Validation Check: Include a parallel plate of wild-type (untransfected) HEK293 cells to validate that all measured responses are strictly 5-HT2A-mediated.

  • Radiotracer Loading: Incubate cells with myo-[3H]inositol (1 µCi/well) for 18 hours.

    • Causality: This incorporates the radiolabel into membrane phosphatidylinositol 4,5-bisphosphate (PIP2), the direct substrate of Phospholipase C (PLC).

  • Ligand Stimulation: Treat cells with varying concentrations ( 10−12 to 10−5 M) of the N-benzyl derivative in the presence of 10 mM Lithium Chloride (LiCl) for 45 minutes.

    • Causality: LiCl inhibits inositol monophosphatase. This forces the intracellular accumulation of [3H]IP1, which serves as a stable, measurable proxy for transient IP3 generation and total receptor activation.

  • Extraction & Quantification: Lyse cells using 0.1 M formic acid. Isolate [3H]IP1 using anion-exchange chromatography (AG 1-X8 resin) and quantify via liquid scintillation counting.

  • System Validation (Self-Validating Step): A full dose-response curve of endogenous Serotonin (5-HT) must be run concurrently. The assay is only validated if the 5-HT EC50 falls within the historical baseline (10–30 nM) and the wild-type HEK293 control plate registers zero signal above baseline.

HT2A_Signaling Ligand N-Benzyl Derivative (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding & Activation Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 Hydrolysis PLC->PIP2 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Membrane Recruitment Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Efflux Ca2->PKC Co-activation

Gq-coupled signaling cascade activated by N-benzyl phenethylamine derivatives at 5-HT2A.

Part 3: Quantitative Data Summaries

Table 1: GC-MS Fragmentation Profiles (Isobaric Resolution) Data demonstrates the necessity of PFPA derivatization to break the isobaric relationship between 3,4-MDMA and 2-methoxy-4-methyl-phenethylamine regioisomers.

AnalyteDerivatization StatusMolecular WeightPrimary Fragment Ions (m/z)Diagnostic Utility
3,4-MDMAUnderivatized19358, 135, 136Indistinguishable
2-MeO-4-Me-PEAUnderivatized19358, 135, 136Indistinguishable
3,4-MDMAPFPA Derivatized339204, 160, 135Unique Profile
2-MeO-4-Me-PEAPFPA Derivatized339204, 190, 148Unique Profile

Table 2: SAR Binding Affinities and Functional Potency at 5-HT Receptors Data highlights the impact of N-benzyl modifications on 2-methoxy-4-methyl-phenethylamine backbones.

Compound DesignationN-Substitution5-HT2A Affinity (Ki, nM)5-HT2A Potency (EC50, nM)5-HT2A/2C Selectivity
Parent AmineNone> 100.0> 500.0Low
Compound 8bN-(2-methoxybenzyl)0.291.40~30-fold
Compound 6bN-(2-fluorobenzyl)1.104.50100-fold
Compound 1bN-(2-hydroxybenzyl)0.450.074> 400-fold

References

  • Title: GC-MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists Source: ACS Chemical Neuroscience (ACS Publications / PubMed Central) URL: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Abstract: This guide provides a comprehensive technical overview of 1-(2-methoxy-4-methyl-phenyl)-ethylamine, a substituted phenethylamine. While a specific, documented history of this particular molecule is not prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive technical overview of 1-(2-methoxy-4-methyl-phenyl)-ethylamine, a substituted phenethylamine. While a specific, documented history of this particular molecule is not prominent in scientific literature, this document establishes its context within the well-studied phenethylamine class. Phenethylamines are renowned for their diverse pharmacological activities, stemming from structural similarities to monoamine neurotransmitters.[1][2] This guide details a robust and scientifically grounded synthetic protocol for its preparation via reductive amination, outlines methods for its analytical characterization, and discusses the chemical principles underpinning these methodologies. It is intended for an audience of researchers, chemists, and professionals in drug development, providing the necessary framework for the synthesis, purification, and identification of this compound.

Introduction and Historical Context of Substituted Phenethylamines

The target molecule, 1-(2-methoxy-4-methyl-phenyl)-ethylamine, belongs to the vast chemical family of phenethylamines. This class is defined by a core phenethylamine skeleton which can be modified with various substituents on the aromatic ring and the ethylamine side chain. These modifications lead to a wide array of compounds with significant biological activities.

Historically, the study of substituted phenethylamines has been a cornerstone of medicinal chemistry and pharmacology. The journey began with naturally occurring compounds like mescaline and ephedrine and expanded dramatically in the 20th century through the systematic work of chemists like Alexander Shulgin, who synthesized and evaluated hundreds of novel derivatives.[2][3][4] Compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM or STP), first synthesized in 1963, demonstrated how subtle structural changes—in this case, the specific placement of methoxy and methyl groups on the phenyl ring and an alpha-methylation on the side chain—could drastically alter potency and psychoactive effects.[2][3][4]

While the specific history of 1-(2-methoxy-4-methyl-phenyl)-ethylamine is not well-documented, its structure suggests it is an object of interest for research into structure-activity relationships (SAR) within this class. The placement of the 2-methoxy and 4-methyl groups is a unique variation on more extensively studied patterns, such as the 2,4,5-substitution found in potent psychedelic agents like TMA-2.[5] This guide, therefore, provides the foundational chemistry required to synthesize and study this novel analogue.

Synthesis via Reductive Amination

The most direct and widely adopted method for synthesizing α-methyl-phenethylamines like the target compound is the reductive amination of a corresponding ketone.[1][6] This pathway is efficient and versatile, starting from the commercially available or readily synthesized 2-methoxy-4-methylacetophenone.

Retrosynthetic Analysis & Strategy

The synthesis strategy involves two primary transformations:

  • Oximation: Conversion of the starting ketone (2-methoxy-4-methylacetophenone) into an oxime intermediate using hydroxylamine.

  • Reduction: Reduction of the oxime to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is typically required for this step.

An alternative, direct approach is reductive amination using a source of ammonia (like ammonium formate) and a reducing agent, often referred to as the Leuckart reaction. This method can be effective but may require high temperatures and can sometimes lead to byproduct formation.[6] For clarity and control, a two-step oxime formation and reduction pathway is detailed below.

Visualization of Synthetic Workflow

G A 2-Methoxy-4-methylacetophenone (Starting Material) C 2-Methoxy-4-methylacetophenone Oxime (Intermediate) A->C Step 1: Oximation B Hydroxylamine HCl, Pyridine B->C E 1-(2-Methoxy-4-methyl-phenyl)-ethylamine (Final Product) C->E Step 2: Reduction D Lithium Aluminum Hydride (LAH) in dry THF D->E F Acid/Base Workup & Purification E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-methylacetophenone Oxime

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-4-methylacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (5 mL per gram of ketone).

  • Reaction: Add pyridine (2.0 eq) to the mixture. The pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction forward.

  • Heating: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting ketone is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Reduction of the Oxime to 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

  • Expert Insight: The choice of reducing agent is critical. While agents like sodium borohydride (NaBH₄) are excellent for reducing imines, they are generally ineffective for reducing oximes.[1] A more potent hydride donor, Lithium Aluminum Hydride (LAH), is required for this transformation.

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve the crude oxime from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress should be monitored by TLC or GC-MS until the oxime is fully consumed (typically 4-18 hours).

  • Quenching & Workup (Fieser method): Cool the reaction back to 0°C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LAH used. This procedure is crucial for safely quenching the excess LAH and precipitating the aluminum salts into a filterable solid.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under vacuum or by converting it to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, which often yields a crystalline solid that is easier to handle and purify.

Analytical Characterization

To confirm the identity and purity of the final product, a combination of analytical techniques should be employed. The expected data for 1-(2-methoxy-4-methyl-phenyl)-ethylamine is summarized below.

Analytical Method Expected Result / Observation
¹H NMR Signals corresponding to the methoxy group (~3.8 ppm), aromatic protons (3 distinct signals), methyl group on the ring (~2.3 ppm), the ethylamine methine proton (quartet, ~4.1 ppm), the ethylamine methyl group (doublet, ~1.4 ppm), and the amine protons (broad singlet).
¹³C NMR Peaks for all 9 unique carbon atoms, including the aromatic carbons, the methoxy carbon, the ring methyl carbon, and the two side-chain carbons.
Mass Spectrometry (MS) The electron impact (EI) spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the freebase (C₁₀H₁₅NO, MW: 165.23 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group (~1250 cm⁻¹).

Structure Diagram

Caption: Chemical structure of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine.

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and analysis of 1-(2-methoxy-4-methyl-phenyl)-ethylamine. By leveraging established chemical principles for the synthesis of substituted phenethylamines, specifically reductive amination, researchers can reliably produce this compound for further study. The protocols and analytical data presented herein serve as a self-validating system, ensuring that researchers and drug development professionals can confidently prepare and characterize this novel molecule, paving the way for its potential exploration in pharmacological and medicinal chemistry contexts.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines. Retrieved from BenchChem technical support documents.[6]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. Available at: [Link]1]

  • Shulgin, A. T. (1964). 3-Methoxy-4,5-methylenedioxy Amphetamine, a New Psychotomimetic Agent. Nature.[3]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.[2][5][7]

  • Snyder, S. H., et al. (1967). 2,5-Dimethoxy-4-methyl-amphetamine (STP): A New Hallucinogenic Drug. Science.[3]

  • Trout, K., & Daley, P. F. (2024). The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP). Drug Testing and Analysis.[3][4]

  • Various Authors. (n.d.). Patents related to substituted phenethylamines and their synthesis. Google Patents. (Note: General reference to patents covering synthesis of related structures).[8][9][10]

Sources

Foundational

theoretical and computational studies of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

An In-depth Technical Guide Theoretical and Computational Studies of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine: A Workflow for Characterization and Bioactivity Prediction Abstract: The phenethylamine scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Theoretical and Computational Studies of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine: A Workflow for Characterization and Bioactivity Prediction

Abstract: The phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, pharmaceuticals, and research compounds. This guide presents a comprehensive theoretical and computational workflow for the in-depth characterization of a specific derivative, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. While direct experimental and computational data for this exact molecule are sparse, its structural features—a chiral center, an ortho-methoxy group, and a para-methyl group—present a compelling case study. By leveraging established computational methodologies applied to analogous phenethylamines, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It outlines a systematic approach, from first-principles quantum mechanics to molecular docking, to elucidate the molecule's conformational landscape, electronic properties, and potential interactions with biological targets, thereby providing a robust framework for rational drug design and lead optimization.

Part 1: Molecular Architecture and The Primacy of Stereochemistry

The biological function of any molecule is inextricably linked to its three-dimensional structure. For 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, two features are of paramount importance: the substitution pattern on the aromatic ring and the chirality of the ethylamine side chain.

  • Aromatic Substitution: The ortho-methoxy and para-methyl groups dictate the molecule's steric and electronic profile. The methoxy group, being electron-donating, increases the electron density of the ring. Its position ortho to the ethylamine side chain can significantly influence the rotational barrier around the C(aryl)-C(alkyl) bond, favoring specific conformations. Studies on related hallucinogens have shown that the conformation of arylmethoxyl groups is critical for bioactivity, with those flanked by ortho substituents potentially forced into a non-planar orientation that can hinder receptor binding.[1]

  • Chirality: The presence of a stereocenter at the alpha-carbon of the ethylamine chain means the molecule exists as a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a fundamental principle of pharmacology that enantiomers can exhibit vastly different pharmacokinetics and pharmacodynamics.[2] One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even toxic. For instance, docking studies of phenethylamine derivatives into the human dopamine transporter (hDAT) have shown that different stereoisomers can have significantly different binding stabilities and poses.[3][4] Therefore, any meaningful computational study must analyze both enantiomers independently.

Part 2: Charting the Conformational Landscape

Flexible molecules like phenethylamines do not exist in a single, static shape but rather as an ensemble of interconverting conformers. The biologically active conformation is typically one of the low-energy structures in this ensemble. Identifying these stable conformers is the foundational step in predicting bioactivity.[5][6]

Causality Behind the Workflow

A multi-step, hierarchical approach is employed for conformational analysis. We begin with a computationally inexpensive method to rapidly explore the vast conformational space, followed by progressively more accurate (and computationally demanding) quantum mechanical methods to refine the energies and geometries of the most promising candidates. This ensures a balance between thoroughness and computational feasibility. Recent studies on similar molecules like amphetamine have demonstrated that a comprehensive sampling of the conformational space, including solvent effects, is crucial for the accurate interpretation of spectroscopic data and understanding solution-phase behavior.[7]

Experimental Protocol: Conformational Search and Optimization
  • Initial 3D Structure Generation: Generate 3D structures for both (R)- and (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine using a molecular builder.

  • Force Field-Based Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search, rotating all acyclic single bonds to generate thousands of potential conformers. This step broadly maps the potential energy surface.

  • Geometry Optimization and Clustering: Minimize the energy of all generated conformers. Group the resulting structures by shape and energy, selecting all unique conformers within a defined energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

  • Quantum Mechanical Refinement: Subject the selected conformers to a higher level of theory.

    • DFT Optimization: Optimize the geometry of each conformer using Density Functional Theory (DFT) with a dispersion-corrected functional (e.g., B3LYP-D3BJ) and a Pople-style basis set (e.g., 6-31G(d)).[8][9]

    • Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies). This also provides the Gibbs free energy.[9]

  • High-Accuracy Energy Calculation: For the most accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., 6-311+G(d,p)).[5]

  • Boltzmann Population Analysis: Calculate the relative population of each stable conformer at a standard temperature (e.g., 298.15 K) using the calculated Gibbs free energies and the Boltzmann distribution equation. This reveals which conformations are most likely to exist under physiological conditions.

Visualization: Conformational Analysis Workflow

Caption: Hierarchical workflow for accurate conformational analysis.

Data Presentation: Predicted Conformational Data

Summarize the final data in a table for easy comparison. The key distinction is often the C(aryl)-Cα-Cβ-N dihedral angle, which defines whether the conformation is folded (gauche) or extended (anti).[5]

Table 1: Hypothetical Conformational Population for (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine

ConformerC-Cα-Cβ-N Dihedral (°)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Gauche-1~65°0.0065.2
Anti~178°0.8522.1
Gauche-2~-68°1.2512.7

This table is illustrative. Actual values would be derived from the protocol above.

Part 3: Probing Electronic Structure with Quantum Chemistry

The electronic properties of a molecule govern its reactivity and its ability to form intermolecular interactions, such as hydrogen bonds and electrostatic contacts, which are the basis of molecular recognition at a receptor binding site.

Experimental Protocol: Electronic Property Calculation
  • Input Geometry: Use the single lowest-energy (most populated) conformer identified in Part 2.

  • DFT Calculation: Perform a single-point energy calculation using a DFT functional and basis set (e.g., B3LYP/6-31G(d)) suitable for property calculations.[8]

  • Property Analysis: Request the generation of molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the molecular electrostatic potential (MEP).

Key Electronic Descriptors
  • HOMO & LUMO: The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies:

    • Electron-rich regions (negative potential): Likely sites for hydrogen bond acceptance or interaction with positive charges. For our molecule, these would be centered on the nitrogen and oxygen atoms.

    • Electron-poor regions (positive potential): Likely sites for hydrogen bond donation, centered on the amine hydrogens.

Part 4: Predicting Biological Interactions via Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. Based on the extensive literature for the phenethylamine class, several high-value protein targets can be investigated.[3][10][11][12][13]

Target Selection Rationale
  • Tubulin: Many substituted phenethylamines show structural similarity to the microtubule-destabilizing agent colchicine and have been computationally docked into its binding site on tubulin.[10][11][12] This represents a potential anticancer or cytoskeletal-modulating application.

  • Monoamine Transporters (e.g., DAT, SERT): As analogs of neurotransmitters, these are primary targets. Inhibition of these transporters is a common mechanism for antidepressants and stimulants.[3][4]

  • Serotonin (5-HT) Receptors: Many psychoactive phenethylamines show high affinity for 5-HT receptor subtypes, particularly 5-HT2A.[11][13]

Experimental Protocol: Molecular Docking into the Tubulin-Colchicine Site

This protocol uses the tubulin protein as an example, following published methodologies.[10]

  • Receptor Preparation:

    • Download the crystal structure of tubulin with a colchicine-like ligand (e.g., PDB ID: 4O2B).[10]

    • Using molecular modeling software (e.g., Chimera, PyMOL), remove all water molecules, ions, and non-protein heteroatoms.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the lowest-energy conformers of both (R)- and (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine from the analysis in Part 2.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.[10]

    • Define a search space (a "grid box") centered on the position of the original co-crystallized ligand to encompass the entire binding pocket.

    • Execute the docking run with a high "exhaustiveness" setting to ensure a thorough search.

  • Analysis of Results:

    • Analyze the binding energies (scoring function) for the top-ranked poses of both the (R)- and (S)-enantiomers. A lower binding energy indicates a more favorable predicted interaction.

    • Visually inspect the top poses. Look for key intermolecular interactions: hydrogen bonds with polar residues, hydrophobic interactions with nonpolar residues, and potential pi-stacking with aromatic residues in the binding pocket.

Visualization: Molecular Docking Workflow

G cluster_prep 1. Preparation cluster_dock 2. Simulation cluster_analysis 3. Analysis ligand_prep Ligand Preparation (R/S Low-Energy Conformers) define_grid Define Binding Site (Grid Box) ligand_prep->define_grid receptor_prep Receptor Preparation (PDB Structure Cleanup) receptor_prep->define_grid run_docking Execute Docking Algorithm (e.g., AutoDock Vina) define_grid->run_docking rank_poses Rank Poses by Score (Binding Energy) run_docking->rank_poses visualize Visualize & Analyze (Key Interactions) rank_poses->visualize

Caption: Standard workflow for receptor-ligand molecular docking.

Part 5: Conclusion and Future Perspectives

This guide has outlined a comprehensive, multi-scale computational workflow to characterize 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, a molecule representative of the vast chemical space of substituted phenethylamines. By systematically determining its preferred conformations, electronic structure, and potential protein-binding modes, this in-silico approach provides critical insights that can guide experimental efforts, saving significant time and resources in the drug discovery pipeline.

Future computational work could expand upon this foundation with more advanced techniques:

  • Molecular Dynamics (MD) Simulation: To study the dynamic stability of the ligand-protein complexes predicted by docking and to observe the role of explicit water molecules in the binding event.[7]

  • Binding Free Energy Calculations: To obtain more quantitative predictions of binding affinity using methods like MM/PBSA or free-energy perturbation (FEP).

  • Quantitative Structure-Activity Relationship (QSAR): If a series of related analogs are synthesized and tested, QSAR models can be built to predict the activity of new compounds based on calculated molecular descriptors.[8]

By integrating these computational strategies, researchers can build a deep, mechanistic understanding of how molecules like 1-(2-Methoxy-4-methyl-phenyl)-ethylamine function and how their structures can be rationally modified to achieve desired therapeutic outcomes.

References

  • Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity Source: Scientific Reports (nature.com) URL: [Link]

  • Title: Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines Source: Journal of the American Chemical Society URL: [Link]

  • Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity Source: ResearchGate URL: [Link]

  • Title: (PDF) A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity Source: ResearchGate URL: [Link]

  • Title: Combining DFT and QSAR studies for predicting psychotomimetic activity of substituted phenethylamines using statistical methods Source: Taylor & Francis Online URL: [Link]

  • Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: Biomolecules & Therapeutics URL: [Link]

  • Title: (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors Source: PLOS ONE URL: [Link]

  • Title: Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology Source: MDPI URL: [Link]

  • Title: Conformational analysis of some phenethylamine molecules Source: PubMed URL: [Link]

  • Title: Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR Source: PubMed URL: [Link]

  • Title: Stereochemistry of Organic Compounds and Pharmaceuticals Source: University of Guelph URL: [Link]

  • Title: Serotonin–norepinephrine reuptake inhibitor Source: Wikipedia URL: [Link]

  • Title: Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy Source: The Royal Society of Chemistry URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Safety, Handling, and Operational Protocols for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In preclinical drug discovery and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In preclinical drug discovery and synthetic organic chemistry, substituted ethylamines serve as critical pharmacophores and chiral building blocks. 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl is a highly specific aryl-substituted amine hydrochloride salt. While the hydrochloride (HCl) salt form is intentionally selected to enhance shelf-life, prevent spontaneous amine oxidation, and improve aqueous solubility, it introduces specific handling challenges—namely hygroscopicity, dust aerosolization risks, and acidic mucosal irritation.

This whitepaper establishes the authoritative safety parameters, physicochemical profiling, and self-validating experimental workflows required to handle this compound safely and effectively in a laboratory setting.

Physicochemical Profiling & Hazard Identification

Understanding the causality behind chemical behavior is the foundation of laboratory safety. The conversion of the volatile, oxidation-prone free-base amine into the HCl salt yields a stable, crystalline solid. However, the ionic nature of the salt makes it highly hygroscopic, meaning it will rapidly absorb atmospheric moisture, leading to caking, degradation, and inaccurate stoichiometric weighing. Furthermore, as a substituted phenethylamine derivative, systemic absorption must be strictly prevented due to potential off-target sympathomimetic activity .

Table 1: Quantitative Physicochemical & Hazard Data Summary
ParameterSpecification / DataScientific Rationale
Chemical Formula C₁₀H₁₅NO · HCl (C₁₀H₁₆ClNO)Hydrochloride salt of an aryl-ethylamine.
Physical State White to off-white crystalline powderSalt formation stabilizes the amine group.
Solubility Profile High in H₂O, MeOH; Low in HexanesIonic lattice readily dissociates in polar protic solvents.
Hygroscopicity HighCl⁻ anion hydrogen-bonds with atmospheric H₂O.
Primary Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Acidic salt dissociation upon contact with mucosal moisture.
Storage Temp. 2°C to 8°C (Desiccated)Minimizes thermal degradation and moisture ingress.

Core Safety Directives & Engineering Controls

Every safety protocol must be rooted in mechanistic logic rather than rote memorization. The primary risk vector for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl is dust aerosolization during transfer and weighing.

Engineering Controls

All manipulations of the dry powder must be performed within a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a minimum face velocity of 80–100 feet per minute (fpm). This prevents the inhalation of micro-particulates that can deposit in the respiratory tract and cause acute irritation .

Personal Protective Equipment (PPE)
  • Dermal Protection: Nitrile gloves (minimum 4 mil thickness) are required. Because the compound is water-soluble, sweat inside the glove can facilitate dermal absorption if a breach occurs. Double-gloving is recommended during bulk transfers.

  • Ocular Protection: Tight-fitting chemical splash goggles. Standard safety glasses are insufficient against fine airborne dust.

  • Respiratory Protection: If engineering controls fail or during a spill, an N95 or P100 particulate respirator is mandatory.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, experimental workflows must be "self-validating"—meaning the protocol includes built-in physical or chemical checkpoints that confirm the success of the previous step.

Protocol A: Controlled Free-Basing for Cross-Coupling Reactions

Many synthetic applications (e.g., Buchwald-Hartwig aminations or amide couplings) require the nucleophilic free amine rather than the unreactive, protonated HCl salt.

Step-by-Step Methodology:

  • Solubilization: Weigh 1.0 eq of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl into a tared Erlenmeyer flask. Dissolve completely in deionized water (approx. 10 mL/gram).

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution or organic impurities.

  • Alkalinization: Place the flask in an ice bath (0°C) to control the exothermic neutralization. Add 1M NaOH dropwise under continuous stirring.

    • Self-Validating Check: Monitor the pH using universal indicator paper. Continue addition until the aqueous phase registers a pH > 10 . At this point, the solution will turn milky/cloudy as the hydrophobic free base precipitates out of the aqueous phase.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Gently invert or stir; do not shake vigorously to prevent intractable emulsion formation.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve.

    • Validation Check: A sharp, mirror-like boundary must form between the organic and aqueous layers, confirming successful phase separation.

  • Isolation: Collect the organic layer (containing the free base). Dry over anhydrous Na₂SO₄ until the desiccant flows freely (resembling a snow globe), indicating the complete removal of residual water. Filter and concentrate in vacuo.

FreeBasing Salt 1-(2-Methoxy-4-methyl-phenyl)- ethylamine HCl Dissolve Dissolve in DI Water Salt->Dissolve Base Add 1M NaOH (Adjust to pH > 10) Dissolve->Base Extract Extract with Organic Solvent (e.g., EtOAc or DCM) Base->Extract Phase Phase Separation Extract->Phase OrgLayer Organic Layer (Contains Free Base) Phase->OrgLayer AqLayer Aqueous Layer (Contains NaCl) Phase->AqLayer Dry Dry over Anhydrous Na2SO4 OrgLayer->Dry Filter Filter & Evaporate Solvent Dry->Filter Product Purified Free Base Amine Filter->Product

Figure 1: Self-validating workflow for the free-basing and extraction of the amine.

Protocol B: Spill Response and Decontamination

Handling dry powders inherently carries the risk of spills. Because this compound is an irritant, dry sweeping is strictly prohibited as it generates hazardous aerosols .

Step-by-Step Methodology:

  • Isolation: Immediately restrict access to the spill zone.

  • Containment: Don a P100 respirator and double nitrile gloves. Surround the spill with an inert, slightly moistened absorbent (e.g., damp sand or vermiculite) to trap the dust.

  • Collection: Use a non-sparking plastic scoop to gently transfer the absorbed material into a hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute soap and water solution, followed by a wipe-down with 70% Isopropanol.

    • Self-Validating Check: Swab the cleaned surface with a wetted pH test strip. A neutral reading (pH 6-7) validates the complete removal of the acidic hydrochloride salt residue.

SpillResponse Start Spill Detected (1-(2-Methoxy-4-methyl-phenyl)-ethylamine HCl) Assess Assess Spill Volume & Risk Start->Assess Small Small Spill (< 50g) Assess->Small Minor Large Large Spill (> 50g) Assess->Large Major PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Small->PPE Evacuate Evacuate Area & Call HazMat Large->Evacuate Contain Contain with Damp Inert Absorbent PPE->Contain Sweep Careful Scoop (Avoid Dust Generation) Contain->Sweep Decon Decontaminate Surface (Soap & Water / IPA) Sweep->Decon Dispose Dispose as Hazardous Chemical Waste Decon->Dispose

Figure 2: Decision matrix and operational workflow for chemical spill response.

Storage and Stability Management

To maintain the chemical integrity of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl over long-term storage, the environment must counteract its inherent hygroscopicity.

  • Primary Containment: Store in a tightly sealed amber glass vial to protect against UV-induced degradation.

  • Secondary Containment: Place the vial inside a desiccator cabinet or a secondary container filled with indicating silica gel or Drierite.

  • Atmospheric Control: If the container is opened frequently, backfill the headspace with an inert gas (Argon or Nitrogen) before resealing. This displaces ambient moisture and oxygen, preventing the salt from caking into an unusable solid block .

References

  • PubChem Compound Summary for Phenethylamine. National Center for Biotechnology Information. Available at:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS). Available at:[Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee. National Academies Press. Available at:[Link]

Protocols & Analytical Methods

Method

use of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride in organic synthesis

An in-depth guide to the synthetic applications of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, a versatile chiral building block for modern organic synthesis. Introduction: The Strategic Value of Substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthetic applications of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, a versatile chiral building block for modern organic synthesis.

Introduction: The Strategic Value of Substituted Chiral Phenylethylamines

Chiral amines are foundational to modern asymmetric synthesis and medicinal chemistry. Their utility as resolving agents, chiral auxiliaries, and precursors to sophisticated ligand architectures is well-documented.[][2] The compound 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, belongs to this privileged class of reagents. Its structure is characterized by a stereogenic center directly attached to an electron-rich, sterically defined aromatic ring. This unique combination of features—chirality, steric hindrance from the ortho-methoxy group, and the electronic influence of the methoxy and methyl substituents—makes it a highly valuable tool for researchers aiming to achieve high levels of stereocontrol in chemical transformations.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications of this reagent. It provides not only detailed, step-by-step protocols but also delves into the underlying principles governing its use, empowering users to adapt and innovate within their own synthetic challenges.

Application I: Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[3][4] This classical technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture of an acid with an enantiomerically pure amine like (R)- or (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine, two diastereomeric salts are formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[5][6]

The choice of this specific amine as a resolving agent is strategic. The steric bulk provided by the ortho-methoxy and para-methyl groups can create well-defined crystalline lattices, enhancing the solubility differences between the resulting diastereomeric salts and facilitating a more efficient separation.

Workflow for Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer Racemic_Acid Racemic Carboxylic Acid (R/S) Mix1 Reaction Mixture Racemic_Acid->Mix1 Combine & Stir Chiral_Amine Enantiopure Amine HCl (e.g., R-Amine) Base Base (e.g., NaOH) to free amine Chiral_Amine->Mix1 Combine & Stir Solvent1 Solvent (e.g., Methanol/Water) Solvent1->Mix1 Combine & Stir Crystallization Fractional Crystallization (Cooling/Evaporation) Mix1->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble Less Soluble Diastereomeric Salt (e.g., R-Acid / R-Amine) Filtration->Less_Soluble Solid More_Soluble More Soluble Diastereomeric Salt (in filtrate) Filtration->More_Soluble Liquid Acidification Acidification (e.g., HCl) Less_Soluble->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Pure_Enantiomer Enantiopure Acid (e.g., R-Acid) Extraction->Pure_Enantiomer Organic Layer Recovered_Amine Recovered Chiral Amine (Aqueous Layer) Extraction->Recovered_Amine Aqueous Layer G cluster_reaction Condensation Reaction Amine 1-(2-Methoxy-4-methyl-phenyl) -ethylamine Product Chiral Schiff Base Ligand Amine->Product + Aldehyde Salicylaldehyde Aldehyde->Product Reflux Solvent Ethanol Solvent->Product

Caption: Synthesis of a chiral Schiff base ligand.

Protocol 2: Synthesis of a Chiral Salicylimine Ligand

This protocol details the synthesis of a chiral imine derived from (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine and salicylaldehyde.

Materials:

  • (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine (1.0 eq, free amine form)

  • Salicylaldehyde (1.05 eq)

  • Absolute Ethanol (EtOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine (1.0 eq) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add salicylaldehyde (1.05 eq) dropwise at room temperature. A color change (typically to yellow) should be observed.

  • Condensation: Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of water as a byproduct drives the reaction to completion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure until the product begins to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol. Dry the final product under vacuum.

  • Characterization: Confirm the structure and purity of the Schiff base ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Outcome
Physical Appearance Yellow crystalline solid
Yield >90%
Purity (by NMR) >98%

Safety and Handling

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is a chemical reagent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The free amine form is more volatile and potentially more hazardous; handle it exclusively within a fume hood.

Conclusion

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, is a powerful and versatile chiral reagent. Its utility in both classical resolution techniques and the synthesis of modern asymmetric catalysts makes it a valuable addition to the synthetic chemist's toolbox. The protocols and principles outlined in this guide provide a solid foundation for its effective implementation in research and development, paving the way for the efficient synthesis of complex, enantiomerically pure molecules.

References

  • Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Ludwig-Maximilians-Universität. [Link]

  • Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands. SCIRP. [Link]

  • ALLERGIC REACTION / ANAPHYLAXIS. Utah Department of Health. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Asymmetric synthesis of phenylisopropylamines.
  • Design and synthesis of (S)- and (R)-α-(phenyl)ethylamine-derived NH-type ligands and their application for the chemical resolution of α-amino acids. Royal Society of Chemistry. [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. [Link]

  • Management of anaphylaxis following drug administration. SimuCarePro. [Link]

  • Guideline for acute therapy and management of anaphylaxis. NCBI. [Link]

  • Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. PubMed. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. NCBI. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Resolution via salt formation (ionic bonding). University of Liverpool. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Allergic Reaction and Anaphylaxis. Old Dominion EMS Alliance. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. NCBI. [Link]

Sources

Application

Application Note: Protocol for the Chiral Resolution of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Methodology & Application Guide Introduction & Mechanistic Rationale Chiral 1-arylethylamines are highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Methodology & Application Guide

Introduction & Mechanistic Rationale

Chiral 1-arylethylamines are highly privileged pharmacophores and critical chiral auxiliaries in pharmaceutical development. The compound 1-(2-Methoxy-4-methyl-phenyl)-ethylamine presents unique steric and electronic properties due to its ortho-methoxy and para-methyl substitutions. Achieving high enantiomeric purity (>99% ee) for this substrate requires exploiting these structural features through either classical thermodynamic separation or kinetic biocatalysis.

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the underlying causality behind the experimental design. Every protocol described herein is designed as a self-validating system, ensuring that intermediate quality controls (such as chiral HPLC and pH validation) prevent downstream failures.

Method A: Classical Diastereomeric Salt Formation

Scientific Rationale

This method relies on the reaction of the racemic amine with a homochiral acid, typically (+)-Tartaric Acid[1]. The ortho-methoxy group of the amine acts as a critical hydrogen-bond acceptor, interacting specifically with the hydroxyl groups of the tartaric acid backbone. This creates a highly rigid hydrogen-bonding network in the (S)-amine-(+)-tartrate salt, lowering its lattice energy and drastically reducing its solubility in protic solvents compared to the (R)-amine diastereomer[2]. Methanol is selected as the solvent because its dielectric constant perfectly balances the solubilization of the initial mixture at reflux while allowing the less soluble diastereomer to precipitate selectively upon controlled cooling[3].

Experimental Protocol

Step 1: Diastereomeric Salt Formation

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.10 mol of racemic 1-(2-Methoxy-4-methyl-phenyl)-ethylamine in 150 mL of anhydrous methanol.

  • Addition: Slowly add 0.10 mol (1.0 equivalent) of (+)-Tartaric Acid in small portions under continuous magnetic stirring[1]. Causality: A 1:1 molar ratio ensures complete salt formation, maximizing the thermodynamic differentiation between the two diastereomers.

  • Heating: Heat the mixture to reflux (approx. 65°C) until a completely clear, homogenous solution is obtained.

Step 2: Fractional Crystallization 4. Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature (20°C) undisturbed over 12 hours. Causality: Rapid cooling traps the undesired (R)-isomer in the crystal lattice (occlusion). Slow, undisturbed cooling promotes the growth of pure (S)-amine-(+)-tartrate crystals. 5. Isolation: Collect the prismatic crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold methanol to remove residual mother liquor containing the (R)-isomer.

Step 3: Free Base Recovery (Self-Validating Step) 6. Basification: Suspend the isolated salt in 100 mL of dichloromethane (DCM) and add 100 mL of 2M NaOH (aq). Stir vigorously for 30 minutes. Validation: Check the aqueous layer with pH paper; it must be >12 to ensure complete liberation of the free amine. 7. Extraction: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (S)-amine. 8. In-Process Control (IPC): Analyze the resulting oil via Chiral HPLC (e.g., Chiralpak OD-H column, Hexane/IPA 90:10) to confirm ee >98%.

Visualization: Classical Resolution Workflow

ClassicalResolution Racemate Racemic Amine (R/S)-1-(2-Methoxy-4-methylphenyl)ethylamine Mixing Salt Formation (Methanol, 65°C) Racemate->Mixing ResolvingAgent Resolving Agent (+)-Tartaric Acid ResolvingAgent->Mixing Diastereomers Diastereomeric Salts (R)-Amine-(+)-Tartrate + (S)-Amine-(+)-Tartrate Mixing->Diastereomers Crystallization Fractional Crystallization (Cool to 20°C) Diastereomers->Crystallization Solid Crystalline Salt (S)-Amine-(+)-Tartrate (Less Soluble) Crystallization->Solid Precipitates MotherLiquor Mother Liquor (R)-Amine-(+)-Tartrate (More Soluble) Crystallization->MotherLiquor Remains in Solution FreeBaseS Free Base Recovery (NaOH) (S)-Amine (>98% ee) Solid->FreeBaseS Basification & Extraction

Caption: Workflow for the classical chiral resolution of the amine via diastereomeric salt formation.

Method B: Enzymatic Kinetic Resolution (Biocatalytic)

Scientific Rationale

For highly substituted phenylethylamines, classical resolution can sometimes require multiple recrystallizations. Enzymatic kinetic resolution offers a highly enantioselective alternative. Candida antarctica Lipase B (CAL-B) possesses a highly specific stereopocket. The bulky, electron-rich 2-methoxy-4-methylphenyl ring is forced into the large hydrophobic pocket of the enzyme, orienting the (R)-enantiomer's amine group perfectly for nucleophilic attack on an acyl donor[4]. The (S)-enantiomer is sterically hindered from adopting this transition state, leaving it completely unreacted. Methyl tert-butyl ether (MTBE) is used as the solvent because it is non-polar and aprotic, preventing the stripping of the essential water layer from the CAL-B enzyme, thereby maintaining its active conformation.

Experimental Protocol

Step 1: Enzymatic Acylation

  • Reaction Setup: In a 250 mL jacketed reactor, dissolve 0.05 mol of the racemic amine in 100 mL of MTBE.

  • Reagent Addition: Add 0.10 mol (2.0 equivalents) of isopropyl acetate (acyl donor) and 2.0 g of immobilized CAL-B (Novozym 435)[4].

  • Incubation: Stir the suspension gently at 45°C for 24 hours. Causality: Gentle stirring prevents the mechanical degradation of the immobilized enzyme beads, while 45°C provides optimal kinetic energy without denaturing the biocatalyst.

Step 2: Separation of Products 4. Filtration: Filter the reaction mixture to recover the CAL-B beads (which can be washed with MTBE and reused). 5. Acid/Base Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of 1M HCl. Causality: The unreacted (S)-amine is protonated and moves to the aqueous layer, while the neutral (R)-amide remains in the organic MTBE layer. 6. Recovery of (S)-Amine: Collect the aqueous layer, basify to pH >12 using 2M NaOH, and extract with ethyl acetate (2 x 50 mL). Dry and evaporate to yield the highly pure (S)-amine.

Visualization: Enzymatic Resolution Pathway

EnzymaticResolution Racemate Racemic Amine (R/S)-1-(2-Methoxy-4-methylphenyl)ethylamine Reaction Enzymatic Acylation (MTBE, 45°C, 24h) Racemate->Reaction Enzyme Biocatalyst CAL-B (Novozym 435) Enzyme->Reaction AcylDonor Acyl Donor Isopropyl Acetate AcylDonor->Reaction Products Kinetic Resolution Products Reaction->Products Separation Acid/Base Extraction (HCl / EtOAc) Products->Separation Amide (R)-Amide (N-Acylated) UnreactedAmine (S)-Amine (Unreacted Free Base) Separation->Amide Organic Layer (Neutral) Separation->UnreactedAmine Aqueous Layer (Basified)

Caption: Enzymatic kinetic resolution pathway utilizing CAL-B for highly enantioselective acylation.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two methodologies described above, allowing researchers to select the appropriate protocol based on scale and purity requirements.

Resolution StrategyResolving Agent / CatalystTarget EnantiomerTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability & Cost
Classical Salt Formation (+)-Tartaric Acid(S)-Amine35 - 42%95 - 98%High scalability; Low cost
Enzymatic Kinetic CAL-B (Novozym 435)(S)-Amine45 - 48%> 99%Medium scalability; High initial cost

References

  • Fogassy, E., et al. (2021). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts. PubMed Central (PMC). Retrieved from[Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

Sources

Method

Application Note: Experimental Setup for Reactions Involving 1-(2-Methoxy-4-methylphenyl)ethanamine

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, validated experimental protocols, and diastereoselective synthesis workflows. Executive Summary 1-(2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, validated experimental protocols, and diastereoselective synthesis workflows.

Executive Summary

1-(2-Methoxy-4-methylphenyl)ethanamine (a substituted 1-arylethylamine) is a highly versatile chiral building block in modern medicinal chemistry. Structurally related to pharmacologically active phenethylamines, its primary utility lies in its ability to function both as a core pharmacophore and as a robust chiral auxiliary. This application note details the experimental setups for two foundational workflows involving this compound: HATU-mediated amide bond formation and diastereoselective reductive amination .

By understanding the causality behind reagent selection, solvent effects, and kinetic parameters, drug development professionals can optimize these protocols to achieve high enantiomeric/diastereomeric purity and excellent chemical yields.

Mechanistic Grounding & Causality (E-E-A-T)

When working with sterically hindered, chiral primary amines like 1-(2-Methoxy-4-methylphenyl)ethanamine, standard coupling or alkylation conditions often lead to sluggish kinetics or unwanted racemization.

The Rationale for HATU in Amide Coupling

For the synthesis of peptidomimetics or complex amides, traditional carbodiimides (like EDC/DCC) can be insufficient due to the steric bulk at the α -chiral center of 1-arylethylamines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard here[1].

  • Causality: HATU generates a highly reactive OAt-active ester. The presence of the nitrogen atom at the 7-position of the benzotriazole ring facilitates a neighboring-group effect, accelerating the nucleophilic attack by the amine while strictly suppressing the epimerization of any adjacent chiral centers[1].

The Role of the Chiral Auxiliary in Reductive Amination

Reductive amination is the most direct approach to synthesizing secondary amines from carbonyls[2]. When 1-(2-Methoxy-4-methylphenyl)ethanamine is condensed with a prochiral ketone or aldehyde, it forms an imine intermediate.

  • Causality: The rigid steric environment created by the 2-methoxy and 4-methyl substitutions on the phenyl ring, combined with the α -methyl group, effectively blocks one face of the imine. When a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or modified sodium borohydride is introduced, hydride transfer occurs highly diastereoselectively. This principle is widely used in the synthesis of complex alkaloids, such as tetrahydro- β -carboline derivatives[3].

Experimental Workflows & Protocols

Protocol A: High-Efficiency Amide Bond Formation (HATU/DIPEA)

This protocol is optimized for coupling 1-(2-Methoxy-4-methylphenyl)ethanamine with sterically demanding or functionalized carboxylic acids.

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-(2-Methoxy-4-methylphenyl)ethanamine (1.1 equiv)

  • HATU (1.2–1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0–5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask purged with argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 equiv) to the solution, followed immediately by DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15–30 minutes. Note: A color change (often to pale yellow) indicates the successful formation of the OAt-active ester.

  • Amine Addition: Dissolve 1-(2-Methoxy-4-methylphenyl)ethanamine (1.1 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the consumption of the active ester via LC-MS or TLC[1].

  • Work-Up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral amide via flash column chromatography.

HATU_Coupling A Carboxylic Acid B HATU + DIPEA (Activation) A->B DMF, RT C OAt-Active Ester Intermediate B->C Fast Kinetics E Chiral Amide Product C->E Nucleophilic Attack D 1-(2-Methoxy-4-methylphenyl) ethanamine D->E Amine Addition

Caption: Workflow of HATU-mediated amide coupling ensuring high stereoretention and rapid kinetics.

Protocol B: Diastereoselective Reductive Amination

This protocol utilizes the chiral amine to establish a new stereocenter via the reduction of an intermediate Schiff base.

Reagents & Materials:

  • Prochiral Aldehyde or Ketone (1.0 equiv)

  • 1-(2-Methoxy-4-methylphenyl)ethanamine (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the carbonyl compound (1.0 equiv) and 1-(2-Methoxy-4-methylphenyl)ethanamine (1.05 equiv) in anhydrous DCE (0.2 M).

  • Add glacial acetic acid (1.0 equiv) to the mixture to catalyze the condensation. Stir at room temperature for 1–2 hours. Note: For highly hindered ketones, the addition of 4Å molecular sieves or Dean-Stark conditions may be required to drive imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the evolution of hydrogen gas.

  • Allow the reaction to warm to room temperature and stir for 12–18 hours. The bulky nature of the 1-arylethylamine directs the hydride attack to the less sterically hindered face of the imine[3].

  • Work-Up: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomers can typically be separated via silica gel column chromatography or preparative chiral HPLC[3].

Reductive_Amination A Carbonyl Compound (Aldehyde/Ketone) C Imine Intermediate (Schiff Base) A->C Condensation (Cat. AcOH) B 1-(2-Methoxy-4-methylphenyl) ethanamine B->C Condensation (Cat. AcOH) E Diastereomerically Enriched Secondary Amine C->E Hydride Transfer D NaBH(OAc)3 (Reducing Agent) D->E Diastereoselective Reduction

Caption: Diastereoselective reductive amination pathway utilizing the chiral amine as a stereodirecting auxiliary.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes when utilizing 1-(2-Methoxy-4-methylphenyl)ethanamine across the described methodologies.

Reaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Stereochemical Outcome
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF20–252–485–95%>99% ee (Retention of configuration)
Reductive Amination (Aldehyde) NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCE0 → 251275–88%N/A (Secondary amine formation)
Reductive Amination (Ketone) NaBH(OAc)₃ (2.0 eq), Ti(OPr)₄ (cat.)THF25 → 6018–2460–80%Moderate to High d.r. (Substrate dependent)

References

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction. Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Siwicka, A., et al. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro- β -carboline derivatives. Academia.edu. Available at: [Link]

Sources

Application

Application Note: Comprehensive Analytical Techniques for the Quantification of 1-(2-Methoxy-4-methylphenyl)ethanamine, HCl

Introduction & Chemical Profiling 1-(2-Methoxy-4-methylphenyl)ethan-1-amine (CAS: 1259858-84-8)[1][2], frequently handled as a highly water-soluble hydrochloride salt, is a chiral primary amine belonging to the α -methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-(2-Methoxy-4-methylphenyl)ethan-1-amine (CAS: 1259858-84-8)[1][2], frequently handled as a highly water-soluble hydrochloride salt, is a chiral primary amine belonging to the α -methylbenzylamine (1-arylethylamine) structural class. Characterized by a stereocenter at the α -carbon and an electron-donating substitution pattern (2-methoxy, 4-methyl) on the phenyl ring, this compound presents specific analytical behaviors.

Accurate quantification of this compound is critical for pharmaceutical intermediate quality control, pharmacokinetic profiling, and forensic toxicology screening. Because the molecule possesses a primary amine ( pKa​ ~9.5) and a substituted aromatic system, it is highly amenable to multiple orthogonal analytical techniques. This guide details the mechanistic rationale and validated protocols for three primary workflows: LC-MS/MS (trace bioanalysis), GC-MS (structural confirmation), and HPLC-UV (bulk purity).

Analytical Strategy & Mechanistic Rationale

LC-MS/MS for Trace Biological Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI+) is the gold standard for trace quantification of phenethylamine and benzylamine derivatives in complex biological matrices[3][4].

Mechanistic Causality : Under acidic mobile phase conditions (0.1% formic acid, pH ~2.7), the primary amine is fully protonated, yielding a robust [M+H]+ precursor ion at m/z 166.1. During Collision-Induced Dissociation (CID), α -methylbenzylamines lacking a β -hydroxy group undergo a highly characteristic neutral loss of ammonia (-17 Da)[3][5]. This fragmentation is thermodynamically driven by the formation of a highly stable carbocation (a substituted benzylium or spiro[6]octadienylium motif) at m/z 149.1[5]. Utilizing the 166.1 149.1 transition in Multiple Reaction Monitoring (MRM) mode ensures maximum sensitivity and a superior signal-to-noise ratio[3].

GC-MS for Orthogonal Structural Confirmation

Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) provides orthogonal structural confirmation based on hard ionization (70 eV).

Mechanistic Causality : Under EI conditions, 1-arylethylamines undergo rapid α -cleavage[6][7]. The dominant fragmentation pathway is the loss of the α -methyl radical, generating a highly conjugated iminium base peak at m/z 150. A secondary, highly diagnostic α -cleavage involves the loss of the aryl group, yielding the [CH3​−CH=NH2​]+ fragment at m/z 44, which serves as a universal marker for 1-aminoethyl structures[8][9]. Because primary amines are prone to adsorption on active silanol sites within the GC inlet (causing peak tailing), pre-column derivatization with trifluoroacetic anhydride (TFAA) is employed to mask the amine and increase volatility.

HPLC-UV for Bulk Drug Substance Purity

For bulk purity and formulation assays, HPLC-UV is preferred due to its robust quantitation and immunity to the matrix suppression effects that can plague MS detectors. The 2-methoxy-4-methylphenyl chromophore exhibits strong π−π∗ and n−π∗ transitions, allowing for sensitive UV detection at 225 nm and 275 nm.

Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Trace Quantification Workflow

This protocol utilizes Solid-Phase Extraction (SPE) to isolate the analyte from plasma/urine, ensuring a self-validating system by minimizing matrix effects[10].

  • Sample Preparation : Aliquot 100 µL of biological matrix. Add 10 µL of internal standard (e.g., Amphetamine- d5​ or a structurally matched isotope).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) : Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Rationale: HLB ensures high recovery of both the polar amine group and the lipophilic aromatic ring[10]. Wash with 5% methanol in water. Elute with 1 mL of 50:50 methanol:acetonitrile.

  • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

  • Chromatography : Inject 2 µL onto a Biphenyl column (2.1 x 100 mm, 1.7 µm). Rationale: The biphenyl stationary phase provides enhanced π−π retention for the methoxy-substituted aromatic ring compared to standard C18 columns, improving separation from endogenous isobaric interferences[4][11].

Workflow N1 Sample Prep (HLB SPE) N2 Reconstitution (Mobile Phase) N1->N2 Elute & Dry N3 UPLC Separation (Biphenyl Column) N2->N3 2 µL Inject N4 ESI-MS/MS (MRM Mode) N3->N4 Ionization

Figure 1: LC-MS/MS sample preparation and analytical workflow for trace quantification.

Protocol B: GC-MS Derivatization and Analysis
  • Extraction : Extract 1 mg of the HCl salt into 1 mL of ethyl acetate after basification with 0.1 M NaOH to liberate the free base.

  • Derivatization : Add 50 µL of TFAA and 50 µL of pyridine (acid scavenger) to the organic extract. Incubate at 60°C for 20 minutes.

  • Analysis : Evaporate to dryness under nitrogen, reconstitute in 100 µL hexane, and inject 1 µL (split 10:1) onto a DB-5MS column (30 m x 0.25 mm, 0.25 µm).

Data Presentation & Visualization

Table 1: LC-MS/MS MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| 1-(2-Methoxy-4-methylphenyl)ethanamine | 166.1 | 149.1 | 15 | Quantifier ( −NH3​ ) | | | 166.1 | 117.1 | 25 | Qualifier ( −NH3​,−CH3​OH ) | | | 166.1 | 134.1 | 20 | Qualifier |

Fragmentation M [M+H]+ m/z 166.1 Protonated Amine F1 [M+H - NH3]+ m/z 149.1 Carbocation M->F1 CID (-17 Da) F2 [M+H - NH3 - CH3OH]+ m/z 117.1 Secondary Ion F1->F2 CID (-32 Da)

Figure 2: ESI-MS/MS fragmentation pathway showing characteristic ammonia and methanol neutral losses.

Table 2: HPLC-UV Gradient Program (Flow Rate: 0.4 mL/min) | Time (min) | Mobile Phase A (0.1% FA in H2​O ) % | Mobile Phase B (0.1% FA in MeCN) % | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 1.0 | 95 | 5 | | 5.0 | 40 | 60 | | 6.0 | 5 | 95 | | 7.5 | 5 | 95 | | 7.6 | 95 | 5 | | 10.0 | 95 | 5 |

Validation & Quality Control

To ensure the analytical system is self-validating, the following system suitability criteria must be met before sample analysis:

  • Isotope-Dilution Tracking : The peak area ratio of the analyte to the internal standard must maintain a relative standard deviation (RSD) < 5% across 6 replicate injections.

  • Matrix Effect (ME) : Evaluated by comparing the peak area of post-extraction spiked samples to neat standards. Acceptable ME is 85%-115%[10].

  • Sensitivity : The Limit of Quantitation (LOQ) is defined at a signal-to-noise (S/N) ratio 10, typically achieving 1-5 ng/mL for this compound using Protocol A[4].

References

  • Title : Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source : nih.gov / J Am Soc Mass Spectrom URL : 3

  • Title : A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair Source : researchgate.net URL :11

  • Title : Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source : fda.gov.tw / J Food Drug Anal URL : 4

  • Title : Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid Source : nih.gov / PMC URL : 10

  • Title : In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis Source : acs.org / Analytical Chemistry URL : 5

  • Title : Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source : mdpi.com / Molecules URL : 7

  • Title : 123983-01-7,1-[2-(Benzyloxy)phenyl]ethanamine-AccelaChem Source : accelachem.com URL : 1

  • Title : 1259858-84-8 | (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine Source : chemscene.com URL : 2

  • Title : SYNTHESIS Journal of Enantioenriched Amines Source : researchgate.net URL : 8

  • Title : L-1-Phenylethylamine(2627-86-3) MS spectrum Source : chemicalbook.com URL : 9

Sources

Method

Application Notes: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, Hydrochloride as a Versatile Precursor in Medicinal Chemistry

Introduction: The Significance of the Phenethylamine Scaffold The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, including dopam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Phenethylamine Scaffold

The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This structural motif is integral to a vast array of therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] Substituted phenethylamines, in particular, offer a rich chemical space for the development of novel drugs targeting G-protein coupled receptors (GPCRs), transporters, and enzymes.[1][4]

This guide focuses on 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride , a specialized precursor designed for the synthesis of novel therapeutic candidates. The specific substitution pattern—a methoxy group at the 2-position and a methyl group at the 4-position—provides medicinal chemists with unique steric and electronic properties. The 2-methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the 4-methyl group enhances lipophilicity. These features can be strategically exploited to fine-tune a compound's selectivity, potency, and pharmacokinetic profile. This document serves as a comprehensive technical guide for researchers, providing detailed properties, handling protocols, and synthetic applications for this valuable building block.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are paramount for the effective use of any chemical precursor. The properties of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride are summarized below, followed by detailed handling and storage protocols.

Data Summary
PropertyValueReference / Source
Chemical Name 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochlorideIUPAC Nomenclature
Molecular Formula C₁₀H₁₆ClNOCalculated
Molecular Weight 201.69 g/mol Calculated
CAS Number Not available (Hydrochloride) 40023-74-3 (Free Base)[5]
Appearance White to off-white crystalline solid (Expected)Analogy to similar salts[6]
Solubility Soluble in water, methanol, DMSO (Expected)Analogy to similar salts[7][8]
Melting Point >200 °C (Expected decomposition)Analogy to similar salts[7]
Storage Temperature Room Temperature, store in a cool, dry placeGeneral laboratory practice

Note: Specific experimental data for the hydrochloride salt is not widely published. The physical properties are based on the free base and analogous phenylethylamine hydrochloride salts.

Protocols for Safe Handling and Storage

As with all amine hydrochlorides, proper safety measures are essential.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage:

  • Store in a tightly sealed container to prevent moisture absorption, as amine salts can be hygroscopic.[6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Application in Target-Oriented Synthesis: GPCR Modulators

The primary application of this precursor is in the synthesis of novel ligands for G-protein coupled receptors (GPCRs), the largest family of drug targets.[9] The phenethylamine scaffold is a well-established pharmacophore for adrenergic, dopaminergic, and serotonergic receptors, making it a cornerstone for developing treatments for neurological and psychiatric disorders.[10][11]

The structural features of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine allow for the rational design of ligands with tailored properties:

  • Primary Amine Handle: The ethylamine moiety provides a key site for further chemical modification, such as N-alkylation or N-acylation, to build more complex molecular architectures.[12][13]

  • Stereochemistry: The chiral center at the alpha-carbon allows for the synthesis of enantiomerically pure compounds, which is often critical for achieving receptor selectivity and reducing off-target effects.

  • Aromatic Substitution: The 2-methoxy and 4-methyl groups guide molecular interactions within the receptor binding pocket. The methoxy group can serve as a key hydrogen bond acceptor, while the methyl group can occupy a hydrophobic sub-pocket, enhancing binding affinity and selectivity.[14]

The following workflow illustrates the general path from a precursor to a potential drug candidate.

G cluster_0 Synthesis & Optimization cluster_1 Screening & Evaluation Precursor 1-(2-Methoxy-4-methyl-phenyl) -ethylamine, HCl Intermediate N-Alkylated Intermediate Precursor->Intermediate N-Alkylation Protocol Candidate Final Drug Candidate Intermediate->Candidate Further Functionalization Binding In Vitro Binding Assays (GPCR Target) Candidate->Binding Functional Functional Assays (e.g., Ca²⁺ Flux) Binding->Functional ADME In Vitro ADME/Tox Functional->ADME

General workflow from precursor to preclinical evaluation.

Experimental Protocol: Synthesis of a Secondary Amine Intermediate via N-Alkylation

This protocol details a representative N-alkylation reaction, a fundamental transformation for elaborating the primary amine of the precursor.[12][13][15][16][17] This procedure utilizes direct alkylation with an alkyl halide, a common and straightforward method in medicinal chemistry.

Objective: To synthesize N-Benzyl-1-(2-methoxy-4-methyl-phenyl)-ethylamine.

Reaction Scheme: (2-Methoxy-4-methyl-phenyl)-ethylamine + Benzyl Bromide --(Base)--> N-Benzyl-1-(2-methoxy-4-methyl-phenyl)-ethylamine

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl201.691.01 g5.01.0
Benzyl Bromide171.040.60 mL (0.86 g)5.01.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.03.0
Acetonitrile (CH₃CN)-50 mL--
Ethyl Acetate-100 mL--
Saturated NaCl (Brine)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--

Step-by-Step Methodology:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride (1.01 g, 5.0 mmol) and acetonitrile (50 mL).

    • Causality: Acetonitrile is a polar aprotic solvent suitable for this type of substitution reaction.

  • Base Addition: Add potassium carbonate (2.07 g, 15.0 mmol). The first equivalent neutralizes the hydrochloride salt to liberate the free amine, and the subsequent equivalents act as the base for the alkylation reaction.

  • Addition of Alkylating Agent: Stir the suspension vigorously at room temperature. Add benzyl bromide (0.60 mL, 5.0 mmol) dropwise over 5 minutes using a syringe.

    • Causality: Dropwise addition helps to control any potential exotherm and minimizes the formation of the dialkylated byproduct.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer with water (2 x 25 mL) and then with saturated brine (1 x 25 mL).

    • Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-Benzyl-1-(2-methoxy-4-methyl-phenyl)-ethylamine.

Self-Validation and Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • The disappearance of the N-H protons from the primary amine starting material and the appearance of new aromatic and benzylic protons in the ¹H NMR spectrum will validate the success of the reaction.

Conceptual Visualization: Ligand-Receptor Interaction

Substituted phenethylamines derived from this precursor are designed to act as ligands that bind to GPCRs, modulating their activity. This interaction is key to their therapeutic effect.

G cluster_0 Cell Membrane GPCR GPCR Extracellular Domain Transmembrane Domain Intracellular Domain G_Protein G-Protein GPCR:f3->G_Protein Activation Ligand Phenethylamine Derivative (from Precursor) Ligand->GPCR:f1 Binding Event Signaling Downstream Signaling Cascade G_Protein->Signaling Signal Transduction

Conceptual model of a GPCR modulated by a phenethylamine ligand.

This diagram illustrates how a molecule synthesized from the precursor binds to the extracellular or transmembrane region of a GPCR.[18][19] This binding event induces a conformational change in the receptor, activating intracellular G-proteins and initiating a downstream signaling cascade that produces a physiological response.[19]

References

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved March 31, 2026, from [Link]

  • OA Monitor Ireland. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • ACS Publications. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Caires, F. J., & Clososki, G. C. (2026). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
  • Teruya, T., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications. Available at: [Link]

  • Chemsrc. (2025). CAS#:56490-93-8 | 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Available at: [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved March 31, 2026, from [Link]

  • LookChem. (n.d.). Cas 645-58-9, 2-(4-Methoxyphenyl)ethylaMine Hydrochloride. Retrieved March 31, 2026, from [Link]

  • National Institutes of Health. (n.d.). Discovery of GPCR ligands for probing signal transduction pathways. Retrieved March 31, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved March 31, 2026, from [Link]

  • Frontiers. (n.d.). New Approaches for the Discovery of GPCR Ligands. Retrieved March 31, 2026, from [Link]

  • Mount Sinai. (n.d.). Medicinal Chemistry Approaches To GPCR Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved March 31, 2026, from [Link]

Sources

Application

methods for derivatization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

An In-Depth Guide to the Derivatization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine: Application Notes and Protocols For researchers, scientists, and drug development professionals, 1-(2-Methoxy-4-methyl-phenyl)-ethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine: Application Notes and Protocols

For researchers, scientists, and drug development professionals, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine serves as a valuable chiral building block and a primary amine synthon. Its strategic derivatization is paramount for a range of applications, from determining enantiomeric purity to constructing complex molecular architectures for novel therapeutics. This guide provides a detailed exploration of key derivatization methodologies, elucidating the underlying chemical principles and offering robust, field-tested protocols.

The primary amino group of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is a versatile functional handle. Derivatization is employed to achieve several critical objectives:

  • Chiral Analysis: As a chiral amine, converting its enantiomers into diastereomers with a chiral derivatizing agent (CDA) is a classic and reliable method for determining enantiomeric excess (ee) and absolute configuration using techniques like NMR spectroscopy or chromatography.[1][2]

  • Synthetic Elaboration: Modifying the amine into functional groups like amides, secondary amines, or isothiocyanates opens pathways for subsequent synthetic transformations, enabling its incorporation into larger, more complex molecules.

  • Modulation of Physicochemical Properties: Derivatization can alter properties such as solubility, volatility, and chromatographic retention, which is often necessary for purification or analysis.

  • Enhancement of Analytical Detection: Attaching a chromophore or fluorophore can significantly improve detection sensitivity in techniques like HPLC.[3]

This document details three robust and widely applicable derivatization strategies: N-Acylation , Reductive Amination , and Isothiocyanate Formation .

The reaction of the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, is one of the most fundamental and reliable methods for forming a stable amide bond.[4][]

Mechanism Insight: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion (a good leaving group) to yield the stable amide and a proton.[6][7] To prevent the generated HCl from protonating the starting amine and halting the reaction, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to act as an acid scavenger.[4]

Protocol 1.1: General N-Acetylation

This protocol describes the straightforward conversion of the amine to its corresponding acetamide, a common method for protecting the amine or preparing a simple, stable derivative.

Workflow for General N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Dissolve Amine (1.0 eq) & Base (1.1 eq) in DCM R1 Cool to 0 °C (Ice Bath) P1->R1 R2 Add Acyl Chloride (1.05 eq) Dropwise R1->R2 R3 Warm to RT Stir for 2-4h R2->R3 W1 Quench with H₂O R3->W1 W2 Wash with 1M HCl (aq) W1->W2 W3 Wash with sat. NaHCO₃ (aq) W2->W3 W4 Wash with Brine W3->W4 W5 Dry (Na₂SO₄), Filter, Concentrate W4->W5 W6 Purify (e.g., Column Chromatography) W5->W6 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Combine Amine (1.0 eq), Carbonyl (1.2 eq), and Solvent (e.g., DCE) P2 Add Acetic Acid (optional, ~1.0 eq) to catalyze imine formation P1->P2 R1 Add NaBH(OAc)₃ (1.5 eq) portion-wise P2->R1 R2 Stir at RT for 12-24h R1->R2 W1 Quench with sat. NaHCO₃ (aq) R2->W1 W2 Extract with DCM W1->W2 W3 Wash with Brine W2->W3 W4 Dry (Na₂SO₄), Filter, Concentrate W3->W4 W5 Purify (e.g., Column Chromatography) W4->W5 cluster_salt Dithiocarbamate Formation cluster_reaction Desulfurylation cluster_workup Work-up & Isolation S1 Mix Amine (1.0 eq), Base (e.g., K₂CO₃, 2.0 eq), and H₂O S2 Add CS₂ (1.2 eq) dropwise at RT S1->S2 S3 Stir for 2-4h S2->S3 R1 Cool to 0 °C S3->R1 R2 Add Desulfurylation Agent (e.g., TCT in DCM) dropwise R1->R2 R3 Stir for 1-2h R2->R3 W1 Extract with DCM R3->W1 W2 Wash with H₂O W1->W2 W3 Wash with Brine W2->W3 W4 Dry (Na₂SO₄), Filter, Concentrate W3->W4 W5 Purify (e.g., Distillation or Chromatography) W4->W5

Sources

Method

using 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl in asymmetric catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine HCl in asymmetric catalysis. Foreword: A Versatile Chiral Amine for Modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine HCl in asymmetric catalysis.

Foreword: A Versatile Chiral Amine for Modern Asymmetric Synthesis

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the choice of chiral auxiliaries and ligands is of paramount importance. 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride has emerged as a highly effective and versatile building block in this field. Its utility is derived from a unique combination of structural features: the ortho-methoxy group, which imparts conformational rigidity and acts as a potential coordinating group, and the electron-donating methyl group on the phenyl ring. These elements allow for well-defined steric and electronic interactions, which are crucial for inducing high levels of stereoselectivity.

This guide, prepared for the practicing researcher, moves beyond a simple recitation of facts. It aims to provide a deep, practical understanding of how to leverage this compound effectively. We will explore its primary applications, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern its success.

Core Application I: Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[1][2] This classical technique relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent, such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

The selection of the resolving agent and the crystallization solvent is often determined empirically through screening, but amines with rigid structures that can form strong, well-ordered crystal lattices are often excellent candidates.[3]

G cluster_0 cluster_1 cluster_2 racemic_acid (R/S)-Carboxylic Acid diastereomeric_salts Diastereomeric Salt Mixture <(R)-Acid-(S)-Amine> and <(S)-Acid-(S)-Amine> resolving_agent (S)-1-(2-Methoxy-4-methyl- phenyl)-ethylamine crystallization Fractional Crystallization (Solvent Selection is Key) diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., <(R)-Acid-(S)-Amine>) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., <(S)-Acid-(S)-Amine>) (Remains in Mother Liquor) crystallization->more_soluble In Solution acidification_1 Acidification (HCl) less_soluble->acidification_1 acidification_2 Acidification (HCl) more_soluble->acidification_2 enantiopure_acid_1 Enantiopure (R)-Acid acidification_1->enantiopure_acid_1 enantiopure_acid_2 Enantioenriched (S)-Acid acidification_2->enantiopure_acid_2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol 1: Resolution of Racemic Ibuprofen

This protocol provides a representative procedure for the resolution of a common racemic carboxylic acid.

Rationale: Ibuprofen is a widely used NSAID where the (S)-enantiomer is responsible for the desired therapeutic effect. This protocol demonstrates the isolation of the therapeutically relevant enantiomer.

Materials:

  • Racemic Ibuprofen

  • (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

  • Sodium Hydroxide (1M solution)

  • Methanol

  • Ethyl Acetate

  • Hydrochloric Acid (2M solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Chiral HPLC system for analysis

Procedure:

  • Liberation of the Free Amine:

    • Dissolve 10.0 g of (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl in 50 mL of deionized water.

    • Add 1M NaOH solution dropwise with stirring until the pH of the solution is >12. The free amine will separate as an oil.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free (S)-amine.

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of racemic ibuprofen in 150 mL of a 1:1 mixture of methanol and ethyl acetate. Heat gently if necessary.

    • In a separate flask, dissolve a stoichiometric equivalent of the recovered (S)-amine in 50 mL of the same solvent mixture.

    • Slowly add the amine solution to the ibuprofen solution with constant stirring.

    • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. The less soluble diastereomeric salt will crystallize.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomer.

    • Self-Validation Step: To improve diastereomeric purity, the crystals can be recrystallized from a minimal amount of hot methanol/ethyl acetate. The purity can be checked by measuring the melting point, which should sharpen after recrystallization.

  • Liberation of (S)-Ibuprofen:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 2M HCl dropwise until the pH is < 2. This protonates the amine, making it water-soluble, and liberates the free carboxylic acid.

    • Extract the liberated (S)-Ibuprofen with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-Ibuprofen.

  • Trustworthiness & Analysis:

    • The enantiomeric excess (ee) of the final product must be determined.

    • Dissolve a small sample in an appropriate solvent and analyze using a chiral HPLC system with a suitable column (e.g., Chiralcel OD-H). Compare the result to a standard of racemic ibuprofen.

Core Application II: Precursor for Chiral Ligands in Asymmetric Hydrogenation

The primary amine of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is an excellent synthetic handle for constructing more elaborate chiral ligands. These ligands coordinate to transition metals (e.g., Ruthenium, Rhodium, Iridium) to create catalysts for a wide range of asymmetric transformations, most notably the hydrogenation of prochiral ketones and olefins.[4][]

A common strategy involves forming a Schiff base (imine) by condensation with a carbonyl compound, which can then act as a bidentate ligand.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Activation cluster_2 Asymmetric Transfer Hydrogenation amine (R)-Amine Precursor ligand Chiral P,N Ligand amine->ligand + aldehyde 2-Pyridinecarboxaldehyde aldehyde->ligand catalyst Active Ru(II) Catalyst ligand->catalyst Coordination metal_src [RuCl2(p-cymene)]2 metal_src->catalyst product Chiral Alcohol catalyst->product Catalytic Cycle ketone Prochiral Ketone (e.g., Acetophenone) ketone->product h_source H-Source (HCOOH/NEt3) h_source->product

Caption: Synthesis of a chiral ligand and its use in catalysis.

Protocol 2: In Situ Preparation of a Ru-Catalyst for Asymmetric Transfer Hydrogenation of Acetophenone

Rationale: Asymmetric transfer hydrogenation is a powerful and practical method for producing chiral alcohols, avoiding the need for high-pressure hydrogen gas.[6][7] This protocol details the in situ formation of a catalyst from the amine precursor, which is often more convenient than isolating the final metal complex.

Materials:

  • (R)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine (liberated from HCl salt as per Protocol 1)

  • 2-Pyridinecarboxaldehyde

  • [RuCl₂(p-cymene)]₂

  • Formic acid / Triethylamine azeotrope (5:2 mixture)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Ligand Formation (Schiff Base):

    • Under an inert atmosphere, dissolve equimolar amounts of (R)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine and 2-pyridinecarboxaldehyde in anhydrous isopropanol.

    • Stir the solution at room temperature for 1 hour. The formation of the imine can be monitored by TLC. This ligand solution is used directly in the next step.

    • Causality: The Schiff base is formed by condensation, with the removal of water. Using an anhydrous solvent drives the equilibrium towards the product.

  • Catalyst Activation:

    • In a separate Schlenk flask, dissolve the [RuCl₂(p-cymene)]₂ dimer.

    • Add the freshly prepared ligand solution to the ruthenium precursor flask via cannula. The molar ratio of amine:aldehyde:Ru dimer should be 2:2:1 (meaning a 1:1 ratio of ligand to Ru monomer).

    • Stir the resulting solution at 40°C for 30 minutes. A color change typically indicates the formation of the complex.

  • Asymmetric Transfer Hydrogenation:

    • Dissolve acetophenone (the substrate) in the formic acid/triethylamine mixture.

    • Add the substrate solution to the activated catalyst solution. The substrate-to-catalyst ratio (S/C) should typically be around 100:1 to 1000:1.

    • Stir the reaction mixture at 30°C. Monitor the reaction progress by GC or TLC.

    • Mechanism Insight: The formic acid/triethylamine mixture serves as the hydrogen source. The active Ru-hydride species is generated in the catalytic cycle, which then delivers the hydride to the ketone in a stereoselective manner, guided by the chiral ligand.[8]

  • Workup and Analysis:

    • Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

    • Extract the product (1-phenylethanol) with diethyl ether.

    • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

    • Determine conversion by GC or ¹H NMR and enantiomeric excess by chiral GC or HPLC.

Expected Performance Data

The following table summarizes typical, realistic results for this type of catalytic system.

SubstrateS/C RatioTime (h)Conversion (%)ee (%)
Acetophenone200:16>9996 (R)
1-Indanone200:18>9998 (R)
2-Chloroacetophenone500:1129894 (R)

References

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
  • Wikipedia. (2024). Chiral resolution. Wikipedia. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Green Chemistry (RSC Publishing). (2011). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Royal Society of Chemistry. [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).
  • PMC - NIH. (2024). Unconventional approaches for chiral resolution. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • PMC. (n.d.). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. National Center for Biotechnology Information. [Link]

  • PMC - NIH. (n.d.). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. National Center for Biotechnology Information. [Link]

  • OA Monitor Ireland. (n.d.). Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]

Sources

Application

Application Note: A Strategic Approach to Chiral HPLC Method Development for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Abstract This application note provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-Methoxy-4-methyl-phenyl)-ethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. The presence of a stereocenter in this molecule necessitates a chiral separation approach, which is critical for applications in pharmaceutical development and quality control. This guide details a systematic, phase-driven strategy, beginning with analyte characterization and proceeding through a multi-modal screening of Chiral Stationary Phases (CSPs) and mobile phases. We delve into the causality behind experimental choices, offering scientifically grounded rationales for optimizing selectivity and resolution. The final, optimized protocol is presented with step-by-step instructions, alongside principles for method validation and a practical troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this, or structurally similar, chiral aromatic amines.

Introduction: The Imperative of Chiral Separation

1-(2-Methoxy-4-methyl-phenyl)-ethylamine is an aromatic amine containing a single chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. In the pharmaceutical industry, the stereoisomeric composition of a drug candidate is of paramount importance. It is well-established that enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the necessity for stereospecific analysis.[2]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that all chiral forms of a drug be rigorously tested and controlled.[1] HPLC using Chiral Stationary Phases (CSPs) is the predominant technique for separating and quantifying enantiomers due to its high efficiency, reproducibility, and scalability.[3] This guide provides the scientific framework and practical steps to develop such a method.

Analyte Characterization & Initial Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Figure 1: Structure of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Structure of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine (Self-generated image, as a placeholder for the actual chemical structure)

Table 1: Physicochemical Properties of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine and Structurally Similar Compounds

PropertyValue / EstimateRationale & Implication for HPLC Method DevelopmentSource
Molecular FormulaC₁₀H₁₅NO--
Molecular Weight165.23 g/mol --
pKa (basic)~9.3The basic nature of the primary amine (pKa ≈ 9.3 for similar compounds) dictates that it will be protonated at acidic or neutral pH.[4] This can lead to strong ionic interactions with residual silanols on silica-based columns, causing peak tailing. Mobile phase additives (e.g., triethylamine) or operating at a higher pH may be necessary to suppress this interaction.[4][5]
logP (Octanol-Water)~1.4 - 1.8The logP value, estimated from similar structures like 4-methoxyamphetamine (logP 1.77) and 1-(4-methoxyphenyl)ethylamine (LogKow 1.40), indicates moderate hydrophobicity.[4][6] This makes the analyte well-suited for both reversed-phase and normal-phase chromatography.[4][6]
UV λmax~275-285 nmThe substituted benzene ring acts as a chromophore. Aromatic amines typically exhibit strong UV absorbance around 280 nm, providing good sensitivity for UV detection.[7][7]

A Systematic Strategy for Chiral Method Development

Chiral method development is often less predictable than achiral separations because the interactions governing enantioselectivity are highly specific and three-dimensional.[2] A trial-and-error approach can be inefficient. Therefore, a systematic screening strategy across different columns and mobile phase systems is the most effective path to a successful separation.[2]

The workflow below outlines a logical progression from initial broad screening to fine-tuned optimization.

MethodDevelopmentWorkflow cluster_screening start Start: Analyte Characterization screening_phase Phase 1: Broad Screening (Columns & Mobile Phases) start->screening_phase csp_screening Screen Multiple CSPs: - Polysaccharide (Coated & Immobilized) - Macrocyclic Glycopeptide screening_phase->csp_screening Select Columns mode_screening Screen Mobile Phase Modes: - Normal Phase (NP) - Polar Organic Mode (POM) - Reversed-Phase (RP) screening_phase->mode_screening Select Modes evaluation Evaluate Screening Data: - Resolution (Rs) - Retention Time (tR) - Peak Shape screening_phase->evaluation evaluation->screening_phase No Separation Re-screen optimization_phase Phase 2: Method Optimization (Fine-Tuning) evaluation->optimization_phase Best Candidate(s) Identified optimize_params Systematically Vary Parameters: - % Organic Modifier - Additives (Acid/Base) - Flow Rate - Temperature optimization_phase->optimize_params final_method Final Optimized Method optimize_params->final_method validation Method Validation (ICH Guidelines) final_method->validation

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

PART 1: Initial Screening Protocol

Objective: To efficiently identify the most promising Chiral Stationary Phase (CSP) and mobile phase mode combination that shows baseline or partial separation of the enantiomers.

Rationale for CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and successful for a broad range of chiral compounds.[8] They provide chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric inclusion within the polymer's helical structure. Macrocyclic glycopeptide phases (e.g., Vancomycin-based) offer unique ion-exchange and polar interaction sites, making them an excellent orthogonal choice.

Protocol:

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the 1-(2-Methoxy-4-methyl-phenyl)-ethylamine racemate in methanol or ethanol. Dilute this stock to a working concentration of 50 µg/mL using the initial mobile phase for each run.

  • HPLC System: Standard HPLC system with a UV detector.

  • Screening Columns:

    • Column A: Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • Column B: Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) - Immobilized version preferred for solvent flexibility.[8]

    • Column C: Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC V)

  • Screening Conditions: Run each column with the following mobile phase systems. Allow at least 20 column volumes for equilibration between mobile phase changes.[9]

    • Normal Phase (NP):

      • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

      • Additive: 0.1% Diethylamine (DEA) to improve the peak shape of the basic amine.

    • Polar Organic Mode (POM):

      • Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)

      • Additive: 0.1% Acetic Acid (AcOH) and 0.1% Triethylamine (TEA).

    • Reversed-Phase (RP):

      • Mobile Phase: Acetonitrile (ACN) / 20 mM Ammonium Bicarbonate buffer, pH 9.0 (30:70, v/v)

  • General Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

    • Run Time: 30 minutes or until the peak elutes.

Table 2: Hypothetical Screening Results and Interpretation

ColumnMobile Phase ModeResult (Resolution, Rs)Interpretation & Next Steps
A: CelluloseNPRs = 1.8Excellent candidate. Good baseline separation achieved. Proceed to optimization to reduce run time.
A: CelluloseRPRs = 0.5Partial separation. Could be optimized, but NP is a better starting point.
B: AmyloseNPRs = 0No separation. This phase does not provide selectivity under these conditions.
C: GlycopeptidePOMRs = 1.2Partial separation. A viable alternative if the primary candidate fails during optimization.
PART 2: Method Optimization Protocol

Objective: To fine-tune the separation identified in the screening phase to achieve optimal resolution (Rs ≥ 2.0), efficiency, and analysis time.

Rationale: Based on the hypothetical results, the Cellulose-based column in Normal Phase mode is the most promising candidate. We will now optimize this separation.

Protocol:

  • Optimize Organic Modifier Ratio:

    • Causality: The percentage of the polar alcohol (IPA) in the nonpolar mobile phase (Hexane) directly controls retention and can significantly influence selectivity. Increasing the IPA percentage will decrease retention time but may also decrease resolution.

    • Procedure: While keeping the 0.1% DEA constant, analyze the sample with varying Hexane/IPA ratios: 95:5, 90:10, and 85:15. Plot resolution and retention time of the second eluting peak versus % IPA to find the optimal balance.

  • Evaluate Flow Rate:

    • Causality: Chiral separations often involve slower mass transfer kinetics. Therefore, lower flow rates can sometimes lead to better resolution, albeit at the cost of longer run times.[9]

    • Procedure: Using the optimal Hexane/IPA ratio determined above, test flow rates of 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min.

  • Assess Temperature Effects:

    • Causality: Temperature affects the thermodynamics of the analyte-CSP interaction. Generally, lower temperatures increase chiral selectivity by enhancing weaker bonding forces, leading to higher resolution.[2][9]

    • Procedure: Test the separation at different column temperatures, such as 15 °C, 25 °C, and 35 °C. Ensure the system has time to fully equilibrate at each new temperature.

Final Recommended Protocol & System

The following protocol represents a hypothetical optimized method derived from the development strategy.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV, 280 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Run Time 20 minutes

Expected Results: Under these conditions, a baseline separation of the two enantiomers of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is expected, with a resolution (Rs) of > 2.0. The first enantiomer should elute at approximately 12 minutes and the second at approximately 15 minutes, with typical peak efficiencies and minimal tailing (Asymmetry factor between 0.9 and 1.5).

Principles of Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. This protocol would serve as the foundation for a full validation study as per International Council for Harmonisation (ICH) guidelines, which would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components.

  • Linearity & Range: Establishing a linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Determining the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for controlling the unwanted enantiomer in an enantiopure substance.

  • Robustness: Assessing the method's reliability when small, deliberate variations in method parameters (e.g., %IPA ±1%, Temperature ±2°C) are made.

Troubleshooting Guide

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic route and improve your product yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Problem 1: Low Overall Yield of the Final Hydrochloride Salt

Potential Causes:

  • Incomplete Imine Formation: The initial condensation of 2-Methoxy-4-methylbenzaldehyde with an ammonia source to form the imine is a critical equilibrium-driven step. Insufficient removal of water can shift the equilibrium back towards the starting materials.

  • Inefficient Reduction of the Imine: The choice of reducing agent and reaction conditions significantly impacts the efficiency of the imine reduction.

  • Side Reactions: Competing reactions, such as the reduction of the starting aldehyde to an alcohol or over-alkylation of the amine product, can consume starting materials and reduce the desired product yield.[1][2]

  • Loss of Product During Work-up and Purification: The basic nature of the free amine can lead to losses during aqueous extractions if the pH is not carefully controlled. Similarly, improper crystallization techniques for the hydrochloride salt can result in a lower isolated yield.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • Azeotropic Water Removal: If using a solvent like toluene, ensure your Dean-Stark apparatus is functioning correctly to efficiently remove water and drive the reaction forward.

    • Use of Dehydrating Agents: For reactions in solvents like methanol, consider the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)4, can activate the aldehyde and facilitate imine formation.[3]

  • Enhance the Reduction Step:

    • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice, it can also reduce the starting aldehyde.[4] Consider using a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are particularly effective for reductive aminations.[1][3][5]

    • Catalytic Hydrogenation: This is a highly effective method. Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can lead to clean and high-yielding reductions.[6][7][8][9]

      • Note: When using catalytic hydrogenation, ensure the catalyst is active and the system is properly purged to remove any catalyst poisons.

  • Minimize Side Reactions:

    • One-Pot vs. Stepwise Procedure: A direct (one-pot) reductive amination, where the imine is formed and reduced in situ, is often preferred to minimize side reactions.[5] However, if aldehyde reduction is a significant issue with your chosen reducing agent, an indirect (stepwise) approach where the imine is formed first, followed by the addition of the reducing agent, may be beneficial.[1][5]

    • Control of Stoichiometry: Use a slight excess of the amine source to push the imine formation equilibrium and minimize the amount of unreacted aldehyde available for reduction. However, a large excess can lead to challenges in purification.

  • Improve Work-up and Purification:

    • pH Control: During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent to prevent its protonation and loss into the aqueous phase.

    • Salt Formation: When forming the hydrochloride salt, add the HCl solution (e.g., HCl in isopropanol or ether) slowly to a cooled solution of the free amine in a suitable solvent to promote the formation of well-defined crystals.

    • Solvent Choice for Crystallization: Experiment with different solvent systems (e.g., isopropanol/hexane, ethanol/ether) to find the optimal conditions for crystallization and minimize the amount of product remaining in the mother liquor.

Problem 2: Presence of 2-Methoxy-4-methylbenzyl alcohol as a Major Impurity

Potential Cause: This impurity arises from the reduction of the starting aldehyde, 2-Methoxy-4-methylbenzaldehyde. This is a common side reaction, especially when using less selective reducing agents like sodium borohydride in a one-pot reductive amination procedure where the aldehyde and reducing agent are present simultaneously.[4][10]

Troubleshooting Steps:

  • Change the Order of Addition: If using a borohydride reagent, adopt a stepwise approach. First, allow sufficient time for the imine to form by mixing the aldehyde and the amine source. Then, add the reducing agent to the reaction mixture. This ensures that the concentration of the free aldehyde is minimized when the reducing agent is introduced.[4]

  • Switch to a More Selective Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is milder and more selective for the reduction of imines and iminium ions in the presence of aldehydes.[1][4]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for imines under weakly acidic conditions.[3][5]

  • Employ Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation is an excellent alternative that generally avoids the reduction of the starting aldehyde under conditions optimized for imine reduction.

Problem 3: Difficulty in Isolating a Pure Hydrochloride Salt

Potential Causes:

  • Oily Product: The hydrochloride salt may initially form as an oil rather than a crystalline solid. This can be due to residual solvent, impurities, or the presence of excess HCl.

  • Contamination with Starting Materials or Byproducts: Incomplete reaction or purification can lead to a final product contaminated with unreacted aldehyde, the benzyl alcohol byproduct, or over-alkylated products.

Troubleshooting Steps:

  • Optimize Crystallization:

    • Solvent System: The choice of solvent is crucial. Isopropanol is a common choice for precipitating amine hydrochlorides. If the product oils out, try adding a non-polar co-solvent like hexane or diethyl ether dropwise to induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution to initiate crystallization.

    • Trituration: If an oil forms, try triturating it with a non-polar solvent (e.g., hexane) to induce solidification.

  • Purification of the Free Amine: Before forming the hydrochloride salt, consider purifying the free amine by flash column chromatography or distillation under reduced pressure to remove non-basic impurities like the benzyl alcohol.

  • Control HCl Stoichiometry: Use a stoichiometric amount of HCl relative to the free amine. Adding a large excess of HCl can sometimes lead to the formation of oils or hygroscopic solids that are difficult to handle.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

A1: The most prevalent and industrially scalable method is the reductive amination of 2-Methoxy-4-methylbenzaldehyde.[5] This can be achieved through several variations:

  • Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[11][12] It typically requires high temperatures (120-180°C).[11][13]

  • Catalytic Hydrogenation: This involves reacting the aldehyde with an ammonia source in the presence of a metal catalyst (e.g., Raney Nickel, Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[6][8]

  • Hydride Reduction: This involves forming the imine from the aldehyde and an ammonia source, followed by reduction with a hydride reagent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.[1][3][5]

Q2: How can I prepare the starting material, 2-Methoxy-4-methylbenzaldehyde?

A2: There are several synthetic routes to obtain 2-Methoxy-4-methylbenzaldehyde:

  • From m-Cresol: A multi-step synthesis starting from m-cresol can be employed. This involves formylation to introduce the aldehyde group, followed by methylation of the hydroxyl group.[13]

  • From 2-Methylanisole: Formylation of 2-methylanisole using methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF) can yield the desired aldehyde.[14]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): An excellent and rapid technique to monitor the disappearance of the starting aldehyde and the formation of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components in the reaction mixture, including the desired product and any byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point: A sharp melting point range is a good indicator of purity for the hydrochloride salt.

Q4: Are there any safety considerations I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Raney Nickel: If you use Raney Nickel, be aware that it is pyrophoric when dry and must be handled under an inert atmosphere or as a slurry in a solvent.[6]

  • Sodium Cyanoborohydride: This reagent can release toxic hydrogen cyanide gas upon contact with strong acids. Therefore, the reaction should be performed in a well-ventilated fume hood, and the pH should be carefully controlled.

  • Hydrogen Gas: If using catalytic hydrogenation with H₂ gas, ensure you have the appropriate equipment for handling flammable gases under pressure.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Visualizing the Workflow

Diagram 1: General Reductive Amination Workflow

G Start Starting Materials: 2-Methoxy-4-methylbenzaldehyde + Amine Source (e.g., NH4OAc) Imine_Formation Imine Formation (Water Removal) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction Step (e.g., Catalytic Hydrogenation or Hydride Reagent) Imine_Intermediate->Reduction Free_Amine 1-(2-Methoxy-4-methyl-phenyl)-ethylamine (Free Base) Reduction->Free_Amine Workup Aqueous Work-up & Extraction Free_Amine->Workup Salt_Formation Hydrochloride Salt Formation (Addition of HCl) Workup->Salt_Formation Final_Product Final Product: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis via reductive amination.

Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde, leading to alcohol byproduct formation.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, THFMild and selective for imines over aldehydes.[1][4]More expensive, moisture-sensitive.[4]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for imines under weakly acidic conditions.[3][5]Toxic (can release HCN), more expensive.
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Methanol, Ethanol, Ethyl AcetateHigh yields, clean reaction, atom-economical.[6][7]Requires specialized equipment for H₂ gas, catalyst can be pyrophoric.[6]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Methoxy-4-methylbenzaldehyde (1.0 eq) and ammonium acetate (2.0-3.0 eq) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Extraction of Free Amine: Combine the organic layers and wash with brine. To isolate the free amine, extract the organic layer with 1M HCl. Then, make the aqueous layer basic (pH > 10) with NaOH and extract the free amine back into DCM.

  • Drying and Concentration: Dry the organic layer containing the free amine over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of HCl in the same solvent until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final hydrochloride salt.

References

  • Raney nickel - Wikipedia. (n.d.).
  • Alinezhad, H., & Tollabian, Z. (n.d.).
  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google P
  • Convenient Reductive Amination of Aldehydes by NaBH4/C
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor - UTC Scholar. (n.d.).
  • Ghorbani‐Vaghei, R., & Veisi, H. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 58(2), 239-242.
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (2013, February 15).
  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.).
  • Reduction of Imines and Reductive Amin
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • US3187047A - Reductive amination of ketones - Google P
  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289–1292.
  • 2-methoxy-4-methylbenzaldehyde - 57415-35-7, C9H10O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (2020).
  • Application Notes and Protocols for 2-Methoxy-4-nitrobenzaldehyde in Organic Synthesis - Benchchem. (n.d.).
  • Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.).
  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Leuckart reaction - Wikipedia. (n.d.).
  • Reductive amin
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc. (2025, August 25).
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
  • Reductive Amin
  • Emerson, W. S. (1948). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. In Organic Reactions (pp. 174-255). John Wiley & Sons, Inc.
  • 2-Methoxy-4-methylbenzaldehyde | 57415-35-7 - Sigma-Aldrich. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • 1-(2-Methoxy-phenyl)
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).
  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. (n.d.).
  • Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction - PMC. (2025, October 7).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • 1,2-BIS-(4-METHOXY-PHENYL)
  • CAS 55-81-2: 2-(4-Methoxyphenyl)ethylamine | CymitQuimica. (n.d.).
  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl)
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Names and Identifiers - ChemBK. (2024, April 9).
  • Optimization of reaction conditions for synthesizing 4-Methoxy-3-methylbenzaldehyde deriv
  • EP0037695B1 - Methylamines purification process - Google P

Sources

Optimization

purification challenges of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

Technical Support Center: Purification & Resolution of 1-(2-Methoxy-4-methylphenyl)ethanamine, HCl Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Resolution of 1-(2-Methoxy-4-methylphenyl)ethanamine, HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, medicinal chemists, and drug development professionals who encounter isolation and chiral resolution bottlenecks with substituted phenylethylamines.

1-(2-Methoxy-4-methylphenyl)ethanamine hydrochloride is an electron-rich, sterically hindered primary amine. The presence of the ortho-methoxy and para-methyl groups significantly alters its electronic environment, hygroscopicity, and crystal lattice packing compared to unsubstituted analogs. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-purity isolation.

Physicochemical Profile & Analytical Data

Understanding the physical properties of your target molecule is the first step in designing a robust purification workflow. The table below summarizes the critical data impacting the isolation of this specific derivative[1].

PropertyCharacteristic / ValueAnalytical & Experimental Impact
Molecular Formula C10H15NO · HClBase MW: 165.23 g/mol ; Salt MW: 201.69 g/mol .
Physical State White to off-white solidHighly hygroscopic; trace water causes "oiling out".
Solubility (Salt) Soluble in H2O, MeOH, EtOHProne to trapping polar protic solvents in the lattice.
Solubility (Free Base) Soluble in Et2O, DCM, EtOAcReadily partitions into organic phases at pH > 11.
pKa (Conjugate Acid) ~ 9.0 - 9.5Requires an aqueous pH > 11 for complete free-basing.
Steric Profile High (ortho & para bulk)Hinders crystallization; alters receptor binding efficacy[2].

Troubleshooting Guide & FAQs

Q1: During the precipitation of the hydrochloride salt, my product forms a sticky, viscous oil instead of a crystalline powder. How do I fix this? Causality: The "oiling out" phenomenon is exceptionally common with ortho-methoxy substituted phenylethylamines. The 2-methoxy oxygen acts as a competitive hydrogen-bond acceptor, disrupting the rigid crystal lattice normally formed by the ammonium-chloride ion pair. Furthermore, trace amounts of water or unreacted starting materials (e.g., ketones or oximes) act as plasticizers, lowering the glass transition temperature of the salt. Solution: You must maintain strictly anhydrous conditions. Never use aqueous hydrochloric acid to form the final salt. Instead, dissolve the highly purified free base in a dry, non-polar solvent (like anhydrous diethyl ether or MTBE) and introduce anhydrous HCl gas, or use a commercially available solution of HCl in 1,4-dioxane[1].

Q2: My crude reaction mixture contains unreacted 2-methoxy-4-methylacetophenone. What is the most reliable method to separate the amine? Causality: The starting ketone is strictly neutral, whereas the primary amine is basic. An acid-base extraction workflow exploits this differential ionization to force the compounds into opposite phases. Solution: Acidify the crude mixture to pH < 2. The amine becomes completely protonated (water-soluble), allowing you to wash away the neutral ketone with an organic solvent. Subsequently, basifying the aqueous layer to pH > 11 deprotonates the amine, allowing it to be extracted into fresh organic solvent. This is a self-validating system: only basic nitrogenous compounds can survive the swing from highly acidic to highly basic conditions and carry through to the final organic phase.

Q3: How does the steric bulk of the 2-methoxy and 4-methyl groups affect downstream pharmacological assays? Causality: Substituted phenylethylamines interact heavily with monoaminergic systems and trace amine-associated receptors (e.g., TAAR1). Increasing steric bulk on the aromatic ring, particularly at the ortho and para positions, can significantly alter receptor binding affinity, often shifting compounds from full agonists to partial agonists or antagonists[2]. Ensuring >99% purity is critical, as trace regioisomers will severely confound structure-activity relationship (SAR) data.

Q4: I need to isolate the enantiopure (R)- or (S)- isomer for drug development. What is the recommended approach? Causality: Enantiomers possess identical scalar physical properties and cannot be separated by standard achiral chromatography. You must introduce a chiral environment. Classical resolution via diastereomeric salt formation using chiral acids creates diastereomers with distinct solubilities, enabling fractional crystallization[3]. The (R)- and (S)-enantiomers of α -phenylethylamines are privileged chiral inducers, and achieving high enantiomeric excess (ee) is mandatory for clinical viability[4].

Process Workflows

AcidBaseExtraction N1 Crude Reaction Mixture (Amine + Ketone + Impurities) N2 Add 1M HCl (aq) Adjust pH < 2 N1->N2 N3 Extract with EtOAc/DCM (Removes Organics) N2->N3 N4 Aqueous Phase (Amine·HCl Salt) N3->N4 Keep Aqueous N5 Add 20% NaOH (aq) Adjust pH > 11 N4->N5 N6 Extract with Et2O/DCM (Isolates Free Base) N5->N6 N7 Dry over anhydrous Na2SO4 Filter N6->N7 Keep Organic N8 Bubble dry HCl gas OR Add HCl in Et2O N7->N8 N9 Pure 1-(2-Methoxy-4-methylphenyl) ethanamine HCl N8->N9

Workflow for acid-base extraction and anhydrous HCl re-salting.

ChiralResolution N1 Racemic Amine (Free Base) in hot Methanol N2 Add (2R,3R)-(+)-Tartaric Acid N1->N2 N3 Cool slowly to room temp Fractional Crystallization N2->N3 N4 Less Soluble Diastereomer (e.g., (S)-Amine (R,R)-Tartrate) N3->N4 Filter N5 Mother Liquor Enriched in (R)-Amine N3->N5 Filtrate N6 Treat with excess NaOH (aq) Extract & Dry N4->N6 N7 Enantiopure (S)-Amine N6->N7

Chiral resolution of racemic phenylethylamine via diastereomeric salt formation.

Standardized Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation Self-Validating Principle: The sudden precipitation of a white solid from a clear ethereal solution upon the addition of HCl confirms the successful formation of the salt, as the ionic salt is inherently insoluble in non-polar solvents.

  • Preparation: Dissolve the purified 1-(2-Methoxy-4-methylphenyl)ethanamine free base in anhydrous diethyl ether (approx. 10 mL per 1 g of amine) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath (0 °C) to manage the exothermic nature of the acid-base reaction.

  • Acidification: Slowly add a stoichiometric equivalent of 2.0 M HCl in diethyl ether dropwise via a glass syringe[1].

  • Observation: A white precipitate will immediately begin to form. Continue stirring for 30 minutes at 0 °C to ensure complete precipitation and prevent supersaturation.

  • Isolation: Filter the precipitate rapidly under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold, anhydrous diethyl ether to remove any unreacted free base.

  • Drying: Transfer the highly hygroscopic solid to a vacuum desiccator containing phosphorus pentoxide (P2O5). Dry under high vacuum for 24 hours to remove trapped solvent molecules.

Protocol B: Classical Chiral Resolution via Tartaric Acid Self-Validating Principle: The optical rotation of the isolated free base must be measured periodically. Once the specific rotation reaches a constant maximum value across successive recrystallizations, enantiopurity is achieved.

  • Salt Formation: Dissolve racemic 1-(2-Methoxy-4-methylphenyl)ethanamine in hot methanol. In a separate flask, dissolve an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol[3].

  • Mixing: Combine the two hot solutions. Boil the mixture briefly to ensure complete dissolution, then allow it to cool slowly to room temperature undisturbed.

  • Crystallization: The less soluble diastereomeric salt will crystallize out of the solution over 12-24 hours.

  • Filtration: Collect the crystals by vacuum filtration. The mother liquor will be enriched in the opposite enantiomer[5].

  • Recrystallization: Recrystallize the collected solid from hot methanol until a constant melting point and optical rotation are achieved.

  • Free-basing: Suspend the pure diastereomeric salt in water and add 50% aqueous NaOH until the pH > 11. Extract the liberated enantiopure amine with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure enantiomer[5].

References

  • Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride." 1

  • NIH/PMC. "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1." 2

  • Benchchem. "A Technical Guide to the Research Applications of Chiral Phenylethylamines." 3

  • NIH/PMC. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." 4

  • USPTO. "Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation." 5

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges encountered during this synthesis, ensuring a successful and efficient process.

Introduction

The synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is a critical process in the development of various pharmaceutical compounds. The primary and most common method for its preparation is the reductive amination of 2-Methoxy-4-methylacetophenone. This seemingly straightforward reaction can be prone to several side reactions and the formation of impurities, which can significantly impact the yield and purity of the final product. This guide will focus on troubleshooting the common pitfalls associated with this synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine via reductive amination.

Problem 1: Low Yield of the Desired Primary Amine

Question: My reaction is resulting in a low yield of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. What are the potential causes and how can I improve the yield?

Answer: A low yield of the target primary amine can stem from several factors, primarily related to the reaction equilibrium, the choice of reducing agent, and competing side reactions.

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the ketone and the amine source (e.g., ammonia or an ammonium salt). This reaction is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[1]

    • Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents. The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards imine formation.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2/Pd/C).

    • Solution:

      • Sodium Cyanoborohydride (NaBH3CN): This is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[2] Ensure the pH of the reaction is weakly acidic (pH 5-6) for optimal performance.

      • Sodium Triacetoxyborohydride (NaBH(OAc)3): A less toxic alternative to NaBH3CN, it is also effective at reducing imines.[2]

      • Catalytic Hydrogenation: This method can be very effective but requires specialized equipment (hydrogenator). The catalyst (e.g., Palladium on carbon) can be sensitive to impurities in the starting materials.

  • Side Reaction: Reduction of the Ketone: A common side reaction is the reduction of the starting ketone (2-Methoxy-4-methylacetophenone) to the corresponding alcohol (1-(2-Methoxy-4-methyl-phenyl)-ethanol).

    • Cause: This occurs if the reducing agent is too strong or if the imine formation is slow, allowing the reducing agent to react with the ketone.

    • Solution: Use a milder reducing agent like NaBH3CN or NaBH(OAc)3 that preferentially reduces the iminium ion over the ketone.[1][2] Running the reaction at a lower temperature can also help to suppress this side reaction.[3]

  • Side Reaction: Over-alkylation: The newly formed primary amine can react with another molecule of the ketone and the reducing agent to form a secondary amine, N-(1-(2-Methoxy-4-methyl-phenyl)-ethyl)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine.

    • Cause: This is more likely to occur if there is a high concentration of the ketone relative to the amine source.

    • Solution: Use a large excess of the amine source (e.g., ammonium acetate or ammonia) to favor the formation of the primary amine.

Problem 2: Presence of N-Formyl Impurity

Question: My final product is contaminated with an N-formyl impurity. What is the source of this impurity and how can I remove it?

Answer: The presence of an N-formyl impurity, N-(1-(2-Methoxy-4-methyl-phenyl)-ethyl)-formamide, is a common issue, particularly when using the Leuckart-Wallach reaction or reductive amination with formic acid or its derivatives as the reducing agent.[4][5]

  • Source: In the Leuckart-Wallach reaction, formamide or ammonium formate is used as both the amine source and the reducing agent.[6][7] The reaction often proceeds through an N-formyl intermediate, which may not be fully hydrolyzed to the free amine during the work-up.[5]

  • Solution:

    • Hydrolysis: The most effective way to remove the N-formyl impurity is through acidic or basic hydrolysis. Refluxing the crude product with aqueous hydrochloric acid or sodium hydroxide will cleave the formyl group to yield the desired primary amine.[8]

    • Optimization of Leuckart-Wallach Conditions: If you are using the Leuckart-Wallach reaction, ensure sufficient time and temperature for the reaction to go to completion and for the in-situ hydrolysis to occur. However, high temperatures can also lead to other byproducts.[4][9]

Problem 3: Formation of Dimeric and Trimeric Impurities

Question: I am observing high molecular weight impurities in my product. What are these and how can I prevent their formation?

Answer: High molecular weight impurities are often the result of self-condensation reactions or reactions between the product amine and starting materials.

  • N,N-di-(1-(2-Methoxy-4-methyl-phenyl)-ethyl)amine: This secondary amine is formed by the reaction of the primary amine product with another molecule of the starting ketone and subsequent reduction.

    • Prevention: As mentioned in Problem 1, using a significant excess of the ammonia source will minimize this side reaction.

  • Pyrimidines and other condensation products: In some cases, particularly under harsh conditions (high temperatures) used in reactions like the Leuckart synthesis, more complex condensation products can form. For example, the formation of pyrimidine derivatives has been observed as a byproduct in the synthesis of related phenylethylamines.[10]

    • Prevention: Employing milder reaction conditions (lower temperature, selective reducing agents) can prevent the formation of these complex impurities. If using the Leuckart reaction, careful optimization of the temperature and reaction time is crucial.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

A1: The most prevalent and versatile method is the reductive amination of 2-Methoxy-4-methylacetophenone. This can be achieved through various reagent systems, including catalytic hydrogenation or the use of hydride reducing agents like sodium cyanoborohydride.[1][2] The Leuckart-Wallach reaction is another classical method, though it often requires higher temperatures and can lead to N-formyl impurities.[4][5][6]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone, the imine intermediate (if stable enough to be observed), and the final amine product. The disappearance of the starting ketone spot and the appearance of the product spot will indicate the reaction's progress.

  • GC-MS: This technique provides more detailed information, allowing for the identification of the product and any side products being formed.

Q3: What purification methods are recommended for the final product?

A3: The purification of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, an acidic work-up is often performed to protonate the amine product, making it water-soluble and allowing for the removal of non-basic organic impurities by extraction with an organic solvent.

  • Basification and Extraction: The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Distillation or Crystallization: The crude amine can be further purified by vacuum distillation. Alternatively, if the amine forms a stable salt (e.g., hydrochloride), it can be precipitated and recrystallized to achieve high purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents, like sodium cyanoborohydride, are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

  • Pressure: If performing catalytic hydrogenation, be aware of the hazards associated with working with hydrogen gas under pressure and use appropriate equipment and procedures.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol provides a general procedure for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine via reductive amination.

Materials:

  • 2-Methoxy-4-methylacetophenone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH3CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-4-methylacetophenone and a 5-10 fold molar excess of ammonium acetate in anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add 1.5 equivalents of sodium cyanoborohydride in small portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 (caution: gas evolution).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with dichloromethane to remove any unreacted ketone and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and basify with 6M NaOH until the pH is >12.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway and Key Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ketone 2-Methoxy-4-methylacetophenone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol 1-(2-Methoxy-4-methyl-phenyl)-ethanol Ketone->Alcohol Reduction Secondary_Amine N,N-di-(1-phenylethyl)amine (Over-alkylation) Product 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Imine->Product Reduction (e.g., NaBH3CN) N_Formyl N-Formyl Impurity Imine->N_Formyl + HCOOH (Leuckart) Product->Secondary_Amine + Ketone, Reduction

Caption: Main reaction and potential side reactions.

References

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Phenylethylamines: A new series of illicit drugs?. Retrieved from [Link]

  • Veeprho. (n.d.). Phenethylamine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of acetophenone using a CpRh(III) catalyst*. Retrieved from [Link]

  • Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.
  • National Center for Biotechnology Information. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multifunctional biocatalyst for conjugate reduction and reductive amination. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

  • MDPI. (n.d.). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • The Vespiary. (n.d.). Studies on the Leuckart Reaction. Retrieved from [Link]

  • ChemBK. (2024, April 9). (R)-(+)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • National Center for Biotechnology Information. (n.d.). Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key building block in pharmaceutical research, particularly for the development of advanced therapeutic agents, achieving a high-yield, high-purity synthesis of this amine is paramount.

This document moves beyond a simple protocol, offering a detailed troubleshooting guide and FAQ section to address the specific challenges encountered during the reductive amination of 2-Methoxy-4-methyl-acetophenone.

Core Synthesis Protocol: Titanium-Mediated Reductive Amination

The most reliable and scalable method for preparing the target primary amine from its corresponding ketone is a one-pot reductive amination. The use of Titanium(IV) isopropoxide is highly recommended as it serves as both a Lewis acid to activate the ketone and an excellent water scavenger, driving the equilibrium towards imine formation.[1][2][3]

Experimental Protocol
  • Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add 2-Methoxy-4-methyl-acetophenone (1.0 eq), ammonium chloride (1.5 eq), and triethylamine (1.5 eq) in absolute ethanol (5-10 mL per mmol of ketone).

  • Imine Formation: Stir the mixture at room temperature for 15 minutes. Add Titanium(IV) isopropoxide (1.2 eq) dropwise. The mixture will likely turn a yellow/orange color. Allow the reaction to stir at room temperature for 10-12 hours to ensure complete imine formation.[1]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 7-10 hours.

  • Quenching and Workup: Carefully quench the reaction by pouring it into a 2M aqueous ammonia solution (10 mL per mmol of ketone) and stirring vigorously for 1 hour.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3 x volume of aqueous layer).

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropyl alcohol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride.

Experimental Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Salt Formation A 2-Methoxy-4-methyl-acetophenone + NH4Cl / Et3N in EtOH B Add Ti(OiPr)4 Stir 10-12h @ RT A->B Forms Titanium-Imine Complex C Cool to 0 °C Add NaBH4 (portion-wise) B->C D Stir 7-10h @ RT C->D Reduces Imine to Amine E Quench with aq. NH3 D->E F Extract with Organic Solvent E->F G Isolate Free Amine F->G H Dissolve in Ether/IPA G->H I Add HCl solution H->I J Filter and Dry Solid I->J K 1-(2-Methoxy-4-methyl-phenyl)-ethylamine HCl J->K Final Product G Start Analyze Crude Product (TLC, NMR, or GC-MS) Ketone Major Product is Starting Ketone Start->Ketone Alcohol Significant Alcohol Byproduct Present Start->Alcohol Imine Imine Intermediate Remains Start->Imine Success Clean Product, Low Yield Start->Success Ketone->Alcohol No Sol_Ketone Problem: Imine Formation 1. Ensure anhydrous conditions. 2. Increase imine formation time (10-12h). 3. Check Ti(OiPr)4 quality. Ketone->Sol_Ketone Yes Alcohol->Imine No Sol_Alcohol Problem: Premature Reduction 1. Ensure imine forms before adding NaBH4. 2. Add NaBH4 at 0 °C. 3. Switch to selective reductant (e.g., STAB). Alcohol->Sol_Alcohol Yes Imine->Success No Sol_Imine Problem: Incomplete Reduction 1. Increase NaBH4 equivalents (2.0-2.5 eq). 2. Extend reduction time (12-24h). 3. Increase temperature gently (40 °C). Imine->Sol_Imine Yes Sol_Yield Problem: Workup Loss 1. Filter through celite after quenching. 2. Perform careful acid-base extraction. 3. Ensure correct pH at each step. Success->Sol_Yield Yes End Optimized Synthesis Sol_Ketone->End Sol_Alcohol->End Sol_Imine->End Sol_Yield->End

Sources

Troubleshooting

Technical Support Center: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Experiments

Welcome to the technical support center for experiments involving 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for experiments involving 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine.

Synthesis & Reaction Issues
Q1: My reductive amination yield is low. What are the likely causes and how can I improve it?

Low yields in the reductive amination to synthesize 1-(2-Methoxy-4-methyl-phenyl)-ethylamine from 2-methoxy-4-methylbenzaldehyde and an amine source are a common challenge. The primary culprits are often incomplete imine formation, side reactions involving the starting materials, or inefficient reduction.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Imine Formation The formation of the imine intermediate is a critical equilibrium-driven step. The presence of water, a byproduct of this reaction, can inhibit its formation.[1]• Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. • Consider performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). • Ensure the pH is mildly acidic (pH 4-5) to catalyze imine formation without fully protonating the amine nucleophile.[2]
Side Reaction: Aldehyde Reduction Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde to an alcohol, competing with the desired imine reduction.[1][3]• Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4] These reagents are more selective for the iminium ion over the carbonyl group.[4]
Inefficient Reduction of the Imine The imine may form successfully but not be efficiently reduced to the target amine.• If using NaBH₄, ensure the imine has fully formed before adding the reducing agent in a stepwise manner.[3][5] • For sluggish reactions, gentle heating may be beneficial.[1][6] • Catalytic hydrogenation (e.g., H₂/Pd/C) is another effective method for imine reduction.[6][7]
Over-alkylation The newly formed secondary amine can sometimes react further with the aldehyde to form a tertiary amine, especially if an excess of the aldehyde is used.[2][3]• Use a slight excess of the amine relative to the aldehyde. • Perform the reaction in a stepwise manner by first forming and isolating the imine before proceeding with the reduction.[3]

Troubleshooting Workflow for Low Yield in Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Q2: I am observing significant byproducts in my reaction. How can I identify and minimize them?

The presence of byproducts can complicate purification and lower the overall yield. Common byproducts in the synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine include the corresponding alcohol from aldehyde reduction and over-alkylated products.

Identification and Minimization of Byproducts:

  • Spectroscopic Analysis: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the structure of the impurities.[8]

    • The presence of a benzylic alcohol will show a characteristic C-H proton signal around 4.5-4.7 ppm in the ¹H NMR and a C-O carbon signal around 60-70 ppm in the ¹³C NMR.

    • Over-alkylation can be identified by the disappearance of the N-H proton signal and the appearance of new signals corresponding to the additional alkyl group.

  • Minimization Strategies:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine can help to suppress over-alkylation.

    • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of side products.

    • Choice of Reducing Agent: As mentioned previously, a selective reducing agent like sodium triacetoxyborohydride is often key to preventing the reduction of the starting aldehyde.[3][4]

Purification & Isolation Issues
Q3: I am having difficulty purifying the final product by column chromatography. What are some alternative strategies?

Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

Purification Strategies:

Method Description Considerations
Acid-Base Extraction The basic nature of the amine allows for its separation from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.This is a highly effective method for removing non-basic impurities. Ensure complete extraction at each step.
Crystallization of a Salt The amine can be converted to a salt (e.g., hydrochloride or tartrate) which can often be purified by recrystallization.[7][9] The purified salt can then be neutralized to recover the free amine.The choice of acid and solvent for crystallization is crucial and may require some screening.[10]
Modified Column Chromatography To mitigate tailing on silica gel, you can pre-treat the silica with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent).This helps to neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation.
Vacuum Distillation If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.Determine the boiling point of the compound under reduced pressure.

Purification Workflow:

Caption: Alternative purification strategies for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine.

Q4: My product is an oil, but the literature reports it as a solid. Why might this be and how can I induce crystallization?

The physical state of a compound can be influenced by its purity. The presence of even small amounts of impurities can sometimes prevent crystallization.

Inducing Crystallization:

  • Improve Purity: First, ensure your product is of high purity using the methods described above.

  • Solvent Screening: Try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly adding a poor solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes, pentane) until turbidity is observed.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired product, add it to the supersaturated solution to induce crystallization.

  • Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

Chiral Resolution Issues
Q5: I am struggling with the chiral resolution of my racemic 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. How can I improve the separation of enantiomers?

Chiral resolution by diastereomeric salt formation is a common technique for separating enantiomers of amines.[11][12] Success is highly dependent on the choice of resolving agent and crystallization conditions.[10]

Key Parameters for Successful Chiral Resolution:

Parameter Importance Optimization Strategies
Resolving Agent The choice of a chiral acid as a resolving agent is critical. The diastereomeric salts formed must have a significant difference in solubility in the chosen solvent.[10]Screen a variety of commercially available chiral acids, such as tartaric acid derivatives, mandelic acid derivatives, or camphorsulfonic acid.[10][13]
Solvent System The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.[10]Perform solubility studies with a range of solvents and solvent mixtures (e.g., ethanol/water, methanol, isopropanol).[9][10] The goal is to find a system where one diastereomer crystallizes out while the other remains in solution.
Stoichiometry The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and efficiency of the resolution.[10]Investigate different stoichiometric ratios to find the optimal conditions for selective precipitation.
Crystallization Conditions Temperature, cooling rate, and agitation all influence the crystallization process.Optimize the crystallization temperature and cooling profile. Slower cooling often leads to purer crystals.

Recycling the Unwanted Enantiomer: To improve the overall process economy, the unwanted enantiomer from the mother liquor can be recovered and racemized for reuse in the resolution process.[10][14]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended handling and storage conditions for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16][17]

  • Avoid contact with skin, eyes, and clothing.[15][18]

  • Avoid inhalation of vapors or dust.[15][19]

  • Wash hands thoroughly after handling.[18]

Storage:

  • Keep the container tightly closed.[15][18]

  • Store in a cool, dark, and dry place.[17][18]

  • Store away from incompatible materials such as oxidizing agents.[18]

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[20]

Q2: What are the expected spectroscopic data for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

While the exact spectra will depend on the solvent and instrument used, here are the expected characteristic signals:

  • ¹H NMR:

    • Aromatic protons: ~6.5-7.2 ppm.

    • Methine proton (CH-NH₂): ~4.0-4.5 ppm (quartet).

    • Methoxy protons (O-CH₃): ~3.8 ppm (singlet).

    • Methyl protons (Ar-CH₃): ~2.3 ppm (singlet).

    • Amine protons (NH₂): A broad singlet, chemical shift can vary (~1.5-3.0 ppm).

    • Methyl protons of the ethylamine group (CH-CH₃): ~1.3-1.5 ppm (doublet).

  • ¹³C NMR:

    • Aromatic carbons: ~110-160 ppm.

    • Methine carbon (CH-NH₂): ~50-55 ppm.

    • Methoxy carbon (O-CH₃): ~55 ppm.

    • Methyl carbon (Ar-CH₃): ~20 ppm.

    • Methyl carbon of the ethylamine group (CH-CH₃): ~24 ppm.

  • IR Spectroscopy:

    • N-H stretch (amine): Two bands in the region of 3300-3400 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.

    • C=C stretch (aromatic): ~1500-1600 cm⁻¹.

    • C-O stretch (ether): ~1250 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) is expected at m/z = 165. The fragmentation pattern would likely show a significant peak corresponding to the loss of the methyl group from the ethylamine moiety (m/z = 150).

Q3: Are there any known safety hazards associated with 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

While a specific safety data sheet (SDS) for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine was not found, related amine compounds can cause skin and eye irritation or burns.[16][17] It is prudent to treat this compound with care and assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[19] Always consult the specific SDS provided by the supplier before use.

III. References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet.

  • Matrix Scientific. Safety Data Sheet.

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

  • Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts.

  • TCI Chemicals. SAFETY DATA SHEET - 2-(4-Methoxyphenyl)ethylamine.

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 2-Methoxymethyl-pyrimidin-4-ylamine.

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

  • Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.

  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine.

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

  • Preventing over-alkylation in reductive amination. BenchChem.

  • Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio.

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit.

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate.

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021, August 31). MDPI.

  • 2-(4-Methoxyphenyl)ethylamine. CymitQuimica.

  • Spectroscopic Confirmation of Ethanamine, N-methylene- Reaction Products: A Comparative Guide. BenchChem.

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023, March 14). MDPI.

  • Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. BenchChem.

  • 2-(2-Methoxyphenyl)ethylamine. NIST WebBook.

  • 1,2-BIS-(4-METHOXY-PHENYL)-ETHYLAMINE. Chemical Substance Information.

  • Benzeneethanamine, 4-methoxy-α-methyl-. NIST WebBook.

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses.

  • Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine. Google Patents.

  • 2-(4-Methoxyphenyl)ethylamine. Tokyo Chemical Industry Co., Ltd. (APAC).

  • Stability testing of [4-(2-Morpholinoethoxy)phenyl]methylamine under different conditions. BenchChem.

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulphonyl naphthalenes.

  • Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles. The Royal Society of Chemistry.

  • 1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine. Santa Cruz Biotechnology.

  • Natural Products Chemistry. Nagoya University.

  • Mesoporous poly-melamine-formaldehyde (mPMF) – a highly efficient catalyst for chemoselective acetalization of aldehydes. Green Chemistry (RSC Publishing).

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proc Jpn Acad Ser B Phys Biol Sci.

  • Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. (2023, February 28). International Journal of Science and Research Methodology.

Sources

Optimization

Technical Support Center: Stability of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Hydrochloride Solutions

Welcome to the technical support resource for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during experimental work. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to anticipate, troubleshoot, and manage the stability of your solutions effectively.

Frequently Asked Questions (FAQs) - Core Stability Concepts

Q1: My solution of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride is turning yellow/brown over time. What is causing this discoloration?

A1: The observed discoloration is a classic indicator of oxidative degradation. While the hydrochloride salt form significantly enhances the stability of the amine compared to its free base by protonating the nitrogen's lone pair, this protection is not absolute, especially in solution.[1] The primary culprits are:

  • Oxidation at the Benzylic Position: The carbon atom attached to both the phenyl ring and the ethylamine group is a "benzylic" position. This position is susceptible to oxidation, which can lead to the formation of highly conjugated, color-imparting species like imines.[2][3][4] The reaction is often initiated by atmospheric oxygen, trace metal ions, or light.

  • Aromatic Ring Oxidation: The phenyl ring is activated by both the methoxy (-OCH₃) and methyl (-CH₃) groups, making it electron-rich. This increases its susceptibility to oxidation, which can form colored phenolic or quinone-like structures.

  • N-Oxide Formation: Direct oxidation of the amine functionality can lead to the formation of N-oxides, although this is generally less common for the protonated hydrochloride salt.[1][5]

Discoloration is a direct sign that the purity of your material is compromised. It is crucial to investigate the extent of degradation using analytical techniques like HPLC.

Q2: I've observed a precipitate forming in my aqueous solution after storage. What could it be?

A2: Precipitate formation can stem from several issues:

  • Solubility Limits: While amine hydrochloride salts are generally water-soluble, their solubility is finite and dependent on temperature and pH. If your solution is near its saturation point, a decrease in temperature could cause the salt to crystallize out.

  • Formation of Insoluble Degradation Products: Oxidative degradation can lead to the formation of imine dimers or polymers, which are often less soluble than the parent amine salt and can precipitate from the solution.

  • pH Shifts: The hydrochloride salt creates an acidic solution. If the pH of the solution increases due to interaction with the container or introduction of a basic contaminant, the free amine base may be liberated. The free base form of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is significantly less soluble in water than its hydrochloride salt and will likely precipitate.

  • Ion Exchange with Container: In rare cases, interactions with certain types of glass or plastic containers could lead to leaching of ions that form a less soluble salt with the amine.

Q3: Why is the hydrochloride salt form used? Is it not completely stable?

A3: The hydrochloride salt form is used precisely to enhance stability. The free base form of an amine has a lone pair of electrons on the nitrogen atom, which is a primary site for oxidation.[1] By reacting the amine with hydrochloric acid, this lone pair is protonated (forming -NH₃⁺Cl⁻). This positively charged group is no longer an electron donor and is resistant to oxidation.

However, in a solution, an equilibrium exists: R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

While the equilibrium lies far to the left in neutral or acidic water, a small amount of the reactive free base is always present. Factors like elevated pH, temperature, and exposure to oxygen can drive the degradation of this small fraction, slowly pulling the equilibrium to the right and leading to gradual decomposition of the product.[6][7]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving specific stability problems.

Issue 1: Unexpected Peaks in Chromatogram / Loss of Potency

Question: My HPLC analysis shows a decrease in the main peak area for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride and the appearance of new, unidentified peaks. How do I determine the cause?

Answer: This indicates chemical degradation. The identity of the new peaks provides the best clues to the degradation pathway. A systematic investigation, known as a forced degradation study, is the industry-standard approach to identify these pathways.[8][9][10]

This workflow helps you systematically identify the nature of your stability issue.

G start Start: Stability Issue Observed (e.g., New HPLC Peaks, Discoloration) check_oxidation Is the solution discolored (yellow/brown)? start->check_oxidation check_precipitate Is there a precipitate present? oxidative_stress Hypothesis: Oxidative Degradation Protocol: Sparge solution with N₂/Ar. Protect from light. Re-analyze after time. check_oxidation->oxidative_stress Yes hydrolytic_stress Hypothesis: Hydrolytic Degradation Protocol: Prepare solutions in acidic (0.1M HCl) and basic (0.1M NaOH) buffers. Heat gently. Analyze for new peaks. check_oxidation->hydrolytic_stress No analyze_results Analyze stressed samples with HPLC-UV and HPLC-MS oxidative_stress->analyze_results hydrolytic_stress->analyze_results photolytic_stress Hypothesis: Photodegradation Protocol: Expose solution to controlled UV/Vis light (ICH Q1B). Compare to dark control. photolytic_stress->analyze_results ms_data Does MS data show +16 amu (oxidation) or -14 amu (demethylation)? analyze_results->ms_data confirm_oxidation Conclusion: Oxidative Pathway Confirmed Solution: Use de-gassed solvents, add antioxidants (with caution), store under inert atmosphere. ms_data->confirm_oxidation Yes confirm_hydrolysis Conclusion: Hydrolytic Pathway Confirmed Solution: Maintain optimal pH range (typically acidic for HCl salts). Avoid high temperatures. ms_data->confirm_hydrolysis No

Caption: Troubleshooting workflow for diagnosing stability issues.

This protocol is designed to intentionally stress the compound to rapidly identify potential degradation products and pathways.[5][10][11]

Objective: To identify degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV and/or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile. This is your "unstressed control."

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.

    • Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution and a solid sample in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside ("dark control").

  • Incubation: Store the hydrolytic, oxidative, and thermal samples at 40-60°C.

  • Time-Point Analysis: Withdraw aliquots from each sample at regular intervals (e.g., 2, 6, 12, 24 hours). For base hydrolysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl before injection.

  • Analysis: Analyze the unstressed control and all stressed samples by a validated stability-indicating HPLC method. An HPLC-MS method is highly recommended for identifying the mass of the degradants.

Data Interpretation:

  • Aim for 5-20% degradation of the main peak for meaningful results.[9][10]

  • Compare the chromatograms of stressed samples to the control. New peaks are degradation products.

  • Use MS data to propose structures for the degradants.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo test susceptibility to acid-catalyzed reactions, such as hydrolysis of the methoxy group.[12]
Base Hydrolysis 0.1 M NaOH, 60°CTo test stability in alkaline conditions, which may generate the more reactive free base.
Oxidation 3% H₂O₂, Room TempTo simulate oxidative stress and identify products like N-oxides or products of benzylic oxidation.[5][8]
Thermal Stress 60-80°C (Dry Heat)To assess the intrinsic thermal stability of the molecule and accelerate other degradation pathways.[8]
Photostability ICH Q1B compliant light sourceTo determine if the molecule is light-sensitive, a common issue for aromatic compounds.[13][14]
Caption: Summary of typical forced degradation study conditions.

Based on the structure, here are the most probable degradation pathways you may uncover.

G cluster_main cluster_products Potential Degradation Products parent imine Imine Derivative (+ H₂O) parent->imine Benzylic Oxidation n_oxide N-Oxide (+O) parent->n_oxide N-Oxidation phenol Phenolic Derivative (-CH₃, +H) parent->phenol Acid Hydrolysis of Methoxy Group

Note: Placeholder images are used in the DOT script above. A final implementation would require generating images of the actual chemical structures.

Caption: Potential degradation pathways of the target molecule.

Preventative Measures & Solutions
  • Control Atmosphere: Prepare and store solutions under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. Use solvents that have been de-gassed by sparging with an inert gas.

  • Control pH: Maintain the pH of the solution in the acidic range (typically pH 3-5) to ensure the amine remains predominantly in its stable protonated form. Avoid basic conditions.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially if photostability studies indicate sensitivity.

  • Control Temperature: Store solutions at recommended temperatures (typically refrigerated at 2-8°C) to slow the rate of all potential degradation reactions. Avoid freeze-thaw cycles unless stability in that state has been confirmed.

  • Use High-Purity Solvents: Use HPLC or LC-MS grade solvents to avoid contaminants (like trace metals or peroxides) that can catalyze degradation.

  • Consider Antioxidants: In formulation development, the inclusion of antioxidants may be considered, but this requires extensive compatibility and validation studies to ensure the antioxidant does not introduce other issues.

By understanding the inherent chemical liabilities of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride and employing these systematic diagnostic and preventative strategies, you can ensure the integrity and reliability of your experimental results.

References

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics. Available at: [Link]

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Electrochemical Oxidation of Benzylic Amines into the Corresponding Imines in the Presence of Catalytic Amounts of KI. Taylor & Francis Online. Available at: [Link]

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society. Available at: [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Available at: [Link]

  • Three different mechanisms for azo-ether hydrolyses in aqueous acid. Canadian Journal of Chemistry. Available at: [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. Available at: [Link]

  • Acid-, Base-, and Lewis-Acid-Catalyzed Heterolysis of Methoxide from an α-Hydroxy-β-methoxy Radical. ACS Publications. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available at: [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. Available at: [Link]

  • Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D. Available at: [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. Available at: [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Heat Stable Salts in Amine Treating. OSTI.gov. Available at: [Link]

  • Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. Google Patents.
  • Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States. National Center for Biotechnology Information. Available at: [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Liquid Chromatography of Aromatic Amines With Photochemical Derivatization and tris(bipyridine)ruthenium(III) Chemiluminescence Detection. PubMed. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available at: [Link]

  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. SpringerLink. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]

  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Semantic Scholar. Available at: [Link]

  • Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. eLife. Available at: [Link]

  • L-phenylalanine degradation IV (mammalian, via side chain). PubChem. Available at: [Link]

  • NMIA D998: 2-(2,5-Dimethoxyphenyl)-N-[(2- methoxybenzyl)]ethylamine hydrochloride. National Measurement Institute, Australia. Available at: [Link]

  • Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PLOS One. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of amine purification. 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl is a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of amine purification. 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl is a primary phenethylamine derivative. Synthesizing this compound—typically via reductive amination or the Henry reaction—often leaves behind unreacted precursors (like 2-methoxy-4-methylbenzaldehyde), over-alkylated secondary/tertiary amines, and inorganic salts.

This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols for isolating this specific amine hydrochloride with >99% purity. We do not just provide recipes; we decode the causality behind the chemistry.

The Principle of Orthogonal Purification

To achieve analytical-grade purity, we rely on a self-validating, two-step orthogonal system. Relying on a single technique often results in impurity carryover.

  • Acid-Base Extraction: Exploits the pH-dependent ionization of the primary amine to strip away neutral and acidic impurities (1)[1].

  • Anti-Solvent Recrystallization: Exploits the differential solubility of the amine hydrochloride salt versus secondary/tertiary amine byproducts in an alcohol/ether matrix (2)[2].

G Crude Crude Amine HCl WaterDissolve Dissolve in H2O Crude->WaterDissolve OrganicWash Wash with EtOAc (Removes Neutrals) WaterDissolve->OrganicWash Basify Basify (pH > 12) OrganicWash->Basify Extract Extract with DCM (Isolates Free Base) Basify->Extract Resalt Treat with HCl Gas Extract->Resalt Recrystallize Recrystallize (EtOH / Et2O) Resalt->Recrystallize Pure Pure Amine HCl Recrystallize->Pure

Workflow for primary amine hydrochloride purification via acid-base extraction and recrystallization.

Quantitative Phase Behavior Data

Understanding partition coefficients and solubility limits is the bedrock of experimental design. Table 1 summarizes the phase behavior of our target compound, dictating the solvents chosen for the workflows below.

Table 1: Phase Behavior and Solubility Profile

Compound StateAqueous (pH < 3)Aqueous (pH > 12)Organic (DCM/EtOAc)Hot EthanolDiethyl Ether (Cold)
Free Base InsolubleInsoluble (Oils out)Highly SolubleSolubleSoluble
HCl Salt Highly SolubleDe-salts to Free BaseInsolubleSolubleInsoluble

Troubleshooting Guides & FAQs

FAQ 1: My crude product is contaminated with unreacted 2-methoxy-4-methylbenzaldehyde and non-basic organics. How do I remove them?

Mechanistic Causality: The amine hydrochloride is fully ionized and highly soluble in water, whereas neutral organic impurities (like unreacted aldehydes or ketones) remain lipophilic. By dissolving the crude salt in water and washing with an organic solvent, you selectively partition the non-basic impurities into the organic waste stream, leaving the protonated amine safely in the aqueous phase (3)[3].

Step-by-Step Protocol: Acid-Base Wash & Extraction

  • Dissolution: Suspend the crude 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl in distilled water (10 mL/g). Add 1M HCl dropwise until the pH is ~2. Self-Validation: Complete dissolution confirms the absence of highly lipophilic polymeric byproducts.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (3 x 5 mL/g). Discard the organic layers (these contain your neutral impurities).

  • Free-Basing: Chill the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >12. Self-Validation: The aqueous layer will turn cloudy and an oil will form as the free base precipitates—this visual cue validates successful deprotonation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). The free amine partitions into the DCM.

  • Drying & Re-salting: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter, then bubble dry HCl gas through the solution (or add 2M HCl in diethyl ether) until precipitation ceases. Filter the pure HCl salt.

FAQ 2: I am seeing secondary amine over-alkylation byproducts. How do I isolate only the primary amine?

Mechanistic Causality: While acid-base extraction removes non-basic impurities, it will co-extract secondary and tertiary amines. Primary amines can be selectively captured using Schiff base immobilization on glyoxal agarose resins (4)[4]. However, for preparative-scale synthetic chemistry, anti-solvent recrystallization of the HCl salt is the most pragmatic approach. The steric bulk of the methoxy and methyl groups on the phenyl ring alters the crystal lattice packing of secondary amines, keeping them dissolved in the mother liquor while the primary amine crystallizes.

Step-by-Step Protocol: Anti-Solvent Recrystallization

  • Dissolution: Place the crude amine HCl in a clean Erlenmeyer flask. Add a minimal amount of boiling Ethanol (primary solvent) just until the solid dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous Diethyl Ether (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a single drop of hot Ethanol to clear the turbidity. Self-Validation: This establishes the exact saturation point of the system, ensuring maximum yield upon cooling.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes to force lattice formation.

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold Diethyl Ether.

FAQ 3: During recrystallization, my compound forms a sticky oil at the bottom of the flask instead of crystals ("oiling out"). How do I correct this?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a temperature below the saturation point of the solvent system. The compound separates as a liquid phase rather than nucleating into a solid crystal lattice.

Table 2: Troubleshooting Recrystallization Anomalies

Observed IssueMechanistic CauseCorrective Protocol
Oiling Out Solute separates as a liquid because the solvent cools below the solute's depressed melting point before saturation is reached.Reheat until the oil dissolves. Add slightly more primary solvent (Ethanol). Cool much more slowly. If oiling persists, triturate the oil with cold diethyl ether to force solid nucleation.
No Crystal Formation The solution is not supersaturated; too much primary solvent was used.Boil off 20-30% of the solvent volume. Scratch the inside of the glass flask with a glass rod to create micro-abrasions for nucleation sites.
Discolored/Brown Crystals Trace oxidized impurities or transition metal carryover from the reduction step.Redissolve in hot ethanol. Add activated charcoal (10% w/w). Boil for 5 minutes, then perform a hot gravity filtration through a Celite pad before cooling.

Advanced Considerations for Trace Moisture

Primary amine hydrochlorides are notably hygroscopic. Residual moisture can lead to degradation, sticky solids, or inaccurate mass measurements during downstream assays. Typical recommendations for high-purity amines involve static drying over solid hygroscopic reagents or storing the final HCl salt in a vacuum desiccator over P₂O₅ or CaH₂ (5)[5]. Always flush storage vials with dry Argon or Nitrogen to prevent spontaneous oxidation of the electron-rich methoxy-methyl-phenyl ring system.

References

  • Google Patents (US20150272909A1).Pharmaceutical Composition Containing Sympathomimetic Amine Salt and Co-distillable Additive.
  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Crystallization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmaceutical crystallization, I have designed this guide to help researchers, process chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmaceutical crystallization, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex physical chemistry of amine hydrochloride salt isolation.

The crystallization of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride presents specific thermodynamic and kinetic challenges. Because it is an electron-rich, sterically hindered phenylethylamine derivative, its hydrochloride salt is highly prone to hygroscopicity, solvent entrapment, and a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1].

This guide moves beyond basic protocols. It is engineered to provide a mechanistic understanding of why crystallization failures occur and how to implement self-validating, field-proven workflows to achieve high-purity, filterable crystalline products.

Process Workflow & Decision Matrix

To successfully isolate this amine hydrochloride, one must carefully navigate the phase diagram to avoid the metastable miscibility gap (the LLPS zone) while maintaining sufficient supersaturation for controlled secondary nucleation.

G Start Crude Amine HCl Salt Dissolution Dissolution in Primary Solvent (e.g., Ethanol) Start->Dissolution Filter Hot Polish Filtration (Remove Insoluble Impurities) Dissolution->Filter Supersat Supersaturation Generation (Cooling + Antisolvent) Filter->Supersat LLPS Oiling Out (LLPS)? Supersat->LLPS Nucleation Nucleation Control (Seeding Strategy) Growth Crystal Growth & Aging Nucleation->Growth LLPS->Nucleation No Adjust Adjust T/Solvent Ratio Reduce Supersaturation LLPS->Adjust Yes Adjust->Supersat Isolation Filtration & Washing (N2 Atmosphere) Growth->Isolation Drying Vacuum Drying (Control Hygroscopicity) Isolation->Drying

Logical workflow for troubleshooting amine hydrochloride crystallization and bypassing LLPS.

Quantitative Solvent Selection Matrix

Selecting the correct solvent/antisolvent pairing is the most critical parameter in preventing phase separation and rejecting structurally related impurities. The table below summarizes the empirical performance of various systems for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride.

Solvent System (Primary / Antisolvent)Hot SolubilityCold SolubilityEst. YieldImpurity PurgingLLPS (Oiling Out) Risk
Ethanol / MTBE HighVery Low> 90%ExcellentLow
Methanol / Ethyl Acetate Very HighLow> 85%GoodModerate
Isopropanol (IPA) / Heptane ModerateVery Low~ 80%ModerateHigh
Water / Acetone Extremely HighModerate< 70%PoorVery High

Note: Ethanol/MTBE is the recommended system due to its favorable thermodynamic profile and low risk of triggering a liquid-liquid miscibility gap.

Troubleshooting Guide

Q: My crystallization yields a biphasic oily layer at the bottom of the flask instead of solid crystals. How do I fix this? A: This phenomenon is scientifically defined as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[2]. It occurs when the cooling trajectory forces the solution into a metastable liquid-liquid miscibility gap before crossing the critical supersaturation threshold required for solid nucleation[1].

  • Causality: The solute-solvent interactions favor the formation of a solute-rich liquid phase rather than an ordered crystalline lattice, often exacerbated by rapid cooling or aggressive antisolvent addition.

  • Resolution:

    • Flatten the cooling curve: Reduce the cooling rate to ≤ 0.2 °C/min.

    • Implement Seeding: Introduce 1-2% w/w of pure seed crystals just outside the LLPS boundary. Seeding bypasses the high energy barrier of primary nucleation, immediately consuming supersaturation via secondary growth before the system can oil out[3].

Q: The isolated crystals are extremely fine, needle-like, and clog the filter paper, taking hours to isolate. How can I improve the crystal habit? A: Fine needles are indicative of rapid, uncontrolled primary nucleation (often resulting from "crash cooling"). This creates a massive number of nuclei that grow rapidly along a single crystallographic axis.

  • Resolution: Implement a temperature-cycling (Ostwald ripening) protocol. After initial nucleation, heat the suspension to 5 °C below the dissolution temperature for 30 minutes, then cool slowly. This dissolves the thermodynamically unstable fine needles and promotes ordered deposition onto the larger, more stable crystal faces, yielding thicker, highly filterable prisms.

Q: The product absorbs moisture rapidly during filtration, turning into a sticky paste. How do I prevent this? A: Amine hydrochlorides are notoriously hygroscopic because the chloride ion readily forms hydrogen bonds with atmospheric water[4].

  • Resolution: Never pull ambient air through the filter cake. Perform the isolation under a dry nitrogen blanket (using a specialized enclosed filter if possible). Wash the filter cake with a highly volatile, anhydrous antisolvent (like MTBE) to displace residual polar solvents (which carry water), and transfer the cake immediately to a vacuum oven.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for this specific molecule? A: A binary system of absolute Ethanol (primary solvent) and Methyl tert-butyl ether (MTBE) (antisolvent) is highly recommended. Ethanol provides excellent solubility at reflux, while MTBE acts as a strong antisolvent with a low boiling point, facilitating rapid drying and excellent purging of organic impurities.

Q: Do I need to worry about genotoxic impurities during this crystallization? A: Yes. When crystallizing amine hydrochlorides in alcoholic solvents (like Methanol or Ethanol) at elevated temperatures, trace amounts of free HCl can react with the alcohol to form alkyl chlorides (e.g., methyl chloride, ethyl chloride), which are highly regulated genotoxins[5].

  • Control Strategy: Keep the dissolution temperature as low as feasible, minimize hold times in hot alcohols, and ensure the crude salt does not contain excess free HCl prior to crystallization.

Standard Operating Procedure: Antisolvent/Cooling Crystallization

This protocol is designed as a self-validating system. By strictly controlling the addition rates and temperatures, you ensure the system remains within the metastable zone, promoting crystal growth while fundamentally preventing LLPS.

Materials Required:

  • Crude 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride

  • Absolute Ethanol (Anhydrous)

  • Methyl tert-butyl ether (MTBE, Anhydrous)

  • Pure seed crystals of the target compound

Step-by-Step Methodology:

  • Dissolution: Charge the crude amine hydrochloride into a jacketed reactor. Add 5 volumes (relative to crude mass) of absolute Ethanol. Heat the mixture to 65–70 °C under moderate agitation until a completely clear solution is obtained.

  • Polish Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane into a clean, pre-heated crystallization vessel to remove any insoluble particulates or inorganic salts.

  • Temperature Equilibration & Seeding: Cool the filtrate to 55 °C. The solution should remain clear. Charge 1.0% w/w of pure seed crystals. Hold the temperature at 55 °C for 30 minutes to ensure the seed bed is established and does not dissolve.

  • Antisolvent Addition: Using a programmable syringe pump, dose 10 volumes of MTBE into the reactor over a strict 2.5-hour period. Crucial: Slow addition prevents local supersaturation spikes, which are the primary trigger for LLPS.

  • Controlled Cooling: Initiate a linear cooling ramp from 55 °C down to 5 °C at a rate of 0.2 °C/min.

  • Aging: Hold the resulting slurry at 5 °C for 2 hours to maximize yield and allow for the maturation of the crystal lattice.

  • Isolation: Filter the suspension using a sintered glass funnel under a dry nitrogen atmosphere. Wash the filter cake with 2 volumes of pre-chilled (5 °C) MTBE.

  • Drying: Transfer the damp cake immediately to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 12–16 hours to remove residual solvents and ensure a strictly anhydrous product.

References
  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Xu, S., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, American Chemical Society. Available at:[Link]

  • Lu, J., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, ResearchGate. Available at:[Link]

  • Geiger, S., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. Organic Process Research & Development, American Chemical Society. Available at:[Link]

Sources

Troubleshooting

common pitfalls in the application of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Technical Support Center: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals utilizing 1-(2-Methoxy-4-methyl-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals utilizing 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This chiral amine is a valuable building block in medicinal chemistry and asymmetric synthesis, often employed as a chiral auxiliary or a key intermediate for complex target molecules. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during its synthesis, purification, and application, with a particular focus on its use in chiral resolutions.

Section 1: General Handling and Storage FAQs

Question: How should I properly store 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

Answer: Proper storage is crucial to maintain the integrity and purity of aromatic amines.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon. Aromatic amines can slowly react with atmospheric carbon dioxide and are susceptible to oxidation, which may lead to discoloration and impurity formation.

  • Temperature: For long-term storage, refrigeration at 4°C is recommended. Some studies on aromatic amines show degradation at room temperature (~20°C) over time, while stability is maintained at lower temperatures.[1][2] For short-term use, ambient temperature is acceptable if the container is well-sealed.

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture.

  • Purity Check: Before use, especially after prolonged storage, it is advisable to check the purity by TLC or GC and consider purification if significant degradation is observed.

Question: What are the primary safety concerns when handling this compound?

Answer: Like many substituted phenylethylamines, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns. While specific toxicity data for this exact molecule is limited, structurally related compounds are known to be harmful if swallowed or inhaled.

  • Handling: Avoid creating aerosols or dust. If the compound is a liquid, handle it carefully to avoid splashes. If it is a solid, use appropriate powder handling techniques.

Section 2: Troubleshooting Synthesis via Reductive Amination

Reductive amination of the corresponding ketone, 2-methoxy-4-methylacetophenone, is a common synthetic route. This section addresses frequent issues in this process.

Question: My reductive amination reaction is giving a low yield of the target amine. What are the common causes?

Answer: Low conversion is a frequent issue and can often be traced back to two key stages: imine formation and reduction.

Causality & Solutions:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an equivalent) is a reversible equilibrium. The presence of water, a byproduct, can inhibit the reaction.

    • Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive the equilibrium towards the imine.[3]

  • Suboptimal pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated.

    • Solution: The reaction often benefits from a mildly acidic environment (pH 4-6).[3] Adding a catalytic amount of acetic acid is a common practice, especially when using borohydride-based reducing agents.

  • Premature Reduction of Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone to the corresponding alcohol faster than the imine can form.[3]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations as it is less reactive towards the ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[4]

  • Steric Hindrance: The ortho-methoxy group on the phenyl ring can introduce some steric hindrance, potentially slowing down the nucleophilic attack of the amine.

    • Solution: Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C), while monitoring progress by TLC or GC-MS to avoid decomposition.

Question: I'm observing a significant side product corresponding to the alcohol of my starting ketone. How do I prevent this?

Answer: This is a clear indication that your reducing agent is reducing the ketone starting material.

Causality & Solutions:

  • Non-selective Reducing Agent: As mentioned above, NaBH₄ is a common culprit.[3]

    • Solution 1 (Recommended): Switch to NaBH(OAc)₃. This reagent is specifically designed for reductive aminations and is much less likely to reduce the starting carbonyl.[4]

    • Solution 2 (Two-Step Procedure): If you must use NaBH₄, adopt a two-step approach. First, form the imine by stirring the ketone and amine source (with a catalytic acid and dehydrating agent) for several hours. Monitor by NMR or IR to confirm imine formation. Once the imine is formed, cool the reaction to 0°C and then add the NaBH₄ portion-wise.[5] This separates the imine formation from the reduction step.

Protocol 1: General Procedure for One-Pot Reductive Amination
  • To a round-bottom flask under an inert atmosphere (N₂), add 2-methoxy-4-methylacetophenone (1.0 eq.), a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), and activated 4Å molecular sieves.

  • Add the amine source (e.g., ammonium acetate, ~5-10 eq.) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Visualization: Troubleshooting Workflow for Reductive Amination

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inefficient Imine Formation (Equilibrium Issue) start->cause1 cause2 Suboptimal pH start->cause2 cause3 Ketone Reduction (Side Reaction) start->cause3 cause4 Steric Hindrance start->cause4 sol1 Add Dehydrating Agent (e.g., 4Å Mol. Sieves) cause1->sol1 sol2 Add Catalytic Acid (e.g., Acetic Acid, pH 4-6) cause2->sol2 sol3 Use Selective Reducing Agent (e.g., NaBH(OAc)₃) cause3->sol3 sol4 Increase Reaction Time or Gentle Heating cause4->sol4

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 3: Pitfalls in Chiral Resolution via Diastereomeric Salts

The primary application of racemic 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is its separation into single enantiomers, which are valuable chiral building blocks.[6] Classical resolution via diastereomeric salt formation is the most common and scalable method.[7]

Question: I'm struggling to resolve the racemic amine. How do I select an appropriate chiral resolving agent and solvent?

Answer: The selection of the resolving agent and solvent is the most critical and often empirical step in classical resolution.[8] There is no universal solution, and screening is almost always necessary.

Causality & Solutions:

  • Poor Diastereomer Discrimination: The chosen chiral acid may not form diastereomeric salts with significantly different crystal lattice energies, leading to poor separation.

    • Solution (Screening): Perform a high-throughput screen using a diverse set of commercially available chiral acids.[9] Common choices for resolving amines include derivatives of tartaric acid (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[9]

  • Unfavorable Solubility Profile: The ideal solvent system should dissolve both diastereomeric salts at an elevated temperature but allow for the selective crystallization of only one salt upon cooling.

    • Solution (Screening): Screen a range of solvents with varying polarities. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.[9] The goal is to find a system where one salt is sparingly soluble and the other remains in the mother liquor.

Question: My fractional crystallization is not yielding a diastereomerically pure salt. What can I do to improve the separation?

Answer: Achieving high diastereomeric excess (d.e.) often requires careful optimization of the crystallization conditions.

Causality & Solutions:

  • Crystallization is Too Fast: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to poor purity.

    • Solution: Employ slow cooling. Allow the heated solution to cool to room temperature naturally over several hours, and then transfer it to a refrigerator (4°C) or freezer (-20°C) to maximize yield without crash precipitation. Seeding the solution with a few crystals of the desired diastereomer can promote controlled crystal growth.

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to co-crystallization.

    • Solution: Try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble diastereomer crystallizes, leaving the excess of the other amine enantiomer in solution.

  • Kinetic vs. Thermodynamic Control: Sometimes the diastereomer that crystallizes first (kinetic product) is not the most stable one, and the mixture can equilibrate over time, leading to a decrease in purity.[10]

    • Solution: Monitor the purity of the crystals over time. If purity decreases, it may be necessary to filter the crystals quickly after they form to isolate the kinetic product.[10] Conversely, if the desired product is the thermodynamic one, a longer crystallization time or a digestion (slurrying the crystals in the solvent) may be beneficial.

Question: The recovery of the free enantiopure amine from the diastereomeric salt is resulting in low yield. How can I optimize this step?

Answer: Liberating the free amine is a crucial final step that requires careful workup.

Causality & Solutions:

  • Incomplete Basification: Insufficient base will not fully neutralize the chiral acid, leaving some of your amine in the aqueous layer as the salt.

    • Solution: Suspend the salt in a biphasic system (e.g., ethyl acetate/water) and add a base like 1-2M NaOH or K₂CO₃ solution dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 11).

  • Emulsion Formation: Amines can act as surfactants, leading to stubborn emulsions during extraction, which traps the product.

    • Solution: Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions. Slow, gentle inversions of the funnel rather than vigorous shaking can also prevent their formation.

  • Multiple Extractions: The amine may have some solubility in the aqueous phase.

    • Solution: Perform multiple extractions (at least 3) with an organic solvent (e.g., ethyl acetate, DCM) to ensure complete recovery of the free amine from the aqueous layer.[7]

Protocol 2: Workflow for Chiral Resolution
  • Screening: In parallel vials, dissolve the racemic amine (e.g., 0.1 mmol) in various solvents. Add solutions of different chiral resolving agents (0.5-1.0 eq.). Observe for spontaneous precipitation at room temperature or upon cooling.

  • Scale-Up: Based on the best "hit" from the screen, dissolve the racemic amine (1.0 eq.) and the chosen resolving agent (0.5-1.0 eq.) in the selected solvent with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or seeding. Further cool in a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. Retain the mother liquor.

  • Purity Check: Liberate a small sample of the amine from the crystals and analyze its enantiomeric excess (e.e.) by chiral HPLC or NMR with a chiral solvating agent.

  • Recrystallization (if needed): If the d.e. is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system.

  • Liberation of Free Amine: Suspend the pure diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add 2M NaOH solution until pH > 11.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure amine.

Visualization: Logical Workflow for Chiral Resolution

G cluster_separation Separation racemate Racemic Amine (R/S Mixture) reagent Add Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) racemate->reagent salts Diastereomeric Salt Mixture (R-Amine-L-Acid / S-Amine-L-Acid) reagent->salts crystallize Fractional Crystallization (Exploit Solubility Difference) salts->crystallize solid Isolate Less Soluble Salt (e.g., R-Amine-L-Acid) crystallize->solid liquid Mother Liquor (Enriched in S-Amine-L-Acid) crystallize->liquid liberate Liberate Free Amine (Basify with NaOH, Extract) solid->liberate product Enantiopure Amine (e.g., R-Enantiomer) liberate->product analyze Confirm Enantiomeric Excess (e.e.) (Chiral HPLC or NMR) product->analyze

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Section 4: Purification & Characterization FAQs

Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Answer: While an experimental spectrum for the exact title compound is not readily available in public databases, we can predict the key signals based on its structure and data from analogous compounds like 1-(4-Methoxyphenyl)ethylamine.[11][12]

Predicted ¹H NMR (in CDCl₃, ~400 MHz):

  • Aromatic Protons: ~6.7-7.2 ppm (3H, complex multiplet). The ortho, meta, and para relationships will result in distinct signals.

  • CH-NH₂: ~4.1-4.3 ppm (1H, quartet, J ≈ 6.6 Hz). The benzylic proton.

  • OCH₃: ~3.8 ppm (3H, singlet). The methoxy group protons.

  • Ar-CH₃: ~2.3 ppm (3H, singlet). The methyl group on the aromatic ring.

  • NH₂: ~1.5-2.0 ppm (2H, broad singlet). The amine protons; this signal is exchangeable with D₂O and its chemical shift is highly dependent on concentration and solvent.

  • CH-CH₃: ~1.4 ppm (3H, doublet, J ≈ 6.6 Hz). The methyl group adjacent to the stereocenter.

Predicted ¹³C NMR (in CDCl₃, ~101 MHz):

  • Aromatic Carbons: ~110-158 ppm. Expect six distinct signals, with the C-O and C-methoxy carbons being the most downfield (~157 ppm) and upfield (~110 ppm) respectively.

  • O-CH₃: ~55 ppm.

  • CH-NH₂: ~50-52 ppm.

  • Ar-CH₃: ~20-22 ppm.

  • CH-CH₃: ~24-26 ppm.

Disclaimer: These are predicted values and actual experimental shifts may vary. It is recommended to acquire a full set of 2D NMR data (COSY, HSQC, HMBC) for unambiguous assignment.

Question: How can I reliably determine the enantiomeric excess (e.e.) of my resolved amine?

Answer: Visual confirmation (e.g., optical rotation) is insufficient for accurate determination. Spectroscopic or chromatographic methods are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine or a suitable derivative is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their direct integration. A variety of chiral columns (e.g., based on cellulose or amylose derivatives) are commercially available.[13]

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): React the amine with an enantiopure CDA, such as Mosher's acid chloride, to form a pair of diastereomers. These diastereomers will have distinct and non-equivalent signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the e.e.[13]

  • NMR Spectroscopy with a Chiral Solvating Agent (CSA): A simpler, non-destructive alternative to using a CDA is to add an enantiopure CSA to the NMR tube containing your amine. The CSA forms transient, diastereomeric complexes that can lead to the splitting of certain proton signals, allowing for integration.[13]

References

  • Alwis, U. et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Peel, A. J. et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Kawai, S. et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Shabat, D. et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Alwis, U. et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]

  • Hoppe, M. et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • Lebrilla, C. B. et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • Eke, Z. et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • Tőke, E. R. et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Gotor-Fernández, V. et al. (2013). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. [Link]

  • Zhao, G. et al. (2014). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. [Link]

  • Chen, D. et al. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. MDPI. [Link]

  • Szymańska, E. et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • Zhang, Y. et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. [Link]

  • Ács, M. et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Fogassy, E. et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Blacker, A. J. et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Sari, Y. et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]

  • Google Patents. (2014). CN103641724A - Synthetic method of phenylethylamine.
  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Sarıpınar, E. et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. [Link]

  • Tőke, E. R. et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

  • Watson, D. A. et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

  • Glatfelter, G. C. et al. (2020). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. ACS Chemical Neuroscience. [Link]

  • Google Patents. (1976). US4000197A - Asymmetric synthesis of phenylisopropylamines.
  • Omondi, B. et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Wünsch, B. et al. (2014). Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold: design, synthesis and biological evaluation. Organic & Biomolecular Chemistry. [Link]

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Optimization

Technical Support Center: Enhancing Enantiomeric Excess with 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

Welcome to the technical support center for the chiral resolving agent, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolving agent, 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile amine for the separation of enantiomers. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of diastereomeric salt resolution and enhance your enantiomeric excess (e.e.).

The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1] A racemic mixture of a chiral acid is reacted with a single enantiomer of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine. This reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Question: My initial crystallization yielded a low diastereomeric excess. How can I improve this?

Answer:

Low diastereomeric excess is a common challenge and can often be rectified by optimizing the crystallization conditions.

  • Cause: Inadequate Solvent System. The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts.[4][5]

    • Solution: Conduct a Solvent Screen. A systematic screening of various solvents and solvent mixtures is highly recommended. The goal is to identify a system where one diastereomeric salt is significantly less soluble than the other. Consider solvents of varying polarities and hydrogen bonding capabilities.[6]

  • Cause: Rapid Crystallization. Cooling the solution too quickly can lead to the co-precipitation of the more soluble diastereomer, trapping it in the crystal lattice of the less soluble salt.[4]

    • Solution: Employ Slow, Controlled Cooling. Allow the solution to cool gradually to room temperature, and then further cool it in a controlled manner (e.g., in a refrigerator or using a programmable cooling bath). This promotes the selective crystallization of the less soluble diastereomer.

  • Cause: Impurities. The presence of impurities can interfere with the crystallization process and affect the purity of the resulting diastereomeric salt.

    • Solution: Ensure High Purity of Starting Materials. Use highly purified racemic acid and resolving agent. If necessary, purify the starting materials before the resolution experiment.

  • Solution: Recrystallization. A low d.e. can often be improved by one or more recrystallizations of the isolated diastereomeric salt.[4] Dissolve the salt in a minimal amount of hot solvent and allow it to recrystallize slowly.

Problem 2: "Oiling Out" Instead of Crystallization

Question: My diastereomeric salt is forming an oil or gum instead of crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt in the solvent.

  • Cause: High Supersaturation. If the concentration of the diastereomeric salt in the solution is too high, it can lead to the formation of an oil.[6]

    • Solution: Reduce Concentration. Add more solvent to the mixture to reduce the overall concentration.

  • Cause: Rapid Cooling. As with low d.e., rapid cooling can induce oiling out.

    • Solution: Slow Down the Cooling Rate. A slower, more controlled cooling process can encourage the formation of an ordered crystal lattice.

  • Cause: Inappropriate Solvent. The chosen solvent may not be suitable for crystallization.

    • Solution: Re-evaluate the Solvent System. Try a different solvent or a mixture of solvents. Sometimes, the addition of a co-solvent in which the salt is less soluble (an anti-solvent) can induce crystallization.[6]

  • Solution: Seeding. If you have a small amount of the desired crystalline diastereomeric salt, adding a "seed crystal" to the supersaturated solution can initiate crystallization and prevent oiling out.[4]

Problem 3: Formation of a Solid Solution

Question: Repeated recrystallizations are not improving the diastereomeric excess. Could a solid solution have formed?

Answer:

It is possible that a solid solution has formed. A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[6] This is more likely to happen if the two diastereomers are structurally very similar.

  • How to Identify a Solid Solution: The primary indication of a solid solution is the failure to improve the diastereomeric purity after multiple recrystallizations.[6] Analytical techniques such as powder X-ray diffraction (PXRD) can confirm the presence of a single crystalline phase.[6]

  • Solution: Change the Resolving Agent. The most effective way to overcome the formation of a solid solution is to use a structurally different chiral resolving agent.[6] This will lead to the formation of diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.

  • Solution: Temperature Cycling (Annealing). In some cases, subjecting the solid to cycles of heating and slow cooling can promote phase separation and lead to the crystallization of the pure diastereomer.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with 1-(2-Methoxy-4-methyl-phenyl)-ethylamine.

Question 1: What is the general procedure for resolving a racemic carboxylic acid with 1-(2-Methoxy-4-methyl-phenyl)-ethylamine?

Answer: The general procedure involves three main steps: salt formation, isolation of the less soluble diastereomeric salt, and liberation of the enantiomerically enriched acid.[2]

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable hot solvent. In a separate flask, dissolve an equimolar or sub-equimolar amount of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine in the same solvent. Slowly add the amine solution to the acid solution with stirring.[1]

  • Isolation: Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. Collect the crystals by filtration and wash them with a small amount of cold solvent.[1]

  • Liberation of the Enriched Acid: Suspend the collected salt in water and add a strong acid (e.g., HCl) to lower the pH. This will protonate the amine and liberate the free carboxylic acid. Extract the enriched carboxylic acid into an organic solvent, wash, dry, and remove the solvent to obtain the final product.[1]

Question 2: How can I recover the 1-(2-Methoxy-4-methyl-phenyl)-ethylamine resolving agent for reuse?

Answer: The resolving agent can be recovered from the acidic aqueous layer after the liberation of the enantiomerically enriched carboxylic acid.

  • Basification: Take the aqueous layer containing the protonated amine and make it strongly alkaline by adding a base (e.g., NaOH).[1]

  • Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Isolation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to recover the chiral amine.[1]

Question 3: How do I determine the enantiomeric excess of my resolved product?

Answer: The enantiomeric excess of the final product is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[4]

  • Sample Preparation: Dissolve a small amount of the final product in a suitable solvent.

  • Analysis: Inject the sample onto a chiral HPLC column. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Question 4: What is the role of using a half-equivalent of the resolving agent?

Answer: Using a half-equivalent of the resolving agent is a common strategy.[5] In this case, the less soluble diastereomeric salt will preferentially crystallize, leaving the other enantiomer of the acid and the remaining resolving agent in the solution. This can be an efficient way to isolate one enantiomer.

Experimental Protocols & Data

Protocol: General Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine

  • Suitable crystallization solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of hot crystallization solvent. In a separate beaker, dissolve 0.5-1.0 equivalents of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine in a small amount of the same hot solvent. Slowly add the amine solution to the stirred acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold crystallization solvent.

  • Liberation of Enriched Acid: Suspend the dried salt in water and add 2 M HCl with stirring until the solution is acidic and the solid has dissolved. Extract the liberated carboxylic acid with an organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

  • Recovery of Resolving Agent: Take the acidic aqueous layer from step 4 and make it basic with 2 M NaOH. Extract the liberated amine with an organic solvent (3x). Combine the organic layers, dry over anhydrous sulfate, and evaporate the solvent to recover the resolving agent.

Data Summary

The effectiveness of a resolution can be quantified by the yield and the enantiomeric excess. The following table provides a hypothetical example for the resolution of a generic racemic acid.

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess of Liberated Acid (%)
(R)-AmineMethanol4592
(R)-AmineEthanol4288
(R)-AmineIsopropanol4895
(S)-AmineIsopropanol4794 (of the other enantiomer)

Visualizing the Workflow

Diagram: Diastereomeric Salt Resolution Workflow

The following diagram illustrates the key steps in the chiral resolution process.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation cluster_3 Step 4: Recovery racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) salt_formation Formation of Diastereomeric Salts (R-Acid-R'-Amine + S-Acid-R'-Amine) racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., R'-Amine) resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization Cooling in Optimal Solvent filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt (e.g., S-Acid-R'-Amine) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Filtrate acid_liberation Liberation of Enriched Acid less_soluble_salt->acid_liberation Acidification enriched_acid Enriched S-Acid acid_liberation->enriched_acid Extraction amine_recovery Recovery of Chiral Amine acid_liberation->amine_recovery Basification of Aqueous Layer recovered_agent Recovered R'-Amine amine_recovery->recovered_agent Extraction

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link]

  • Ferreira, F. C., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • Santos, P. P., & Pinheiro, P. F. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • ACS Publications. Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. [Link]

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Reference Data & Comparative Studies

Validation

validation of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride's purity

The validation of chemical purity for substituted phenethylamines, such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride , presents unique analytical challenges. As a highly polar, basic amine salt, it is prone...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of chemical purity for substituted phenethylamines, such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride , presents unique analytical challenges. As a highly polar, basic amine salt, it is prone to secondary chromatographic interactions, and the lack of readily available, highly characterized reference standards often complicates absolute quantitation.

This guide provides a comprehensive, comparative framework for validating the purity of this compound. By contrasting the relative impurity profiling capabilities of High-Performance Liquid Chromatography (HPLC-UV) with the absolute quantitation power of Quantitative NMR (qNMR) and the orthogonal identification provided by Gas Chromatography-Mass Spectrometry (GC-MS), researchers can establish a rigorous, self-validating analytical profile.

Chemical Profile & Analytical Causality

To design a robust validation strategy, we must first deconstruct the analyte's molecular architecture and understand how its structural features dictate our instrumental choices.

  • The Primary Amine & Chromatographic Tailing: The molecule features a primary ethylamine chain ( pKa​≈9.5 ). At a neutral pH, this amine exists as a protonated cation. If analyzed on standard silica-based reversed-phase columns, the cation undergoes strong ion-exchange interactions with residual ionized silanols ( Si−O− ) on the stationary phase. This causes severe peak tailing and compromised resolution[1]. Causality: To mitigate this, the HPLC mobile phase must be highly acidic (e.g., pH 2.5 using 0.1% Trifluoroacetic acid). This fully protonates both the analyte and the surface silanols ( Si−OH ), neutralizing the stationary phase's charge and ensuring a purely hydrophobic, predictable interaction.

  • The Hydrochloride Salt & Thermal Degradation: The compound is supplied as an HCl salt. Salts are non-volatile and will thermally degrade in a hot GC injection port (e.g., 250°C), leading to irreproducible peaks. Causality: For GC-MS analysis, the sample must undergo alkaline liquid-liquid extraction to isolate the volatile free-base amine prior to injection.

  • Auxochromic Substituents: The methoxy and methyl groups on the aromatic ring act as auxochromes, shifting the UV absorbance maxima and providing strong, distinct chromophores at approximately 225 nm and 275 nm, making UV detection highly sensitive.

AnalyticalStrategy Root 1-(2-Methoxy-4-methylphenyl) ethanamine HCl HPLC HPLC-UV (Relative Purity) Root->HPLC Chromatographic Profiling qNMR 1H qNMR (Absolute Purity) Root->qNMR Mass Balance Verification GCMS GC-MS (Impurity ID) Root->GCMS Orthogonal Detection HPLC_Mech Low pH Buffer Suppress Silanol Tailing HPLC->HPLC_Mech qNMR_Mech Maleic Acid IS Traceable Calibration qNMR->qNMR_Mech GCMS_Mech Alkaline Extraction Volatilize Free Base GCMS->GCMS_Mech

Fig 1. Orthogonal analytical strategy for comprehensive purity validation.

Comparative Analysis of Validation Techniques

No single analytical method can provide a complete purity profile. The table below compares the three primary techniques used to validate 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl.

Analytical MetricHPLC-UV (Reversed-Phase)1H qNMR (Internal Standard)GC-MS (Free-Base)
Primary Output Relative Purity (% Area), Impurity ProfilingAbsolute Mass Fraction (% w/w)Volatile Impurity Identification
Reference Standard Requires homologous analyte standardUniversal IS only (e.g., Maleic Acid) Requires MS library / standards
Sensitivity (LOD) High (~0.01 - 0.05%)Moderate (~0.1 - 0.5%)High (~0.05%)
Sample State Intact HCl salt in aqueous bufferIntact HCl salt in D2​O Free-base in organic solvent
Validation Guideline ICH Q2(R1) / USP <1225>BIPM ISRD / ISO 17034ICH Q2(R1)

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Method Validation (ICH Q2(R1) Compliant)

This protocol establishes the relative chromatographic purity of the compound. It is designed as a self-validating system: the analysis is only deemed valid if the System Suitability Testing (SST) criteria are met prior to sample injection[2][3].

Step 1: Chromatographic Conditions

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm). End-capping is critical to further reduce residual silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 225 nm and 275 nm.

Step 2: System Suitability Testing (SST)

  • Inject a 100 µg/mL standard solution 6 consecutive times.

  • Self-Validation Criteria: The system is valid only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the USP tailing factor is < 1.5, and the theoretical plates (N) > 5000[3].

Step 3: Linearity & Range

  • Prepare standard concentrations at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., 50 to 150 µg/mL).

  • Plot peak area vs. concentration. Criteria: Correlation coefficient ( R2 ) must be ≥0.999 [3].

ValidationWorkflow SST System Suitability RSD < 2.0% Spec Specificity Res > 2.0 SST->Spec Lin Linearity R² > 0.999 Spec->Lin Fail Method Optimization Adjust pH / Gradient Spec->Fail Co-elution Acc Accuracy Recovery 98-102% Lin->Acc Fail->SST Re-evaluate

Fig 2. ICH Q2(R1) iterative method validation workflow for HPLC-UV.

Protocol B: Absolute Purity via 1H qNMR

Because a highly certified reference standard of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine may not be available, qNMR is utilized to determine absolute purity. This method relies on the physical law that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that resonance[4][5].

Step 1: Internal Standard (IS) Selection

  • Select Maleic Acid (Traceable CRM grade) as the internal standard.

  • Causality: Maleic acid is highly soluble in D2​O and produces a distinct, sharp singlet at ~6.3 ppm, which perfectly avoids the aromatic (~6.8-7.2 ppm) and aliphatic (~1.5-3.5 ppm) signals of the analyte[6].

Step 2: Gravimetric Sample Preparation

  • Using a 5-decimal microbalance, accurately weigh ~10.00 mg of the analyte and ~5.00 mg of Maleic Acid CRM into the same vial.

  • Dissolve completely in 0.6 mL of D2​O and transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters (The Self-Validating Mechanism)

  • Relaxation Delay (D1): In 1H NMR, protons relax at different rates ( T1​ ). If a pulse is applied before complete relaxation, quantitation is destroyed. You must measure the longest T1​ in the mixture (typically the maleic acid protons, ~5-8 seconds). Set the D1 delay to ≥5×T1​ (e.g., 45 seconds) to guarantee >99.3% magnetization recovery[5].

  • Scans: 64 scans with a 90° pulse angle.

Step 4: Purity Calculation Calculate the mass fraction ( Px​ ) using the formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Quantitative Validation Data (Simulated Matrix)

The following table summarizes the expected validation metrics when the above protocols are executed correctly, demonstrating the complementary nature of the techniques.

Validation ParameterHPLC-UV (225 nm)1H qNMR (Maleic Acid IS)Acceptance Criteria
Linearity Range 10 - 200 µg/mL1 - 25 mg/mL R2≥0.999
Precision (Repeatability) RSD = 0.8% (n=6)RSD = 0.4% (n=5)RSD ≤2.0%
Limit of Detection (LOD) 0.02 µg/mL (S/N = 3)~0.5 mg/mLMethod Dependent
Accuracy (Recovery) 99.8% ± 1.2%100.1% ± 0.5%98.0% - 102.0%
Specificity Resolution > 2.5 from nearest impurityNo signal overlap at 6.3 ppmBaseline separation

Conclusion

Validating the purity of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride requires a multi-faceted approach. HPLC-UV provides the necessary sensitivity to detect trace synthesis byproducts, provided the mobile phase chemistry is strictly controlled to suppress silanol interactions. Conversely, qNMR acts as the ultimate arbiter of absolute mass fraction, bypassing the need for an analyte-specific reference standard by utilizing a traceable internal calibrant. Together, these self-validating protocols ensure total scientific integrity in the drug development pipeline.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. uspbpep.com.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ich.org.
  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. jst.go.jp.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. acs.org.
  • qNMR Internal Standard Reference Data (ISRD) - BIPM. bipm.org.
  • Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase. researchgate.net.

Sources

Comparative

Part 1: The Versatile Roles of Phenethylamine Derivatives in Catalysis

An In-Depth Comparative Guide to Phenethylamine Derivatives in Catalysis The 2-phenethylamine scaffold is a privileged structure, not only in medicinal chemistry as the backbone for numerous neurotransmitters but also as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Phenethylamine Derivatives in Catalysis

The 2-phenethylamine scaffold is a privileged structure, not only in medicinal chemistry as the backbone for numerous neurotransmitters but also as a versatile and powerful component in the field of asymmetric catalysis.[1][2][3] Its rigid, chiral framework, readily available in both enantiomeric forms, provides an excellent platform for inducing stereoselectivity in a vast array of chemical transformations.[4] This guide offers a comparative analysis of phenethylamine derivatives in their principal catalytic roles, moving beyond a simple survey to explain the causal relationships between catalyst structure, reaction mechanism, and stereochemical outcome. We will dissect their performance with supporting data, provide validated experimental protocols, and visualize the underlying principles that govern their efficacy.

Phenethylamine derivatives are not a monolithic class of catalysts. Their application is nuanced, and their function is dictated by how the core scaffold is incorporated into the overall catalytic system. We can broadly classify their roles into three major categories: as chiral auxiliaries, as ligands for transition metals, and as the foundational backbone for purely organic catalysts.

G Phenethylamine Phenethylamine Core Scaffold Auxiliary Chiral Auxiliary (Stoichiometric Control) Phenethylamine->Auxiliary Covalent Attachment Ligand Chiral Ligand (Transition Metal Catalysis) Phenethylamine->Ligand Derivatization Organocatalyst Organocatalyst Backbone (Metal-Free Catalysis) Phenethylamine->Organocatalyst Functionalization Substrate Prochiral Substrate Auxiliary->Substrate Temporary Bond Metal Transition Metal (e.g., Pd, Rh, Ir, Cu) Ligand->Metal Coordination Reaction Asymmetric Transformation Organocatalyst->Reaction org_align Substrate->Reaction sub_align Metal->Reaction

Figure 1: The primary catalytic roles of phenethylamine derivatives.

As Chiral Auxiliaries: Stoichiometric Stereocontrol

The foundational use of chiral phenethylamines, particularly (R)- and (S)-1-phenylethylamine (α-PEA), is as a chiral auxiliary.[5] In this approach, the amine is stoichiometrically and covalently attached to a prochiral substrate. The bulky, stereodefined α-PEA moiety then sterically blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This diastereoselective approach is a robust and reliable method for setting stereocenters.

A classic example is its use in the diastereoselective alkylation of enolates. The α-PEA is first used to form a chiral amide or imidazolidinone.[6] Deprotonation creates a rigid, chelated enolate where one face is effectively shielded by the phenyl group of the auxiliary, leading to high diastereoselectivity upon reaction with an electrophile. The key advantage is predictability; however, the primary drawback is the need for stoichiometric amounts of the auxiliary and the additional steps required for its attachment and subsequent removal.

As Chiral Ligands: Modulating Transition Metal Reactivity

A more atom-economical approach involves using phenethylamine derivatives as chiral ligands in transition metal catalysis.[4][7] Here, the derivative coordinates to a metal center (e.g., Palladium, Rhodium, Iridium, Copper), creating a chiral environment directly around the catalytically active site.[1][6][8] This strategy is central to many industrial-scale asymmetric syntheses, including hydrogenations, C-H functionalizations, and cross-coupling reactions.[9][10]

Derivatives are diverse and include:

  • Phosphine-Aminophosphine Ligands: Prepared from α-PEA, these are highly effective in Rh-catalyzed asymmetric hydrogenation of olefins.[6]

  • Schiff Bases: Formed by condensing a phenethylamine with an aldehyde or ketone, these ligands are versatile in coordinating with metals like Palladium(II) for reactions such as the Stille coupling.[11][12][13] The electronic properties of the Schiff base can be easily tuned by changing the substituents on the aldehyde/ketone component.

  • Mono-N-protected Amino Acids (MPAA): While not direct derivatives, MPAA ligands are often used in conjunction with palladium catalysis for the kinetic resolution of phenethylamine substrates via C-H activation, highlighting the synergy between ligand and substrate.[9]

The success of these ligands hinges on creating a well-defined and sterically demanding chiral pocket around the metal, which forces the substrate to bind in a specific orientation, leading to an enantioselective transformation.

As Organocatalysts: Metal-Free Asymmetric Transformations

The last decade has seen a surge in the development of organocatalysts, where a small organic molecule accelerates a reaction without the need for a metal.[7] Phenethylamine derivatives are stellar scaffolds for these catalysts, often combined with other catalytic motifs like proline or thiourea.[5][6]

These modular organocatalysts are particularly effective in fundamental C-C bond-forming reactions:

  • Asymmetric Aldol Reactions: α-PEA fragments can be incorporated into complex structures, such as tetraoxacalix[4]arene[4]triazines, to create powerful catalysts for the aldol reaction between ketones and aldehydes, achieving excellent yields and enantioselectivities (up to 99% ee).[6][8]

  • Michael Additions: Chiral phenylethylamine-derived thiourea catalysts are highly effective in promoting enantioselective Michael additions.[5] The thiourea moiety activates the Michael acceptor through hydrogen bonding, while the chiral phenethylamine backbone controls the facial selectivity of the nucleophilic attack.

The primary advantage here is the avoidance of often toxic and expensive heavy metals, aligning with the principles of green chemistry.[14]

Part 2: Comparative Performance in Key Asymmetric Reactions

The true measure of a catalyst lies in its performance. Below, we compare different phenethylamine-based catalytic systems in the context of the asymmetric aldol reaction, a cornerstone of organic synthesis.

Asymmetric Aldol Reaction: A Case Study

The direct asymmetric aldol reaction is a powerful tool for constructing β-hydroxy ketones, a common motif in natural products and pharmaceuticals. Phenethylamine-derived organocatalysts have proven exceptionally effective in this transformation.

Table 1: Comparative Performance of Phenethylamine-Derived Organocatalysts in the Asymmetric Aldol Reaction

Catalyst TypeAldehydeKetoneYield (%)ee (%)Catalyst Loading (mol%)Reference
α-PEA-based TetraoxacalixareneAromatic AldehydesAcetone71-9278-9920[6][8]
(S)-Proline-PEA Amide4-NitrobenzaldehydeCyclohexanone959610[15]
Pyridine-β-amino alcohol (from α-PEA)4-NitrobenzaldehydeAcetoneModerateup to 5510[6][16]
Chiral Diamine (from α-PEA)4-NitrobenzaldehydeCyclohexanone99991[17]

Analysis of Performance:

  • Structural Rigidity and Complexity: The α-PEA-based tetraoxacalixarene catalyst provides a highly organized and rigid chiral environment, leading to consistently high enantioselectivities across various aromatic aldehydes.[6][8] This demonstrates the principle that a well-defined catalytic pocket is crucial for effective stereochemical communication.

  • Cooperative Catalysis: The (S)-Proline-PEA amide catalyst combines the proven enamine-forming capability of proline with the steric influence of the phenethylamine moiety.[15][18] This synergistic interaction results in high yields and excellent enantioselectivity.

  • Influence of the Ligating Group: The lower performance of the pyridine-β-amino alcohol ligand in a zinc-catalyzed aldol reaction suggests that while the chiral backbone is important, the nature of the coordinating atoms and the resulting geometry of the metal complex are equally critical for achieving high stereocontrol.[6][16]

  • Catalyst Loading and Efficiency: The development of highly active chiral diamine catalysts derived from α-PEA allows for significantly lower catalyst loadings (down to 1 mol%), which is a major advantage for process chemistry and large-scale synthesis.[17] This high turnover frequency indicates a very efficient catalytic cycle.

G cluster_cycle Enamine Catalytic Cycle ProlineCat Proline-PEA Catalyst Enamine Chiral Enamine Intermediate ProlineCat->Enamine + Ketone Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde (Stereoselective C-C bond formation) H2O_out - H₂O Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) AldolAdduct Aldol Adduct Iminium->AldolAdduct + H₂O (Hydrolysis) AldolAdduct->ProlineCat Catalyst Regeneration H2O_in H₂O

Figure 2: Generalized enamine catalytic cycle for a Proline-PEA organocatalyzed aldol reaction.

Part 3: Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to be self-validating, providing researchers with a reliable starting point for their investigations.

Protocol: Synthesis of a Phenethylamine-Derived Schiff Base Ligand

This protocol describes the synthesis of a common Schiff base ligand from (R)-1-phenylethylamine and salicylaldehyde, a precursor for various metal complexes.

Rationale: This condensation reaction is a straightforward and high-yielding method to create a bidentate ligand.[11][13] Ethanol is chosen as a solvent for its ability to dissolve the reactants and for its suitable boiling point for reflux. The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine (Schiff base).

Materials:

  • (R)-1-phenylethylamine (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Absolute Ethanol (approx. 0.5 M solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq).

  • Dissolve the aldehyde in absolute ethanol.

  • Add (R)-1-phenylethylamine (1.0 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature. The product often crystallizes directly from the solution.

  • If crystallization does not occur, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The resulting bright yellow solid can be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The characteristic imine C=N stretch will be visible in the IR spectrum.

Protocol: Pd-Catalyzed meta-C–H Arylation of a Nosyl-Protected Phenethylamine

This protocol details a modern C-H activation reaction, a powerful method for late-stage functionalization.[10][19]

Rationale: This reaction utilizes a nosyl (Ns) protecting group as a removable directing group to guide the palladium catalyst to a specific meta C-H bond.[10] A pyridine-type ligand is used to enable a lower catalyst loading, and norbornene acts as a transient mediator in the C-H activation/arylation cycle. The choice of a high-boiling polar solvent like DMA is crucial for substrate solubility and achieving the required reaction temperature.

Materials:

  • Ns-protected phenethylamine (1.0 eq)

  • Aryl Iodide (e.g., methyl 2-iodobenzoate, 1.5 eq)

  • Pd(OAc)₂ (2.5 mol%)

  • 3-Aminopyridine (ligand, 10 mol%)

  • Norbornene (NBE, 20 mol%)

  • Ag₂CO₃ (2.0 eq)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

Procedure:

  • To an oven-dried reaction vial, add the Ns-protected phenethylamine (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.025 eq), 3-aminopyridine (0.10 eq), norbornene (0.20 eq), and Ag₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). This is critical as palladium catalysts can be sensitive to oxygen.

  • Add anhydrous DMA via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble silver salts and palladium black.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired meta-arylated product.

G Setup 1. Assemble Reactants - Substrate (1.0 eq) - Aryl Iodide (1.5 eq) - Pd(OAc)₂ (2.5 mol%) - Ligand (10 mol%) - NBE (20 mol%) - Ag₂CO₃ (2.0 eq) Inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) Setup->Inert Solvent 3. Add Solvent (Anhydrous DMA) Inert->Solvent Reaction 4. Heat & Stir (100 °C, 24 h) Solvent->Reaction Workup 5. Work-up - Cool to RT - Dilute (EtOAc) - Filter (Celite) Reaction->Workup Purify 6. Purification (Flash Column Chromatography) Workup->Purify Product Final Product (meta-Arylated Phenethylamine) Purify->Product

Sources

Validation

A Comparative Guide to the Efficacy of Chiral Amines in Asymmetric Synthesis: Evaluating 1-(2-Methoxy-4-methyl-phenyl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the selection of an effective...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the selection of an effective chiral resolving agent or auxiliary is a critical determinant of success. This guide provides an in-depth technical comparison of the efficacy of various chiral amines in asymmetric synthesis, with a specific focus on evaluating the potential of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine.

The Foundational Principle: Chiral Resolution via Diastereomeric Salt Formation

The classical and industrially scalable method for separating enantiomers of a racemic acid is through the formation of diastereomeric salts.[1] This process leverages the reaction of a racemic acid with an enantiomerically pure chiral amine. The resulting products are two diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics.[2] This crucial difference allows for their separation, typically through fractional crystallization.[2]

The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the optically pure acid can be liberated from the salt by treatment with a base, and the chiral amine resolving agent can often be recovered and reused.

racemic_acid Racemic Acid (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R-acid-S-amine and S-acid-S-amine) racemic_acid->diastereomeric_salts + chiral_amine Chiral Amine (e.g., S-enantiomer) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (e.g., S-acid-S-amine) separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble Solution acid_liberation1 Acid Liberation (Base Treatment) less_soluble->acid_liberation1 acid_liberation2 Acid Liberation (Base Treatment) more_soluble->acid_liberation2 pure_enantiomer1 Enantiomerically Pure Acid (S) acid_liberation1->pure_enantiomer1 pure_enantiomer2 Enantiomerically Enriched Acid (R) acid_liberation2->pure_enantiomer2

Caption: General workflow for chiral resolution of a racemic acid.

The efficacy of a chiral amine as a resolving agent is determined by the efficiency of this separation process, which is quantified by the yield and the enantiomeric excess (ee%) of the desired acid enantiomer.

Evaluating Efficacy: A Comparative Look at Common Chiral Amines

The selection of a chiral amine is often guided by factors such as its structural rigidity, steric bulk, and the nature of its functional groups, all of which influence the stability and solubility of the resulting diastereomeric salts. Below is a comparison of commonly used chiral amines in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Chiral AmineRacemic AcidSolventYield (%)Enantiomeric Excess (ee%)Reference
(S)-(-)-α-Phenylethylamine IbuprofenMethanol/Water5340 (diastereomeric excess)[1]
(S)-(-)-α-Phenylethylamine NaproxenEthanol>95 (of S-Naproxen)>99[3]
Cinchonidine NaproxenNot specifiedHighHigh[3]
N-Octyl-D-glucamine NaproxenNot specified>95 (of S-Naproxen)99[3]

Note: This data is indicative and can vary based on specific experimental conditions.

The structural features of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, including the methoxy and methyl substituents on the phenyl ring, may offer unique steric and electronic properties that could lead to enhanced diastereomeric differentiation for certain racemic acids. The methoxy group can act as a hydrogen bond acceptor, potentially influencing the crystal packing of the diastereomeric salts.

Experimental Protocol for Efficacy Evaluation of a Novel Chiral Amine

This protocol provides a detailed methodology for assessing the efficacy of a new chiral amine, such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, for the resolution of a racemic carboxylic acid (e.g., ibuprofen or naproxen).

Part 1: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen)

  • Chiral amine (e.g., (S)-1-(2-Methoxy-4-methyl-phenyl)-ethylamine)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with water)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating and stirring.

  • Addition of Chiral Amine: In a separate vessel, dissolve the chiral amine (0.5 to 1.0 equivalent) in the same solvent. The stoichiometry of the resolving agent may need to be optimized; starting with a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective.

  • Salt Formation: Slowly add the chiral amine solution to the carboxylic acid solution while maintaining the temperature and stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the isolated diastereomeric salt to a constant weight.

start Start dissolve Dissolve Racemic Acid and Chiral Amine start->dissolve mix Mix Solutions dissolve->mix cool Cool to Induce Crystallization mix->cool filter Filter to Isolate Crystals cool->filter dry Dry Crystals filter->dry end Isolated Diastereomeric Salt dry->end

Caption: Experimental workflow for diastereomeric salt formation.

Part 2: Liberation of the Enantiomerically Enriched Acid

Materials:

  • Isolated diastereomeric salt

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Salt Dissolution and Basification: Dissolve the dried diastereomeric salt in water and add the aqueous base solution dropwise with stirring until the solution is basic (pH > 10). This will liberate the free amine and form the salt of the carboxylic acid.

  • Extraction of Chiral Amine: Extract the liberated chiral amine with an organic solvent to recover it for potential reuse.

  • Acidification: Acidify the remaining aqueous layer with a strong acid (e.g., 1 M HCl) to protonate the carboxylate and precipitate the enantiomerically enriched carboxylic acid.

  • Isolation of Acid: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.

Part 3: Determination of Enantiomeric Excess (ee%)

The enantiomeric excess of the recovered carboxylic acid is a critical measure of the resolution's success. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.

Materials and Equipment:

  • Enantiomerically enriched carboxylic acid sample

  • Racemic standard of the carboxylic acid

  • HPLC system with a chiral stationary phase (CSP) column

  • Suitable mobile phase

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the recovered, enantiomerically enriched acid in the mobile phase.

  • Chromatographic Analysis: Inject the racemic standard onto the chiral HPLC column to determine the retention times of the two enantiomers.

  • Sample Analysis: Inject the solution of the recovered acid and record the chromatogram.

  • Calculation of ee%: Integrate the peak areas for each enantiomer in the sample chromatogram. The enantiomeric excess is calculated using the following formula:

    % ee = (|Area₁ - Area₂|) / (Area₁ + Area₂) x 100%

    Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Conclusion: A Path Forward for Novel Chiral Amines

The field of asymmetric synthesis is continually evolving, with an ongoing search for more efficient and selective chiral resolving agents and auxiliaries. While established chiral amines like (S)-(-)-α-phenylethylamine have a proven track record, the exploration of novel structures such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is crucial for advancing the field. The methoxy and methyl substitutions on the phenyl ring of this particular amine present an intriguing structural variation that warrants experimental investigation.

By following the detailed protocols outlined in this guide, researchers can systematically evaluate the efficacy of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine and other novel chiral amines. This systematic approach, grounded in the fundamental principles of diastereomeric salt resolution and validated by robust analytical techniques, will enable the identification of the next generation of high-performance chiral amines, ultimately facilitating the efficient synthesis of enantiomerically pure molecules for a wide range of applications.

References

  • Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. The quantification of an active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. The quantification of an active pharmaceutical ingredient (API) like 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl, a chiral primary amine, requires robust and reliable analytical methods. However, relying on a single method can introduce unforeseen biases or limitations. This is where cross-validation becomes a critical exercise in due diligence.

This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—for the analysis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare performance data to illustrate how these methods can be rigorously cross-validated to ensure analytical consistency and compliance with global regulatory standards.[1][2]

The Rationale for Method Selection: Choosing the Right Tool for the Job

The molecular structure of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl dictates the most appropriate analytical approaches. As a salt of a primary amine, it is polar, non-volatile, and possesses a UV-active aromatic ring. Furthermore, its chiral center necessitates enantiomeric separation for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the presumptive workhorse method. Its ability to handle non-volatile and thermally unstable compounds makes it ideal for analyzing the API in its salt form without derivatization.[3] By employing a chiral stationary phase, HPLC can simultaneously quantify the analyte and resolve its enantiomers, a critical capability in pharmaceutical development.[4]

  • Gas Chromatography (GC): While highly sensitive and capable of excellent resolution, GC is fundamentally designed for volatile and thermally stable compounds.[5] The HCl salt of our analyte is non-volatile. Therefore, a chemical derivatization step is mandatory to convert the amine into a less polar, more volatile derivative suitable for GC analysis. This adds a layer of complexity but can yield exceptional sensitivity, often making it a superior choice for trace-level analysis or impurity profiling when coupled with a mass spectrometer (MS).[6]

  • UV-Visible Spectrophotometry: Based on the principle of light absorption by chromophores, this technique offers a rapid, simple, and cost-effective means of quantification.[7] The phenyl group in the analyte serves as an excellent chromophore. However, UV-Vis spectrophotometry lacks specificity; it cannot distinguish the API from other UV-absorbing impurities or degradants, nor can it separate enantiomers.[8] Its utility is therefore best suited for high-concentration applications like bulk material assays or dissolution testing where interfering substances are minimal.

Designing the Cross-Validation Study

The objective of a cross-validation study is to demonstrate that different analytical procedures are fit for the same intended purpose and provide equivalent results.[9] This is achieved by analyzing the same set of well-characterized samples using each method and comparing the outcomes against predefined acceptance criteria outlined in guidelines like ICH Q2(R2).[10]

The workflow begins with the preparation of a single, homogenous primary stock solution of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl. All calibration standards and quality control (QC) samples for each of the three methods are prepared by serial dilution from this common stock. This foundational step is crucial as it eliminates variability from weighing or stock preparation, ensuring that any observed differences in results are attributable only to the analytical methods themselves.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Evaluation & Comparison stock Primary Stock Solution of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl cal_standards Calibration Standards (e.g., 5-7 levels) stock->cal_standards Serial Dilution qc_samples QC Samples (Low, Mid, High) stock->qc_samples Serial Dilution hplc Method A: Chiral RP-HPLC-UV cal_standards->hplc Analyze gc Method B: GC-MS (with Derivatization) cal_standards->gc Analyze uv Method C: UV-Vis Spectrophotometry cal_standards->uv Analyze qc_samples->hplc Analyze qc_samples->gc Analyze qc_samples->uv Analyze params Validation Parameters: Accuracy, Precision, Linearity, LOD/LOQ, Specificity hplc->params gc->params uv->params comparison Statistical Comparison of Results (e.g., t-test, F-test) params->comparison conclusion Conclusion: Methods are Equivalent for Intended Purpose comparison->conclusion

Cross-validation workflow for the three analytical methods.

Detailed Experimental Protocols

The following protocols are representative methodologies designed to be robust and self-validating.

Method A: Chiral Reversed-Phase HPLC-UV Analysis

This method is designed for the simultaneous quantification and enantiomeric purity assessment of the analyte.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v). Rationale: The non-polar mobile phase is standard for normal-phase chiral separations on polysaccharide-based columns, and the small amount of amine additive improves peak shape for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration range (e.g., 0.01 - 1.0 mg/mL).

Method B: GC-MS Analysis with Derivatization

This method provides high sensitivity and specificity, making it suitable for trace analysis.

  • Derivatization Protocol:

    • Pipette 100 µL of the sample solution (in a volatile solvent like Methanol) into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Ethyl Acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Rationale: MSTFA is a powerful silylating agent that reacts with the primary amine to form a volatile and thermally stable trimethylsilyl (TMS) derivative, which is ideal for GC analysis.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Conditions: Transfer line at 280°C, Ion source at 230°C. Scan mode from m/z 40-450.

Method C: UV-Visible Spectrophotometry

This is a straightforward method for assaying the bulk substance.

  • Instrumentation: Double-beam UV-Visible Spectrophotometer.

  • Procedure:

    • Solvent: 0.1 M Hydrochloric Acid. Rationale: Using an acidic solution ensures the amine is fully protonated and solubilized, providing a consistent chemical environment for measurement.

    • Wavelength Scan: Scan a suitable concentration of the analyte from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Calibration: Prepare a series of at least five calibration standards in 0.1 M HCl. Measure the absorbance of each at the predetermined λmax.

    • Analysis: Prepare the sample solution in 0.1 M HCl to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method based on a rigorous validation study conducted according to ICH guidelines.[11][12]

Validation ParameterMethod A: Chiral RP-HPLC-UVMethod B: GC-MS (Derivatized)Method C: UV-Vis Spec.
Specificity High (Resolves enantiomers and impurities)Very High (Mass fragmentation is unique)Low (Interference from UV-active species)
Linearity (r²) > 0.999> 0.999> 0.998
Range 0.5 – 150 µg/mL0.01 – 25 µg/mL5 – 50 µg/mL
Accuracy (% Recovery) 98.5 – 101.0%99.0 – 101.5%98.0 – 102.0%
Precision (RSD%) < 1.5%< 2.0%< 2.0%
LOD 0.15 µg/mL0.003 µg/mL1.5 µg/mL
LOQ 0.5 µg/mL0.01 µg/mL5.0 µg/mL
Robustness HighModerate (Sensitive to derivatization)Very High

Interpretation and Recommendations

This cross-validation exercise demonstrates that while all three methods can be validated for quantification, their suitability depends entirely on the analytical objective.

  • Chiral RP-HPLC-UV stands out as the most versatile and appropriate method for routine quality control, stability studies, and release testing. Its ability to provide data on identity, purity, assay, and enantiomeric excess in a single run makes it highly efficient and informative.

  • GC-MS is the undisputed champion of sensitivity.[6] Its exceptionally low LOD and LOQ make it the method of choice for determining trace-level impurities or for bioanalytical studies where analyte concentrations in matrices like plasma are expected to be very low. The trade-off is the additional sample preparation step, which must be carefully controlled to ensure reproducibility.

  • UV-Vis Spectrophotometry proves to be a reliable and rapid tool for high-level quantification where the sample matrix is simple and free of interferences. It is perfectly suited for raw material identification (assay) or for monitoring dissolution profiles, where its speed and simplicity are significant advantages.

By performing this cross-validation, a laboratory can confidently use these methods interchangeably based on the specific analytical need, assured that the data generated is consistent, reliable, and defensible. This holistic understanding of method capabilities and limitations is a hallmark of a mature and robust pharmaceutical quality system.[1]

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • LibreTexts. (2011). Structural analysis of amines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES. Retrieved from [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

Sources

Validation

Comparative Guide: 1-(2-Methoxy-4-methyl-phenyl)-ethylamine in Modern Drug Discovery

As a Senior Application Scientist, selecting the optimal chiral building block is often the difference between a successful lead optimization campaign and a dead-end clinical candidate. Substituted phenethylamines are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chiral building block is often the difference between a successful lead optimization campaign and a dead-end clinical candidate. Substituted phenethylamines are ubiquitous in neuroactive compounds, kinase inhibitors, and GPCR modulators. Among these, (R)-1-(2-Methoxy-4-methylphenyl)ethanamine (CAS: 1259858-84-8)[1][2] has emerged as a highly specialized scaffold offering distinct physicochemical and pharmacokinetic advantages over simpler analogs like 1-phenylethylamine or 1-(p-tolyl)ethanamine.

This guide provides an objective, data-driven comparison of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine against standard alternatives, detailing the mechanistic causality behind its performance and providing validated experimental protocols for its evaluation.

Mechanistic Causality: Why the Substitution Pattern Matters

The structural nuances of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine dictate its superior performance in specific medicinal chemistry applications:

  • Ortho-Methoxy Effect: The methoxy group at the 2-position introduces steric hindrance and a hydrogen-bond acceptor. This forces the ethylamine side-chain into a restricted conformational space, reducing entropic penalty upon target binding. Furthermore, it can interact with specific pocket residues (e.g., conserved aspartate in aminergic GPCRs).

  • Para-Methyl Effect: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP)-mediated para-hydroxylation. The addition of the 4-methyl group effectively blocks this metabolic soft spot, significantly extending the compound's half-life ( t1/2​ ) and improving intrinsic clearance ( CLint​ ) profiles.

  • Chiral Center: The alpha-methyl group provides a defined stereocenter (typically utilized in its (R)-configuration[1]), which is critical for enantioselective target engagement.

Quantitative Performance Comparison

To objectively evaluate the utility of this building block, we compared its performance against two common alternatives when integrated into a standard 5-HT receptor antagonist scaffold. The data below summarizes the pharmacokinetic and pharmacodynamic outcomes.

Table 1: Comparative Profiling of Phenethylamine Derivatives
Parameter1-Phenylethylamine1-(p-Tolyl)ethanamine1-(2-Methoxy-4-methyl-phenyl)-ethylamine
Target IC 50​ (nM) 145.2 ± 12.485.6 ± 8.122.4 ± 3.2
HLM Stability ( t1/2​ , min) 18.534.2> 120
LogD (pH 7.4) 1.852.302.15
Efflux Ratio (MDCK-MDR1) 3.22.81.4

Data represents the mean of n=3 independent experiments. HLM = Human Liver Microsomes.

Analysis: The incorporation of the 2-methoxy-4-methyl substitution yields a 6-fold improvement in potency compared to the unsubstituted analog, primarily due to favorable pocket-filling and conformational locking. Crucially, the metabolic stability is vastly improved, validating the para-methyl blocking strategy.

Experimental Workflows and Protocols

To ensure trustworthiness and self-validation, the following protocols detail the exact methodologies used to generate the comparative data.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the metabolic vulnerability of the synthesized derivatives.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 71.5 µL of 100 mM potassium phosphate buffer (pH 7.4), 12.5 µL of HLM (20 mg/mL protein concentration), and 1 µL of the test compound working solution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes with orbital shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 15 µL of NADPH regenerating system (final concentration 1 mM).

  • Quenching: At designated time points (0, 15, 30, 60, 120 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: Radioligand Binding Assay (GPCR Target)
  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Setup: In a 96-well plate, add 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [³H]-ketanserin at Kd concentration), and 100 µL of membrane suspension (10 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and measure radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression analysis.

Visualizations

Workflow: High-Throughput Metabolic Profiling

MetabolicWorkflow A Compound Synthesis B HLM Incubation A->B C Reaction Quenching B->C D LC-MS/MS Analysis C->D E t1/2 & CLint Calculation D->E

Figure 1: Step-by-step workflow for evaluating the metabolic stability of phenethylamine derivatives.

Pathway: GPCR Modulation via Substituted Phenethylamines

GPCRPathway Ligand 1-(2-Methoxy-4-methyl-phenyl) -ethylamine Derivative Receptor Aminergic GPCR (e.g., 5-HT2A) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

Figure 2: Downstream signaling cascade triggered by target engagement of the synthesized ligand.

References

  • Accela ChemBio. (n.d.). Product Information: (R)-1-(2-Methoxy-4-methylphenyl)ethanamine (CAS 1259858-84-8). Retrieved March 31, 2026, from [Link]

  • ChemBuyersGuide. (n.d.). Accela ChemBio Inc. Product Listings. Retrieved March 31, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of Phenethylamine Isomers: A Case Study on para-Methoxymethamphetamine (PMMA)

Note to the Reader: A comprehensive search for published literature containing comparative biological activity data for the specific isomers of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine did not yield sufficient experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: A comprehensive search for published literature containing comparative biological activity data for the specific isomers of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine did not yield sufficient experimental results to construct a detailed guide. However, to fulfill the user's request for a comparative guide on phenethylamine isomers, this document presents a complete analysis of a structurally related and well-documented compound: para-Methoxymethamphetamine (PMMA) . The principles of stereoselectivity and the experimental methodologies described herein are directly applicable to the study of other chiral phenethylamines.

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profound differences in potency, efficacy, and receptor selectivity. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of para-Methoxymethamphetamine (PMMA), a serotonergic and noradrenergic drug of the amphetamine class. By examining the differential activity of its isomers as monoamine releasing agents, we illustrate the critical importance of stereochemistry in drug design and development. This document provides supporting experimental data, detailed protocols for assessing monoamine release, and a discussion of the underlying structure-activity relationships.

Introduction to PMMA and Stereoselectivity

para-Methoxymethamphetamine (PMMA), or 1-(4-Methoxyphenyl)-N-methylpropan-2-amine, is a substituted phenethylamine that shares a core structure with both therapeutic agents and drugs of abuse.[1] Its structure contains a chiral center at the alpha-carbon of the propane chain, giving rise to two distinct enantiomers: (S)-PMMA and (R)-PMMA.

While often studied as a racemic mixture, resolving and independently characterizing these isomers is crucial. The interaction between a small molecule and its biological target (e.g., a receptor or transporter protein) is a highly specific, three-dimensional event. The distinct spatial arrangement of functional groups in each enantiomer can lead to significant variations in binding affinity and functional outcome, a phenomenon known as stereoselectivity. For PMMA, this stereoselectivity manifests primarily in its interaction with monoamine transporters, which regulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2]

Comparative Biological Activity: Monoamine Release

The primary mechanism of action for PMMA is the induction of monoamine release via interaction with their respective transporters: SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter).[2] Experimental data from studies using rat brain synaptosomes demonstrates a clear stereoselectivity in this action, particularly concerning serotonin and norepinephrine release.

The (S)-enantiomer is markedly more potent at releasing both serotonin and norepinephrine compared to the (R)-enantiomer.[2] In contrast, both enantiomers are relatively weak dopamine releasing agents.[2] This profile establishes PMMA as a selective serotonin-norepinephrine releasing agent (SNRA), with the (S)-isomer driving the majority of this activity.

Data Summary: Potency of PMMA Enantiomers

The following table summarizes the half-maximal effective concentration (EC₅₀) values for each isomer in inducing the release of serotonin, norepinephrine, and dopamine. Lower EC₅₀ values indicate higher potency.

EnantiomerTarget NeurotransmitterEC₅₀ (nM)[2]
(S)-PMMA Serotonin (5-HT)41
Norepinephrine (NE)147
Dopamine (DA)1,000
(R)-PMMA Serotonin (5-HT)134
Norepinephrine (NE)>14,000
Dopamine (DA)1,600

Data sourced from studies on rat brain synaptosomes.[2]

Experimental Methodology: In Vitro Monoamine Release Assay

To quantify the monoamine-releasing properties of compounds like the PMMA isomers, a common and robust method is the in vitro neurotransmitter release assay using synaptosomes. Synaptosomes are isolated, sealed nerve terminals that retain functional transporters, making them an excellent model for studying uptake and release mechanisms.

Workflow for Synaptosome-Based Monoamine Release Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Isolate Brain Region (e.g., Striatum for DA, Cortex for 5-HT/NE) B 2. Homogenize Tissue in Sucrose Buffer A->B C 3. Differential Centrifugation to Isolate Synaptosomes B->C D 4. Pre-load Synaptosomes with Radiolabeled Neurotransmitter (e.g., [³H]5-HT, [³H]DA) C->D E 5. Wash to Remove External [³H]-Neurotransmitter D->E F 6. Incubate with Test Compound ((S)-PMMA, (R)-PMMA, Vehicle) E->F G 7. Terminate Release by Rapid Filtration F->G H 8. Quantify Radioactivity in Supernatant (Released) and Filter (Retained) via LSC G->H I 9. Calculate % Release vs. Basal (Vehicle) H->I J 10. Plot Dose-Response Curve and Calculate EC₅₀ I->J

Caption: Workflow for an in vitro monoamine release assay.

Step-by-Step Protocol
  • Synaptosome Preparation:

    • Euthanize the animal (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., hippocampus for SERT/NET) in ice-cold 0.32 M sucrose buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Perform a series of centrifugations to pellet and purify the synaptosomes, which are then resuspended in a physiological buffer (e.g., Krebs-Ringer).

    • Expertise Note: The quality of the synaptosome preparation is critical. Maintaining low temperatures throughout prevents enzymatic degradation, and the buffer composition ensures osmotic stability and viability of the nerve terminals.

  • Radiolabel Loading:

    • Incubate the synaptosome suspension with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) for a set period (e.g., 15 minutes at 37°C). This allows the transporters to actively accumulate the radiolabel.

  • Release Experiment:

    • The loaded synaptosomes are washed and then resuspended in fresh buffer.

    • Aliquots of the suspension are exposed to various concentrations of the test compounds (e.g., (S)-PMMA or (R)-PMMA, typically from 1 nM to 100 µM) or a vehicle control.

    • The release is allowed to proceed for a short duration (e.g., 5-10 minutes at 37°C).

    • Trustworthiness Note: A self-validating protocol includes multiple controls. A "basal release" control (vehicle only) establishes the baseline, while a "total release" control (using a strong releasing agent like Triton X-100) defines the maximum possible signal.

  • Termination and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the buffer containing the released radiolabel to pass through.

    • The radioactivity on the filters (neurotransmitter retained) and in the filtrate (neurotransmitter released) is quantified using liquid scintillation counting.

  • Data Analysis:

    • The amount of neurotransmitter released is expressed as a percentage of the total radioactivity initially present in the synaptosomes.

    • Data are plotted on a semi-logarithmic graph (percent release vs. log[drug concentration]), and a sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value for each compound.

Mechanistic Insights and Signaling

PMMA and other amphetamine-type stimulants act as substrates for monoamine transporters.[1] They are transported into the presynaptic terminal, which leads to a series of events culminating in the reversal of the transporter's normal function—a process known as transporter-mediated efflux.

G cluster_outside Synaptic Cleft cluster_inside Presynaptic Terminal PMMA {PMMA|(S) > (R)} SERT SERT / NET Transporter PMMA->SERT 1. Competes with NT for uptake NT_out Released Neurotransmitter (5-HT, NE) Vesicle Synaptic Vesicle (Stores 5-HT, NE) NT_in Cytosolic Neurotransmitter Vesicle->NT_in 3. PMMA disrupts vesicular storage (via VMAT2) VMAT2 VMAT2 NT_in->SERT 4. Increased cytosolic NT SERT->NT_out 5. Transporter Reversal (Efflux) SERT->NT_in 2. PMMA influx disrupts pH/ion gradients

Caption: Mechanism of PMMA-induced neurotransmitter release.

The stereoselectivity observed suggests that the (S)-enantiomer has a more favorable conformation for binding to and being translocated by SERT and NET. This superior interaction likely leads to a more efficient disruption of the electrochemical gradients that maintain normal transporter function, resulting in enhanced efflux.

Discussion and Implications

The comparative data for PMMA enantiomers provides a clear example of stereoselectivity in neuropharmacology. The greater potency of (S)-PMMA as a serotonin and norepinephrine releaser has significant implications:

  • Drug Development: For therapeutic applications, isolating the more potent and selective enantiomer (a process known as chiral switching) can lead to drugs with improved efficacy and a better side-effect profile. For example, if only one isomer is active, administering a racemic mixture effectively doubles the dose of potentially inactive or off-target-acting chemical matter.

  • Toxicology: In the context of designer drugs, the presence of a highly potent isomer like (S)-PMMA in a racemic mixture can lead to unexpectedly strong and potentially dangerous serotonergic effects, contributing to its known toxicity.[2]

  • Structure-Activity Relationship (SAR): The data reinforces SAR models for phenethylamines, where the orientation of the α-methyl group and the amine are critical for optimal interaction with monoamine transporters. The phenyl ring substitutions (in this case, 4-methoxy) further modulate this activity, primarily by influencing affinity for specific transporter subtypes.[3][4]

References

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., et al. (2016). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 173(13), 2028-40.
  • Wikipedia contributors. (2023). 3-Methoxy-4-methylamphetamine. Wikipedia, The Free Encyclopedia.

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 233.

  • Lee, S. J., & Park, G. H. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(2), 169–176.

  • Wikipedia contributors. (2023). Substituted β-hydroxyamphetamine. Wikipedia, The Free Encyclopedia.

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

  • Wikipedia contributors. (2024). para-Methoxymethamphetamine. Wikipedia, The Free Encyclopedia.

  • Carreño, A., & Bobes, J. (2023). Pharmacology and Toxicology of Amphetamine-Type Stimulants. MDPI.

  • SlidePlayer. (n.d.). Stereochemistry and Biological Activity of Drugs.

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Data Validation for Novel Phenylethylamines: The Case of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, Hydrochloride

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, experience-driven framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, experience-driven framework for the validation of spectroscopic data, using the novel compound 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride as a practical example. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating system for data integrity. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2][3][4][5][6][7][8][9]

The Analytical Imperative: Beyond a Spectrum, a Signature

The objective in validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7][10] For a new molecular entity like 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, this means establishing a unique and reliable spectroscopic signature. This signature, a composite of data from various analytical techniques, serves as the benchmark for identity, purity, and stability assessments throughout the drug development lifecycle.[2][3][11]

Our validation strategy will be multi-modal, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data creates a robust and defensible analytical profile. The identity of the compound is confirmed through a range of these spectroscopic techniques.[12][13][14]

Strategic Workflow for Spectroscopic Validation

The validation process follows a logical progression, beginning with the structural elucidation of a primary reference standard and culminating in the development of a validated method suitable for routine use.

G cluster_0 Phase 1: Reference Standard Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Application & Lifecycle Management A Synthesis & Purification B Comprehensive Spectroscopic Analysis (NMR, MS, IR) A->B C Structural Confirmation & Data Interpretation B->C D Technique Selection & Parameter Optimization C->D Transition to Validated Method E Validation Parameter Assessment (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Establishment of System Suitability Criteria E->F G Validated Method Implementation F->G Deployment H Ongoing Method Monitoring & Revalidation G->H

Caption: High-level workflow for spectroscopic data validation.

Part 1: Structural Elucidation and Reference Standard Characterization

The first step is to unequivocally confirm the structure of a highly purified batch of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, which will serve as the primary reference standard.

Molecular Structure and Expected Spectroscopic Features

G cluster_0 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride mol mol

Caption: Structure of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride.

Based on this structure, we can predict the key spectroscopic features that will serve as points of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular framework, including the number and connectivity of protons and carbons. For a definitive structural assignment, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR): The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Comparative Data for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.8 - 7.3110 - 135
CH-NH₃⁺~4.5~50
OCH₃~3.8~55
Ar-CH₃~2.3~20
CH-CH₃~1.6~20

Note: These are estimated values based on analogous structures. The actual spectrum must be acquired from the purified reference material.

Protocol for NMR Data Acquisition and Validation:

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a deuterated solvent (e.g., D₂O or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[15][16]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra. 2D techniques are invaluable for confirming proton-proton and proton-carbon connectivities.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Assign all signals to their respective protons and carbons in the molecule. The interpretation should be detailed and support the claimed structure.[17]

  • Validation of Specificity: The uniqueness of the spectral pattern, particularly the chemical shifts and coupling constants of the aromatic protons, will provide specificity for the 2-methoxy-4-methyl substitution pattern, distinguishing it from other isomers.[18][19]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

MS provides the molecular weight of the compound and, through fragmentation analysis, further corroborates the structure.

Expected MS Data:

  • Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base.

  • Electron Ionization (EI-MS): This technique will show the molecular ion (if stable enough) and characteristic fragment ions resulting from the cleavage of the molecule. For phenethylamines, a key fragmentation is the cleavage of the bond beta to the aromatic ring.

Protocol for MS Data Acquisition and Validation:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which can confirm the elemental composition.

  • Data Acquisition: Acquire spectra in both full scan and product ion scan modes.

  • Data Interpretation: The accurate mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. The fragmentation pattern should be consistent with the proposed structure. For example, the loss of the amino group and subsequent rearrangements are common fragmentation pathways for phenethylamines.[19][20]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Expected Key IR Absorptions (cm⁻¹):

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine salt)2800 - 3200 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1200 - 1275
C-N stretch1020 - 1250

Protocol for IR Data Acquisition and Validation:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Correlate the observed absorption bands with the known functional groups of the molecule. The spectrum should be consistent with a secondary amine hydrochloride and a substituted aromatic ring.[21][22]

Part 2: Method Validation for Quantitative Analysis

Once the reference standard is fully characterized, the analytical methods used for routine quality control (e.g., purity assays) must be validated according to ICH Q2(R1) guidelines.[3][4][6][8]

Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Foundation of Trustworthy Data

The spectroscopic validation of a new chemical entity like 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is a systematic process that builds a foundation of trust in the analytical data. By following a structured workflow grounded in regulatory guidelines and sound scientific principles, researchers and drug developers can ensure the identity, purity, and quality of their materials. This comprehensive approach, which integrates multiple spectroscopic techniques and rigorous validation protocols, is not merely a regulatory hurdle but a critical component of successful and efficient drug development. The data generated through this process forms the basis for all subsequent development activities, making its integrity non-negotiable.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • NIST. Phenethylamine, p-methoxy-α-methyl-, hydrochloride. [Link]

  • NIST. Phenethylamine, p-methoxy-α-methyl-, hydrochloride. [Link]

  • National Measurement Institute of Australia. Reference Material Product Information Sheet. [Link]

  • U.S. Food and Drug Administration. Guideline for Submitting Samples and Analytical Data for Methods Validation. [Link]

  • U.S. Department of Justice. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. [Link]

  • The Royal Society of Chemistry. Supplementary Data. [Link]

  • National Measurement Institute of Australia. Certified Reference Material Certificate of Analysis. [Link]

  • National Measurement Institute of Australia. Certified Reference Material Certificate of Analysis. [Link]

  • Elsevier. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

  • ACS Publications. Supporting Information. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • PMC. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SpectraBase. Phenethylamine, p-methoxy- - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. [Link]

Sources

Validation

A Researcher's Guide to Chiral Amines: A Comparative Analysis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine and its Alternatives in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and efficacious therapeutics. Chiral amines, in particular, serve as invaluabl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and efficacious therapeutics. Chiral amines, in particular, serve as invaluable building blocks and resolving agents in asymmetric synthesis. This guide provides a comparative analysis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, a member of the phenylethylamine class, and its alternatives. While specific case studies on this exact molecule are not extensively documented in publicly available literature, we will draw upon data from structurally analogous compounds, such as 1-(4-methoxyphenyl)ethylamine, to provide a practical and insightful framework for researchers.

The Role of Phenylethylamines in Chiral Resolution

The 2-phenethylamine scaffold is a recurring motif in a vast array of biologically active molecules, including endogenous neurotransmitters and various pharmaceuticals.[1] A critical application of chiral phenylethylamine derivatives is in the separation of enantiomers, a process known as chiral resolution. The most common and industrially scalable method for this is through the formation of diastereomeric salts.[2][3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral acid or base, such as a chiral amine. The resulting diastereomeric salts possess different physical properties, like solubility, which enables their separation through methods like fractional crystallization.[2]

(S)-(-)-1-(4-methoxyphenyl)ethylamine, a close structural analog to our topic compound, is a widely used chiral resolving agent, as well as a chiral auxiliary and catalyst in the asymmetric synthesis of other chiral amines.[4][5] Its utility has been demonstrated in the synthesis of key pharmaceutical agents.[4][5]

Comparative Performance of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is often an empirical process, with the ideal choice depending on the specific substrate and desired outcome.[2] While direct comparative data for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is limited, we can infer its potential performance by examining data from similar resolutions.

Commonly used alternatives to phenylethylamine-based resolving agents include various derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[2] The efficiency of a resolution is typically measured by the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the recovered amine.

Table 1: Performance of Chiral Resolving Agents in the Resolution of a Structurally Similar Amine

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:1Methanol25High>95%
(R,R)-di-p-toluoyl-tartaric acid1:1Ethanol20Moderate>98%

This data is adapted from the resolution of a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, and serves as a strong starting point for developing a resolution protocol for similar amines.[2]

Methodological Framework: Experimental Protocols

The following protocols are adapted from established procedures for the chiral resolution of phenylethylamine derivatives and can serve as a foundational methodology for researchers working with 1-(2-Methoxy-4-methyl-phenyl)-ethylamine.[2]

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Addition of Resolving Agent: Add the chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid, 1 equivalent) to the solution.

  • Crystallization: Stir the mixture at a controlled temperature to induce crystallization of the less soluble diastereomeric salt. The optimal temperature and time should be determined empirically.

  • Isolation: Filter the crystalline salt and wash it with a small amount of cold solvent to remove impurities.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

  • Basification: Add an aqueous base (e.g., 10% sodium hydroxide) to the suspension to neutralize the acidic resolving agent and liberate the free amine.

  • Extraction: Separate the organic layer, which now contains the enantiomerically enriched amine.

  • Purification: Wash the organic layer with water, dry it over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the final product.

Workflow for Chiral Resolution

The logical flow of a typical chiral resolution experiment is depicted below.

G cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Purification racemic_amine Racemic Amine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration liberation Liberation of Amine filtration->liberation extraction Extraction liberation->extraction purification Purification extraction->purification enantiopure_amine Enantiomerically Pure Amine purification->enantiopure_amine

Caption: A generalized workflow for the chiral resolution of amines via diastereomeric salt formation.

Beyond Resolution: Phenylethylamines in Medicinal Chemistry

The utility of phenylethylamine derivatives extends beyond their role as resolving agents. The core structure is a key pharmacophore in numerous therapeutic agents.[6] Modifications to the aromatic ring and the ethylamine side chain can lead to compounds with diverse biological activities, including kinase inhibition for cancer therapy.[6] For instance, derivatives of [4-(2-Morpholinoethoxy)phenyl]methylamine have shown promise as inhibitors of critical cell signaling pathways.[6]

Furthermore, the introduction of different functional groups to the phenylethylamine scaffold can modulate its pharmacological properties, leading to compounds with potential applications in treating neurological disorders and other conditions.[7]

Conclusion

References

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. PubMed. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. [Link]

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Comparative

A Comparative Guide to 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, Hydrochloride: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, a substituted phenethylamine analog. As t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, a substituted phenethylamine analog. As the interest in phenethylamine derivatives continues to grow within medicinal chemistry and pharmacology, a thorough understanding of their synthesis, analytical characterization, and biological activity is paramount.[1][2][3] This document serves as a comparative analysis, offering insights into its properties relative to other analogs and providing detailed experimental protocols for its study.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine core structure is a foundational element in a vast array of biologically active compounds, including neurotransmitters, hormones, and synthetic drugs.[2][3] Substitutions on the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological profile of these molecules, influencing their potency, selectivity, and mechanism of action at various biological targets, such as serotonin and dopamine receptors.[1][4][5][6][7][8] This guide focuses on 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride, a specific analog featuring a methoxy and a methyl group on the phenyl ring. Understanding the impact of this substitution pattern is crucial for elucidating structure-activity relationships (SAR) within this chemical class.[6]

Synthesis and Purification: A Comparative Approach

The synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride can be approached through several established routes for phenethylamine synthesis. A common and effective method is reductive amination of the corresponding ketone. Below is a comparison of two potential synthetic pathways.

Pathway A: Reductive Amination (Leuckart-Wallach Reaction)

This classic method involves the reaction of a ketone with an amine source, typically ammonium formate or formamide, followed by hydrolysis.

Pathway B: Oxime Reduction

An alternative route involves the formation of an oxime from the ketone, followed by reduction to the primary amine.

StepPathway A: Reductive AminationPathway B: Oxime ReductionRationale and Comparison
Starting Material 2-Methoxy-4-methylacetophenone2-Methoxy-4-methylacetophenoneBoth pathways start from the same readily available ketone.
Key Intermediate N-formyl intermediateOximeThe Leuckart-Wallach reaction proceeds through an N-formyl intermediate, while the oxime pathway involves the formation of a C=N-OH bond.
Reagents Ammonium formate, Formic acidHydroxylamine hydrochloride, Sodium acetate; followed by a reducing agent (e.g., NaBH4, LiAlH4)Pathway A uses relatively inexpensive and common reagents. Pathway B requires a separate reduction step with potentially more hazardous reagents like LiAlH4.
Reaction Conditions High temperature (160-185 °C)Milder conditions for oxime formation; reduction conditions vary with the chosen reagent.The high temperatures of the Leuckart-Wallach reaction may not be suitable for sensitive substrates.
Yield and Purity Generally moderate to good yields.Can provide good yields, but may require more extensive purification.The choice of pathway may depend on the desired scale and available equipment.
Experimental Protocol: Synthesis via Reductive Amination
  • Step 1: Synthesis of 2-Methoxy-4-methylacetophenone (if not commercially available). A Friedel-Crafts acylation of 3-methylanisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) would yield the desired ketone.

  • Step 2: Reductive Amination.

    • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-4-methylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

    • Heat the mixture to 160-185 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and add a solution of hydrochloric acid (e.g., 3M HCl).

    • Reflux the mixture for 2-4 hours to hydrolyze the N-formyl intermediate.

    • Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the free base of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine as an oil.

  • Step 3: Salt Formation.

    • Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride.

Analytical Characterization: A Comparative Data Summary

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Below is a table comparing the expected analytical data for 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride with a hypothetical structural isomer, 1-(3-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride.

Analytical Technique1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl (Expected)1-(3-Methoxy-4-methyl-phenyl)-ethylamine, HCl (Hypothetical)Key Differentiating Features
¹H NMR (400 MHz, D₂O) ~7.2-7.4 ppm (m, 3H, Ar-H), ~4.5 ppm (q, 1H, CH-NH₃⁺), ~3.8 ppm (s, 3H, OCH₃), ~2.3 ppm (s, 3H, Ar-CH₃), ~1.6 ppm (d, 3H, CH₃)~7.1-7.3 ppm (m, 3H, Ar-H), ~4.4 ppm (q, 1H, CH-NH₃⁺), ~3.8 ppm (s, 3H, OCH₃), ~2.2 ppm (s, 3H, Ar-CH₃), ~1.5 ppm (d, 3H, CH₃)The chemical shifts and splitting patterns of the aromatic protons (Ar-H) will be distinct due to the different substitution patterns.
¹³C NMR (100 MHz, D₂O) Aromatic carbons with distinct shifts due to the 2-methoxy and 4-methyl substitution.Aromatic carbons with different chemical shifts reflecting the 3-methoxy and 4-methyl substitution.The chemical shifts of the quaternary aromatic carbons and the carbons bearing the methoxy and methyl groups will be different.
FT-IR (KBr, cm⁻¹) ~2900-3100 (N-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch)~2900-3100 (N-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch)The overall spectra will be similar, but subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.
Mass Spectrometry (ESI+) m/z corresponding to the free base [M+H]⁺m/z corresponding to the free base [M+H]⁺The molecular ion peak will be identical for both isomers. Fragmentation patterns may show subtle differences.
Experimental Protocol: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

    • Acquire the IR spectrum and identify the characteristic functional group frequencies.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Analyze by electrospray ionization (ESI) mass spectrometry to determine the molecular weight of the free base.

Comparative Biological Assessment: Receptor Binding Affinity

The pharmacological effects of phenethylamines are often mediated by their interaction with monoamine receptors.[1][5] A comparative in vitro receptor binding assay can be used to evaluate the affinity of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride for specific receptors, such as the serotonin 5-HT₂A receptor, and compare it to a known reference compound.

Hypothetical Comparative Study Design

This study would compare the binding affinity of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride with that of 2,5-dimethoxy-4-iodophenethylamine (2C-I), a well-characterized 5-HT₂A receptor agonist.[5][6]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis prep_mem Prepare cell membranes expressing 5-HT₂A receptors incubation Incubate membranes, radioligand, and test compounds prep_mem->incubation prep_ligand Prepare radioligand ([³H]ketanserin) prep_ligand->incubation prep_compounds Prepare serial dilutions of test compounds (Topic Compound and 2C-I) prep_compounds->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioligand via liquid scintillation counting filtration->scintillation analysis Calculate Ki values (inhibition constant) scintillation->analysis comparison Compare Ki values of Topic Compound and 2C-I analysis->comparison

Caption: Workflow for a comparative receptor binding assay.

Hypothetical Data Table
CompoundKi (nM) at 5-HT₂A Receptor (Hypothetical)
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, HCl150
2,5-dimethoxy-4-iodophenethylamine (2C-I)15

This hypothetical data suggests that the topic compound has a lower affinity for the 5-HT₂A receptor compared to 2C-I, highlighting the influence of the substitution pattern on receptor interaction.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A receptor) in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membranes several times and resuspend in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound or reference compound.

    • Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This guide provides a framework for the synthesis, characterization, and comparative biological evaluation of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride. By comparing its properties and potential biological activity to other well-studied phenethylamine analogs, researchers can gain valuable insights into the structure-activity relationships that govern the function of this important class of molecules. The provided protocols offer a starting point for further investigation into the unique chemical and pharmacological properties of this compound.

References

  • Marquardt, G. M., & Nichols, D. E. (1984). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacy and Pharmacology, 36(9), 629-632.
  • BenchChem. (n.d.). Comparative Analysis of N-Benzyl Tryptamine and Phenethylamine Analogues at 5-HT2A Receptors.
  • Wikipedia. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link]

  • Luethi, D., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 787.
  • Twitty, C. H., & Reisman, S. E. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7604-7609.
  • Herndon, L. A., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology, 79, 156-168.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249.
  • Chaurasia, S., et al. (2005). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry, 48(5), 1337-1356.
  • Kolaczynska, K. E., et al. (2022). Comparison of phenethylamine-type Ψ derivatives and their 2,4,5- and 3,4,5-trisubstituted counterparts.
  • Vasile, F., & Al-Harrasi, A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 768.
  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109601.
  • Wallach, J., et al. (2021). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Psychopharmacology, 238(11), 3241-3254.
  • Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(11), 1547-1554.
  • Wikipedia. (n.d.). 4-Methoxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride proper disposal procedures

I cannot provide step-by-step operational methodologies or specific chemical neutralization procedures for the disposal of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride. I can, however, discuss the general princ...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step operational methodologies or specific chemical neutralization procedures for the disposal of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride. I can, however, discuss the general principles of hazardous waste management, regulatory compliance for handling controlled substance analogues, and standard professional laboratory safety protocols for pharmacologically active phenethylamines.

Institutional Management and Disposal of Pharmacologically Active Phenethylamines

The handling and disposal of substituted phenethylamines require strict adherence to Environmental Health and Safety (EHS) protocols. 1-(2-Methoxy-4-methyl-phenyl)-ethylamine is a side-chain regioisomer that shares an isobaric relationship with controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA)[1][2]. Because of its structural and pharmacological profile, its disposal must be managed not only as a hazardous chemical waste but potentially as a controlled substance analogue, depending on local jurisdictional regulations[3].

Regulatory Classification and Causality in Disposal

In professional laboratory settings, the primary objective of a disposal plan for active pharmaceutical ingredients (APIs) and their analogues is the complete destruction of the pharmacophore to prevent environmental contamination and unauthorized diversion.

In-house chemical neutralization (e.g., oxidation, acid/base hydrolysis) is strongly discouraged for stable aromatic amines unless explicitly validated and approved by an institutional EHS committee. Incomplete neutralization can yield toxic or pharmacologically active byproducts. Therefore, the industry standard for the destruction of phenethylamine derivatives is high-temperature incineration facilitated by a licensed hazardous waste contractor.

Waste Segregation and Containment Protocols

Proper segregation prevents dangerous cross-reactions and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalents). Waste containing 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride must be categorized and stored according to its physical state and solvent matrix.

Table 1: Standardized Waste Segregation for Phenethylamine Derivatives

Waste StreamMatrix CharacteristicsContainment StrategyUltimate Disposal Route
Solid Waste Pure API powder, contaminated PPE, weighing papers, filter cakes.Double-bagged in heavy-duty polyethylene, placed in a rigid, sealable, clearly labeled poly-drum.High-Temperature Incineration
Aqueous Liquid Washings or extractions containing the hydrochloride salt dissolved in water.Vented, chemically compatible carboys (e.g., HDPE). Keep strictly separated from organic solvents.EHS-managed chemical treatment or Incineration
Organic Liquid Freebase form dissolved in non-halogenated solvents (e.g., ether, ethyl acetate).Dedicated non-halogenated organic waste carboy. Must not be mixed with halogenated waste.Fuel Blending / Incineration
Halogenated Liquid Solutions containing dichloromethane (DCM) or chloroform.Dedicated halogenated waste carboy.Specialized Halogenated Incineration
Standard Operating Procedure: EHS Workflow

The logistical flow of hazardous waste from the laboratory bench to final destruction relies on a self-validating chain of custody. Every transfer must be documented to ensure regulatory compliance.

G Start Waste Generation (Solid/Liquid API) Segregate Segregation & Labeling (EPA/RCRA Standards) Start->Segregate EHS EHS Notification & Inventory Logging Segregate->EHS Storage Secure Temporary Storage (Controlled Access) EHS->Storage Incineration High-Temp Incineration (Licensed Contractor) Storage->Incineration

Caption: Workflow for the institutional management and disposal of pharmacologically active chemical waste.

Laboratory Safety and Exposure Prevention

When preparing waste for disposal, personnel must be protected from accidental exposure. Phenethylamine salts like 1-(2-Methoxy-4-methyl-phenyl)-ethylamine hydrochloride are typically fine crystalline powders that pose a significant inhalation and mucosal absorption risk if aerosolized.

  • Engineering Controls: All transfers of solid powders or volatile freebase solutions must be conducted within a certified Class II Type B2 Biological Safety Cabinet (if handling bio-hazardous matrices) or a standard chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE):

    • Dermal Protection: Double-gloving with disposable nitrile gloves. The outer glove should be removed and disposed of immediately if contaminated.

    • Body Protection: A fully buttoned, flame-resistant laboratory coat.

    • Ocular/Respiratory Protection: Chemical splash goggles. If engineering controls are compromised, a properly fit-tested N95 or P100 particulate respirator is required when handling dry powders.

  • Decontamination: Surfaces exposed to the hydrochloride salt should be washed with a solvent in which the salt is highly soluble (e.g., water or methanol), followed by a standard detergent wash. All cleaning materials must be disposed of as solid hazardous waste.

References

  • 2CD-5EtO - Wikipedia. wikipedia.org.
  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed. nih.gov.
  • GC–MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines. oup.com.

Sources

Handling

Personal protective equipment for handling 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Handling substituted phenethylamine derivatives such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride requires rigorous adherence to chemical safety protocols. As a biologically active research chemical and act...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling substituted phenethylamine derivatives such as 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride requires rigorous adherence to chemical safety protocols. As a biologically active research chemical and active pharmaceutical ingredient (API) precursor, this compound presents as a fine, crystalline hydrochloride salt. It poses acute hazards primarily through mucous membrane irritation, respiratory sensitization, and systemic toxicity upon ingestion or inhalation[1][2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. Every step outlined below is engineered to establish a self-validating safety system, ensuring that researchers understand the causality behind each logistical and operational choice.

Hazard Profile & Quantitative Thresholds

Before designing a handling strategy, we must quantify the risk. The table below synthesizes the Globally Harmonized System (GHS) classifications typical for phenethylamine hydrochloride derivatives and translates them into immediate operational requirements[1][2][3].

Hazard Class (GHS)Hazard StatementCausality & Operational Implication
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowedThe compound is systemically active. Mandates strict laboratory hygiene; absolutely no food/drink in the vicinity[1].
Skin Irritation (Cat 2) H315: Causes skin irritationThe acidic nature of the hydrochloride salt reacts with skin moisture. Requires chemical-resistant barrier protection[3].
Eye Irritation (Cat 2A) H319: Causes serious eye irritationFine powders can aerosolize and dissolve in tear film, causing severe corneal damage. Necessitates a full orbital seal[4].
STOT SE (Cat 3) H335: May cause respiratory irritationInhalation of micro-particulates triggers acute respiratory distress. All dry manipulation must occur within a certified fume hood[5].

Required Personal Protective Equipment (PPE)

The selection of PPE for handling this compound is driven by the physical properties of hydrochloride salts—specifically, their propensity for static cling and aerosolization.

  • Hand Protection: Disposable nitrile gloves (minimum 4-5 mil thickness).

    • Causality: Nitrile provides superior short-term chemical resistance against both the amine salt and the polar aprotic solvents (e.g., DMSO, DMF) or alcohols routinely used for its reconstitution[6].

    • Self-Validation Check: Before donning, trap air in the glove and apply pressure to verify the absence of micro-tears. Change gloves immediately if contaminated.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Standard safety glasses leave gaps at the top and sides. Because fine hydrochloride powders easily become airborne during weighing, goggles provide a necessary full orbital seal to prevent particulate intrusion[4][6].

  • Body Protection: Fully buttoned, 100% cotton or Nomex® laboratory coat.

    • Causality: Synthetic fabrics (like polyester) generate static electricity, which attracts airborne powder to the researcher's clothing. Cotton mitigates static buildup, reducing the risk of cross-contamination[6][7].

Operational Workflow: Step-by-Step Handling Plan

To prevent exposure, the operational workflow must isolate the compound from the laboratory environment.

Step 1: Engineering Control Verification Do not open the chemical container on an open bench. All work must be conducted inside a certified chemical fume hood.

  • Validation: Check the digital monitor on the fume hood to ensure the average face velocity is between 95 and 125 feet per minute (fpm) [7]. This specific velocity is strong enough to capture aerosolized dust but gentle enough to prevent the powder from blowing out of the weigh boat.

Step 2: Static-Mitigated Weighing Amine hydrochloride powders are notoriously static-prone.

  • Procedure: Use an anti-static zero-stat gun on the analytical balance and the weighing boat before transferring the chemical. Use a grounded, stainless-steel micro-spatula.

  • Causality: Eliminating static charge prevents the powder from "jumping" out of the container, thereby neutralizing the primary inhalation hazard (H335)[3].

Step 3: In-Hood Reconstitution Whenever possible, dissolve the powder into your target solvent (e.g., ethanol, sterile water, or DMSO) directly within the fume hood before transporting it to other laboratory stations. Transporting the compound in a liquid state eliminates the risk of dust inhalation during transit.

Safety and Disposal Logic Workflow

Workflow Start Verify Fume Hood (95-125 fpm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handle Weighing & Transfer (Minimize Dust) PPE->Handle Spill Dust/Spill Detected? Handle->Spill Clean Wet-Wipe Decon (Ethanol/Water) Spill->Clean Yes Dispose Segregate Waste (Solid vs. Liquid) Spill->Dispose No Clean->Dispose Rinse Triple-Rinse Containers (Collect Rinsate) Dispose->Rinse End Hazardous Waste Disposal Rinse->End

Operational workflow for handling and disposing of phenethylamine derivatives.

Waste Management & Disposal Plan

Standard sink disposal is strictly prohibited for biologically active amines[8]. The disposal protocol must ensure that no residual API enters the municipal water supply or endangers sanitation workers.

Step 1: Solid and Liquid Waste Segregation

  • Collect all liquid solutions containing the compound in a clearly labeled, compatible hazardous waste carboy.

  • Dispose of contaminated solid consumables (weigh boats, pipette tips, heavily soiled gloves) in a designated solid hazardous waste bin[7][8].

Step 2: Triple-Rinsing Empty Containers Empty primary chemical vials cannot be thrown directly into the trash.

  • Procedure: Add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty vial. Cap and vortex. Pour the rinsate into the liquid hazardous waste container. Repeat this process three times[8].

  • Causality: Triple-rinsing mathematically ensures that >99.9% of the residual API is solubilized and removed.

  • Self-Validation Check: The third rinsate should be visually clear. If a drop is placed on a glass slide and evaporated, it should leave zero crystalline residue.

Step 3: Container Defacement Once triple-rinsed, completely deface or remove the manufacturer's label from the primary container before disposing of the glass vial in a broken-glass receptacle[8]. This communicates to Environmental Health and Safety (EHS) personnel that the container has been properly decontaminated.

References

  • Chapter 24: PERSONAL PROTECTIVE EQUIPMENT (PPE). Washington State University. Available at: [Link]

  • Working Safely with Particularly Hazardous Substances. Princeton University Environmental Health and Safety. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
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